molecular formula C9H9ClO B167172 3-(3-chlorophenyl)propanal CAS No. 136415-83-3

3-(3-chlorophenyl)propanal

Cat. No.: B167172
CAS No.: 136415-83-3
M. Wt: 168.62 g/mol
InChI Key: GAMNINPBAOTMLA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanal (CAS 136415-83-3) is an organic compound with the molecular formula C9H9ClO and a molecular weight of 168.62 . This compound requires specific storage and handling conditions, recommending an inert atmosphere and storage in a freezer under -20°C to maintain stability . The available safety information indicates it is classified with the signal word "Danger" and carries several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Appropriate precautionary measures should be followed. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult specialized chemical databases and scientific literature for detailed information on the specific research applications and synthetic uses of this phenylpropanal derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)propanal
Source PubChem
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InChI

InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNINPBAOTMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439543
Record name 3-(3-CHLOROPHENYL)PROPIONALDEHYDE
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136415-83-3
Record name 3-(3-CHLOROPHENYL)PROPIONALDEHYDE
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Record name 136415-83-3
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Foundational & Exploratory

Synthesis of 3-(3-chlorophenyl)propanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 3-(3-chlorophenyl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds. While specific literature detailing the synthesis of this exact molecule is not abundant, this document outlines the most promising methodologies based on well-established chemical transformations and analogous reactions. The guide offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this aldehyde is therefore of significant interest. This guide explores two primary and highly effective synthetic strategies: the oxidation of the corresponding alcohol and the selective reduction of an unsaturated precursor.

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This approach is highly attractive due to the commercial availability of the starting material, 3-(3-chlorophenyl)propan-1-ol. The oxidation of this primary alcohol to the desired aldehyde can be achieved using a variety of mild and selective oxidizing agents. Two of the most reliable and commonly employed methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1]

Method 1a: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[2][3] This method is known for its mild reaction conditions and high yields, avoiding the use of heavy metals.[4]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Oxalyl chloride (1.2 equivalents) is slowly added to the cooled dichloromethane.

  • DMSO Addition: A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise, ensuring the internal temperature does not exceed -60 °C. The reaction is stirred for 45 minutes.

  • Base Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Swern_Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 3-(3-chlorophenyl)propan-1-ol 3-(3-chlorophenyl)propan-1-ol reagents 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N 3-(3-chlorophenyl)propan-1-ol->reagents Oxidation conditions -78 °C to rt product This compound reagents->product

Swern Oxidation Workflow
Method 1b: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[1] It employs a hypervalent iodine reagent, Dess-Martin periodinane, and offers the advantages of neutral reaction conditions and a simple work-up.[5]

  • Reaction Setup: To a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask is added solid sodium bicarbonate (NaHCO₃, 2.0 equivalents).

  • Reagent Addition: Dess-Martin periodinane (1.1 equivalents) is added portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 1-3 hours.

  • Work-up: The reaction mixture is diluted with diethyl ether and poured into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers are clear.

  • Extraction and Drying: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

DMP_Oxidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 3-(3-chlorophenyl)propan-1-ol 3-(3-chlorophenyl)propan-1-ol reagents Dess-Martin Periodinane CH₂Cl₂, NaHCO₃ 3-(3-chlorophenyl)propan-1-ol->reagents Oxidation conditions Room Temperature product This compound reagents->product

Dess-Martin Oxidation Workflow

Route 2: Selective Reduction of 3-(3-chlorophenyl)propenal

This two-step route involves the initial synthesis of the α,β-unsaturated aldehyde, 3-(3-chlorophenyl)propenal, followed by the selective reduction of the carbon-carbon double bond.

Step 2a: Synthesis of 3-(3-chlorophenyl)propenal

The precursor, 3-(3-chlorophenyl)propenal, can be synthesized via an Aldol condensation between 3-chlorobenzaldehyde and acetaldehyde.

  • Reaction Setup: A solution of 3-chlorobenzaldehyde (1.0 equivalent) in ethanol is prepared in a round-bottom flask and cooled in an ice bath.

  • Base and Reagent Addition: An aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of acetaldehyde (1.2 equivalents).

  • Reaction: The mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Step 2b: Selective Hydrogenation

The selective reduction of the C=C bond in 3-(3-chlorophenyl)propenal can be achieved through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. The key is to control the reaction conditions to avoid over-reduction of the aldehyde functionality.[3] The use of catalyst poisons like diphenylsulfide can enhance the chemoselectivity of this transformation.[3]

  • Reaction Setup: A solution of 3-(3-chlorophenyl)propenal (1.0 equivalent) in a suitable solvent such as ethyl acetate or ethanol is placed in a hydrogenation vessel.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C, 1-5 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm). The reaction is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or gas chromatography (GC) to ensure the starting material is consumed without significant formation of 3-(3-chlorophenyl)propan-1-ol.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude this compound is purified by flash column chromatography or distillation.

Hydrogenation_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-chlorobenzaldehyde 3-chlorobenzaldehyde intermediate 3-(3-chlorophenyl)propenal 3-chlorobenzaldehyde->intermediate Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->intermediate product This compound intermediate->product Selective Hydrogenation (Pd/C, H₂)

Two-Step Synthesis via Selective Hydrogenation

Data Presentation: Comparison of Synthetic Routes

ParameterSwern OxidationDess-Martin OxidationSelective Hydrogenation
Starting Material 3-(3-chlorophenyl)propan-1-ol3-(3-chlorophenyl)propan-1-ol3-(3-chlorophenyl)propenal
Key Reagents (COCl)₂, DMSO, Et₃NDess-Martin PeriodinanePd/C, H₂
Reaction Temperature -78 °C to room temp.Room temperatureRoom temperature
Typical Reaction Time 2-4 hours1-3 hours2-8 hours
Typical Yield High (85-95%)High (90-98%)Good to High (80-95%)
Advantages - Mild conditions- No heavy metals- Readily available reagents- Very mild and neutral- High selectivity- Simple work-up- High atom economy- Clean reaction
Disadvantages - Requires low temperatures- Formation of odorous DMS- Reagent is expensive- Stoichiometric waste- Requires specialized hydrogenation equipment- Potential for over-reduction

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The oxidation of the commercially available 3-(3-chlorophenyl)propan-1-ol via Swern or Dess-Martin oxidation offers a direct and high-yielding approach. Alternatively, the selective hydrogenation of 3-(3-chlorophenyl)propenal provides another robust method. The choice of the optimal route will depend on factors such as the availability of starting materials and reagents, the scale of the synthesis, and the equipment available in the laboratory. This guide provides the necessary detailed protocols and comparative data to enable researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(3-chlorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical transformations, offering a comparative analysis to aid researchers in selecting the most suitable route based on factors such as yield, reaction conditions, and scalability.

Executive Summary

The synthesis of this compound can be effectively achieved through several strategic approaches. The most prominent and well-documented pathways include the oxidation of the corresponding alcohol, the selective reduction of an unsaturated precursor, and a Heck coupling reaction to construct the carbon skeleton. Each of these routes offers distinct advantages and is amenable to various laboratory settings. This guide details the experimental protocols for each pathway, presents quantitative data in a clear, tabular format, and provides visual diagrams of the reaction workflows.

I. Oxidation of 3-(3-chlorophenyl)propan-1-ol

The oxidation of the commercially available 3-(3-chlorophenyl)propan-1-ol is a direct and highly effective method for the preparation of this compound. The key to this approach is the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Several reliable methods are available, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC).

start 3-(3-chlorophenyl)propan-1-ol reagent Mild Oxidizing Agent (e.g., Swern, DMP, PCC) start->reagent product This compound reagent->product

Figure 1: General workflow for the oxidation of 3-(3-chlorophenyl)propan-1-ol.
Experimental Protocols

A. Swern Oxidation

The Swern oxidation is known for its mild reaction conditions and high yields.[1][2][3][4][5]

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2-2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the internal temperature at -78 °C. Stir the mixture for 15-30 minutes.

    • Add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45-60 minutes at this temperature.

    • Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

B. Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a selective and mild oxidation of alcohols to aldehydes.[6][7][8][9][10]

  • Procedure:

    • To a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by chromatography.

C. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the conversion of primary alcohols to aldehydes.[11][12]

  • Procedure:

    • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in DCM in one portion.

    • Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by flash chromatography if necessary.

Quantitative Data for Oxidation of Primary Alcohols
Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Swern ReagentsDCM-78 to RT2-485-95
Dess-Martin PeriodinaneDCMRoom Temperature1-390-98
PCCDCMRoom Temperature1-280-90

Note: Yields are typical for the oxidation of primary alcohols to aldehydes and may vary for the specific substrate.

II. Selective Hydrogenation of 3-(3-chlorophenyl)cinnamaldehyde

This pathway involves the selective reduction of the carbon-carbon double bond of 3-(3-chlorophenyl)cinnamaldehyde, leaving the aldehyde functionality intact. This precursor can be synthesized via a Claisen-Schmidt condensation between 3-chlorobenzaldehyde and acetaldehyde. The selective hydrogenation is a well-established transformation, often employing heterogeneous catalysts.[13][14][15][16][17]

start 3-(3-chlorophenyl)cinnamaldehyde reagent H₂, Catalyst (e.g., Pd/C) start->reagent product This compound reagent->product

Figure 2: Workflow for the selective hydrogenation of 3-(3-chlorophenyl)cinnamaldehyde.
Experimental Protocol

  • Procedure:

    • To a solution of 3-(3-chlorophenyl)cinnamaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or isopropanol), add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

    • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

    • The reaction is stirred vigorously at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to give the crude this compound.

    • The product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Selective Hydrogenation
CatalystSolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Typical Yield (%)
Pd/CEthanol1-5Room Temperature2-1280-95
Ru complexesBiphasic1801Variable

Note: Yields and selectivity can be highly dependent on the catalyst, solvent, and reaction conditions.[13][14]

III. Heck Coupling of a 3-Chlorophenyl Halide with an Acrolein Acetal

This pathway builds the carbon skeleton of the target molecule through a palladium-catalyzed Heck coupling reaction between a 3-chlorophenyl halide (e.g., 3-chloro-iodobenzene or 3-chloro-bromobenzene) and an acrolein acetal, such as acrolein diethyl acetal. The resulting unsaturated acetal is then hydrolyzed and the carbon-carbon double bond is selectively reduced.[18][19]

start1 3-Chlorophenyl Halide heck Heck Coupling (Pd catalyst, base) start1->heck start2 Acrolein Diethyl Acetal start2->heck intermediate1 3-(3-chlorophenyl)acrolein diethyl acetal heck->intermediate1 hydrolysis Hydrolysis (Acid) intermediate1->hydrolysis intermediate2 3-(3-chlorophenyl)acrolein hydrolysis->intermediate2 reduction Selective Reduction (H₂, catalyst) intermediate2->reduction product This compound reduction->product

Figure 3: Multi-step synthesis of this compound via Heck coupling.
Experimental Protocol

  • Procedure:

    • Heck Coupling: In a reaction vessel, combine the 3-chlorophenyl halide (1.0 equivalent), acrolein diethyl acetal (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃ or Et₃N) in a suitable solvent such as DMF or acetonitrile.[18] The mixture is heated (typically 80-120 °C) until the starting halide is consumed. After cooling, the reaction is worked up by filtration and extraction to isolate the crude 3-(3-chlorophenyl)acrolein diethyl acetal.

    • Hydrolysis: The crude acetal is dissolved in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 2M HCl) and stirred at room temperature until the hydrolysis is complete (monitored by TLC). The product, 3-(3-chlorophenyl)acrolein, is then isolated by extraction.

    • Selective Reduction: The obtained 3-(3-chlorophenyl)acrolein is then subjected to selective hydrogenation of the double bond as described in Pathway II.

Quantitative Data for Heck Coupling Route
StepCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Heck CouplingPd(OAc)₂ / BaseDMF904-1270-90
Hydrolysis2M HClTHF/WaterRoom Temperature1-4>95
ReductionPd/C, H₂EthanolRoom Temperature2-1280-95

Note: Yields are representative and can be optimized by adjusting reaction parameters.[18]

Conclusion

The synthesis of this compound can be approached through several viable and efficient pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The oxidation of 3-(3-chlorophenyl)propan-1-ol offers the most direct and often highest-yielding approach, contingent on the commercial availability of the starting alcohol. The selective hydrogenation of 3-(3-chlorophenyl)cinnamaldehyde provides an excellent alternative, particularly if the unsaturated aldehyde is readily accessible. The Heck coupling route, while longer, is a powerful method for constructing the carbon framework from simpler precursors. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Preparation of 3-(3-chlorophenyl)propionaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-(3-chlorophenyl)propionaldehyde, a key intermediate in the synthesis of various pharmaceutical and organic compounds. This document details experimental protocols, presents comparative quantitative data, and illustrates the logical workflows of the synthetic pathways.

Executive Summary

The synthesis of 3-(3-chlorophenyl)propionaldehyde can be effectively achieved through several key methodologies, each with distinct advantages and disadvantages. The most prominent routes include the oxidation of 3-(3-chlorophenyl)propan-1-ol, the hydroformylation of 3-chlorostyrene, and the reduction of 3-(3-chlorophenyl)propionic acid. The selection of a specific pathway is contingent upon factors such as the availability of starting materials, desired yield and purity, and scalability. This guide offers a detailed examination of these methods to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 3-(3-chlorophenyl)propionaldehyde, providing a clear comparison of their performance metrics.

ParameterRoute 1: Oxidation of AlcoholRoute 2: Hydroformylation of AlkeneRoute 3: Reduction of Carboxylic Acid
Starting Material 3-(3-chlorophenyl)propan-1-ol3-Chlorostyrene3-(3-chlorophenyl)propionic acid
Key Reagents Swern: Oxalyl chloride, DMSO, TriethylaminePCC: Pyridinium chlorochromateRhodium-based catalyst, Syngas (CO/H₂)Thionyl chloride, Lithium tri-tert-butoxyaluminum hydride
Typical Yield 85-95% (estimated for analogous reactions)88-95% (for branched aldehyde in analogous reactions)[1]~85% (estimated for analogous reactions)
Purity High (>97%)Moderate (requires purification from regioisomer)High (>97%)
Reaction Temperature Swern: -78°C to room temperaturePCC: Room temperature30°C[1]0°C to room temperature
Key Advantages High yield, high purity, mild reaction conditions (Swern).Atom-economical, direct conversion from alkene.Readily available starting material.
Key Disadvantages Requires pre-synthesis of the alcohol precursor.Formation of regioisomers, requires high-pressure equipment.Multi-step process, use of reactive reagents.

Detailed Experimental Protocols

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This route involves the oxidation of the primary alcohol, 3-(3-chlorophenyl)propan-1-ol, to the corresponding aldehyde. Two common and effective methods are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC).

1.1. Synthesis of Starting Material: 3-(3-chlorophenyl)propan-1-ol

The precursor alcohol can be synthesized by the reduction of 3-(3-chlorophenyl)propionic acid with borane in tetrahydrofuran, typically achieving a high yield.[2]

1.2. Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that avoids the use of heavy metals.[3][4][5]

  • Reagents and Materials:

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine

    • 3-(3-chlorophenyl)propan-1-ol

    • Anhydrous dichloromethane (DCM)

    • Dry ice/acetone bath

  • Procedure:

    • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (2.2 equivalents) dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

    • Stir for 45 minutes at -78 °C.

    • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 15 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

1.3. Experimental Protocol: PCC Oxidation

PCC is a versatile oxidizing agent for converting primary alcohols to aldehydes.[6][7]

  • Reagents and Materials:

    • Pyridinium chlorochromate (PCC)

    • 3-(3-chlorophenyl)propan-1-ol

    • Anhydrous dichloromethane (DCM)

    • Celite or silica gel

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM in one portion.

    • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography on silica gel.

Route 2: Hydroformylation of 3-Chlorostyrene

This method involves the rhodium-catalyzed addition of a formyl group and a hydrogen atom across the double bond of 3-chlorostyrene.[1] This reaction can produce both the branched (2-(3-chlorophenyl)propanal) and the desired linear (3-(3-chlorophenyl)propionaldehyde) isomers. The regioselectivity can be influenced by the choice of ligands and reaction conditions.

2.1. Synthesis of Starting Material: 3-Chlorostyrene

3-Chlorostyrene can be prepared by the dehydration of 1-(3-chlorophenyl)ethanol using potassium hydrogen sulfate.[8][9]

2.2. Experimental Protocol: Rhodium-Catalyzed Hydroformylation

  • Reagents and Materials:

    • 3-Chlorostyrene

    • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)

    • Phosphine ligand (e.g., triphenylphosphine)

    • Toluene (anhydrous and degassed)

    • Syngas (CO/H₂, 1:1 mixture)

    • High-pressure autoclave

  • Procedure:

    • In a high-pressure autoclave under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.1 mol%) and the phosphine ligand (e.g., 0.6 mol%) in toluene.

    • Add 3-chlorostyrene (1.0 equivalent) to the solution.

    • Seal the autoclave, purge with syngas, and then pressurize with syngas to the desired pressure (e.g., 4.0 MPa).

    • Heat the reaction mixture to the desired temperature (e.g., 30 °C) and stir for 12-48 hours.

    • After cooling and carefully depressurizing the autoclave, analyze the product mixture by GC and GC-MS to determine yield and regioselectivity.

    • Concentrate the reaction mixture under reduced pressure and purify the desired linear aldehyde by column chromatography.

Route 3: Reduction of 3-(3-chlorophenyl)propionic acid

Direct reduction of a carboxylic acid to an aldehyde is challenging. A more reliable two-step approach involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a mild reduction.

3.1. Synthesis of Starting Material: 3-(3-chlorophenyl)propionic acid

This starting material can be synthesized from 3-chlorobenzyl chloride and diethyl malonate in a multi-step process involving hydrolysis and decarboxylation, with a reported yield of 85.6%.[10]

3.2. Experimental Protocol: Two-Step Reduction

  • Reagents and Materials:

    • 3-(3-chlorophenyl)propionic acid

    • Thionyl chloride (SOCl₂)

    • Lithium tri-tert-butoxyaluminum hydride

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Step 1: Formation of 3-(3-chlorophenyl)propionyl chloride

      • In a round-bottom flask, reflux a mixture of 3-(3-chlorophenyl)propionic acid (1.0 equivalent) and thionyl chloride (1.2 equivalents) for 2 hours.

      • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

    • Step 2: Reduction to 3-(3-chlorophenyl)propionaldehyde

      • Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C.

      • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) in THF to the stirred acid chloride solution.

      • Stir the reaction mixture at -78 °C for 1 hour.

      • Quench the reaction by the slow addition of water.

      • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude aldehyde by column chromatography on silica gel.

Visualizations

Synthetic Pathways Overview

Synthesis_Pathways A 3-(3-chlorophenyl)propan-1-ol P 3-(3-chlorophenyl)propionaldehyde A->P Oxidation (Swern or PCC) B 3-Chlorostyrene B->P Hydroformylation C 3-(3-chlorophenyl)propionic acid C_int 3-(3-chlorophenyl)propionyl chloride C->C_int SOCl₂ C_int->P Reduction

Caption: Overview of the three main synthetic routes to 3-(3-chlorophenyl)propionaldehyde.

Experimental Workflow for Swern Oxidation

Swern_Oxidation_Workflow S1 Activation of DMSO with Oxalyl Chloride at -78°C S2 Addition of 3-(3-chlorophenyl)propan-1-ol S1->S2 S3 Addition of Triethylamine S2->S3 S4 Reaction Quench and Extraction S3->S4 S5 Purification (Column Chromatography) S4->S5 P Pure 3-(3-chlorophenyl)propionaldehyde S5->P

Caption: Step-by-step workflow for the Swern oxidation of 3-(3-chlorophenyl)propan-1-ol.

Logical Relationship in Hydroformylation

Hydroformylation_Regioselectivity Start 3-Chlorostyrene + CO/H₂ Catalyst Rhodium Catalyst + Ligand Start->Catalyst Linear 3-(3-chlorophenyl)propionaldehyde (Linear Product) Catalyst->Linear Desired Pathway Branched 2-(3-chlorophenyl)propanal (Branched Product) Catalyst->Branched Side Pathway

Caption: Regioselectivity in the hydroformylation of 3-chlorostyrene.

References

Technical Guide: 3-(3-chlorophenyl)propanal (CAS 136415-83-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propanal (CAS Number: 136415-83-3), a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. Due to a notable scarcity of published research directly pertaining to this specific compound, this document compiles available data and presents extrapolated information from structurally analogous molecules. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for synthesis and analysis, adapted from related compounds, are provided.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 136415-83-3[1][2]
Molecular Formula C₉H₉ClO[1][2]
Molecular Weight 168.62 g/mol [1][2]
Appearance Liquid[2]
Density 1.145 g/mL at 25 °C[2]
Refractive Index n20/D 1.539[2]
Flash Point > 110 °C (> 230 °F) - closed cup[2]
SMILES O=CCCC1=CC=CC(Cl)=C1[1]
InChI 1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2[2]
InChI Key GAMNINPBAOTMLA-UHFFFAOYSA-N[2]

Synthesis Protocols

While specific literature on the synthesis of this compound is limited, established methods for analogous compounds such as 3-(3-chloro-4-fluorophenyl)propanal can be adapted. Two common synthetic routes are detailed below.

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This route involves the oxidation of the corresponding primary alcohol.

Experimental Protocol:

  • Alcohol Preparation: 3-(3-chlorophenyl)propan-1-ol can be synthesized via the reduction of 3-chlorophenylacetone using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol. The reaction is typically conducted at room temperature.

  • Oxidation: To a solution of 3-(3-chlorophenyl)propan-1-ol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, triethylamine) at low temperatures (-78 °C for Swern oxidation).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for Swern oxidation). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

cluster_synthesis Synthesis via Oxidation 3-chlorophenylacetone 3-chlorophenylacetone 3-(3-chlorophenyl)propan-1-ol 3-(3-chlorophenyl)propan-1-ol 3-chlorophenylacetone->3-(3-chlorophenyl)propan-1-ol Reduction (e.g., NaBH4) This compound This compound 3-(3-chlorophenyl)propan-1-ol->this compound Oxidation (e.g., PCC, Swern) cluster_heck Synthesis via Heck Coupling 1-bromo-3-chlorobenzene 1-bromo-3-chlorobenzene intermediate_acetal 3-(3-chlorophenyl)acrolein diethyl acetal 1-bromo-3-chlorobenzene->intermediate_acetal Heck Coupling acrolein_diethyl_acetal Acrolein Diethyl Acetal acrolein_diethyl_acetal->intermediate_acetal intermediate_acrolein 3-(3-chlorophenyl)acrolein intermediate_acetal->intermediate_acrolein Hydrolysis final_product This compound intermediate_acrolein->final_product Selective Reduction cluster_analysis Analytical Workflow Sample Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure cluster_bioactivity Biological Activity Screening Workflow Compound This compound In_Vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) Compound->In_Vitro Cell_Based Cell-Based Assays (e.g., cytotoxicity, signaling pathway analysis) Compound->Cell_Based Lead_ID Lead Identification In_Vitro->Lead_ID Cell_Based->Lead_ID In_Vivo In Vivo Studies (e.g., animal models) Lead_ID->In_Vivo Pharmacology Pharmacological Profile In_Vivo->Pharmacology

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanal is an aromatic aldehyde of interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its reactivity is primarily dictated by the aldehyde functional group and the substituted phenyl ring. This technical guide provides a comprehensive overview of its physicochemical properties, along with detailed experimental protocols for its synthesis and analysis, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Where experimental data is not available, predicted values or data from analogous compounds are provided and noted.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO[1][2]
Molecular Weight 168.62 g/mol [1][3]
Boiling Point 240 °C[2]
Melting Point Data not available
Density 1.145 g/mL[2][4]
Water Solubility Data not available (predicted to be low)
Refractive Index n20/D 1.539[4]
CAS Number 136415-83-3[1]
IUPAC Name This compound[3]
Synonyms 3-(3-Chlorophenyl)propionaldehyde, Benzenepropanal, 3-chloro-[3]

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(3-chlorophenyl)propan-1-ol. This method offers good yields and avoids harsh reaction conditions.

Experimental Protocol: Oxidation of 3-(3-chlorophenyl)propan-1-ol

Objective: To synthesize this compound via the oxidation of 3-(3-chlorophenyl)propan-1-ol.

Materials:

  • 3-(3-chlorophenyl)propan-1-ol[5][6]

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. Alternatively, Dess-Martin periodinane (DMP) (1.2 equivalents) can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot corresponding to the aldehyde indicates the reaction is proceeding.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts (if using PCC) or other solid byproducts. Wash the silica gel pad with additional dichloromethane.

  • Purification: Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure to yield this compound as a liquid. Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.

G Synthesis of this compound via Oxidation start Dissolve 3-(3-chlorophenyl)propan-1-ol in anhydrous DCM add_oxidant Add PCC or DMP start->add_oxidant Stir at room temperature monitor Monitor reaction by TLC add_oxidant->monitor workup Filter through silica gel monitor->workup Upon completion purify Purify by column chromatography workup->purify end Characterize product (NMR, MS) purify->end

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are provided below, based on the analysis of structurally similar compounds.[7][8]

¹H NMR (400 MHz, CDCl₃):

  • δ ~9.8 (t, 1H): Aldehydic proton (-CHO).

  • δ ~7.2-7.3 (m, 4H): Aromatic protons.

  • δ ~2.95 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

  • δ ~2.75 (t, 2H): Methylene protons adjacent to the aldehyde group (-CH₂-CHO).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~201: Aldehydic carbon (-CHO).

  • δ ~140-125: Aromatic carbons.

  • δ ~45: Methylene carbon (-CH₂-CHO).

  • δ ~30: Methylene carbon (Ar-CH₂-).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[7][8][9][10]

  • Molecular Ion (M⁺): m/z 168 and 170 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

  • Major Fragments:

    • m/z 140/142: Loss of ethylene (C₂H₄) via McLafferty rearrangement.

    • m/z 139/141: Loss of the formyl radical (•CHO).

    • m/z 125: Loss of the propanal side chain.

    • m/z 91: Tropylium ion, a common fragment for benzyl-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of this compound by GC-MS is outlined below.[8][11][12][13][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

G General Workflow for GC-MS Analysis sample_prep Sample Preparation (Dissolve in volatile solvent) injection Inject into GC sample_prep->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum) detection->data_analysis

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides essential physicochemical data and robust experimental protocols for the synthesis and analysis of this compound. The information presented herein is intended to facilitate further research and application of this compound in various fields of chemical and pharmaceutical sciences. While some experimental values are yet to be reported, the provided data from analogous compounds and established analytical techniques offer a strong foundation for its characterization.

References

3-(3-chlorophenyl)propanal molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(3-chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, safety protocols, and its role as a precursor in the development of pharmacologically active compounds. The guide is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights to facilitate its effective and safe utilization in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is an aromatic aldehyde characterized by a propanal group attached to a chlorophenyl ring at the meta position. This substitution pattern is crucial for its reactivity and subsequent use in multi-step syntheses.

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₉H₉ClO[1]

  • Molecular Weight : 168.62 g/mol [1]

  • CAS Number : 136415-83-3[1]

  • SMILES String : Clc1cccc(CCC=O)c1

  • InChI Key : GAMNINPBAOTMLA-UHFFFAOYSA-N

The presence of both an aldehyde functional group and a chlorinated aromatic ring makes this compound a versatile bifunctional molecule. The aldehyde allows for nucleophilic additions and reductions, while the chloro-substituted phenyl ring can participate in various cross-coupling reactions.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental design. The compound is a liquid at room temperature with a density greater than water.

PropertyValueSource
Form Liquid
Density 1.145 g/mL at 25 °C
Refractive Index n20/D 1.539
Flash Point > 110 °C (>230 °F) - closed cup
Molecular Weight 168.62 g/mol [1][2][3]
Molecular Formula C₉H₉ClO[1][2][3]

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the selective oxidation of the corresponding primary alcohol, 3-(3-chlorophenyl)propan-1-ol. This precursor is readily accessible and its oxidation provides a direct route to the target aldehyde.

Experimental Protocol: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice of reaction is the high selectivity of modern oxidizing agents for primary alcohols, minimizing over-oxidation to the carboxylic acid.

  • Precursor Preparation : The starting material, 3-(3-chlorophenyl)propan-1-ol, can be synthesized via reduction of a corresponding ester or acid, or procured from commercial vendors.[4][5][6]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(3-chlorophenyl)propan-1-ol in a suitable organic solvent such as dichloromethane (DCM).

  • Oxidation : Cool the solution in an ice bath. Add a mild and selective oxidizing agent, such as Pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, portion-wise to the stirred solution. The use of a mild oxidant is critical to prevent the formation of the corresponding carboxylic acid.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up and Purification : Upon completion, quench the reaction and filter the mixture to remove oxidant byproducts. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow cluster_synthesis Synthesis of this compound A Start: 3-(3-chlorophenyl)propan-1-ol B Dissolve in DCM A->B Step 1 C Add Mild Oxidizing Agent (e.g., PCC) B->C Step 2 D Reaction Monitoring (TLC) C->D Step 3 E Quench and Purify (Column Chromatography) D->E Step 4 F Product: this compound E->F Step 5

Caption: Workflow for the synthesis of this compound via alcohol oxidation.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functionality is a key handle for introducing nitrogen-containing heterocycles, a common motif in many centrally acting drugs.

A significant application is in the synthesis of arylpiperazine derivatives. These scaffolds are prevalent in compounds targeting serotonin and dopamine receptors, which are implicated in depression and psychosis. For instance, derivatives of 1-(3-chlorophenyl)piperazine are core components of antidepressant drugs.[7] The synthesis often involves a reductive amination reaction between an aldehyde, like this compound, and a piperazine derivative. This reaction forms a new carbon-nitrogen bond, extending the molecular framework to build compounds with desired pharmacological profiles.[8]

Safety, Handling, and Storage

As a reactive chemical, proper safety precautions are imperative when handling this compound. It is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification
  • Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word : Danger

  • Hazard Statements :

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H317: May cause an allergic skin reaction[1]

    • H318: Causes serious eye damage[1]

    • H335: May cause respiratory irritation[1]

Handling and Personal Protective Equipment (PPE)
  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[9]

  • Skin Protection : Use impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9][10]

  • Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a chemical intermediate of significant utility in organic synthesis and medicinal chemistry. Its molecular structure offers dual reactivity, making it a versatile precursor for a range of more complex molecules, including potential therapeutics. This guide has provided essential technical information regarding its identity, properties, synthesis, and safe handling to support its effective application by researchers and drug development professionals. Adherence to the safety protocols outlined is crucial for mitigating risks associated with its use.

References

An In-depth Technical Guide to 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)propanal, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, safety information, predicted spectroscopic data, and relevant experimental protocols. Furthermore, it explores the synthesis of this compound and the potential pharmacological pathways of its derivatives, making it a valuable resource for professionals in organic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde.[1] Its properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₉ClO[1][2]
Molecular Weight 168.62 g/mol [1][2][3]
CAS Number 136415-83-3[2][3]
Appearance Liquid[3]
Density 1.145 g/mL at 25 °C[3]
Refractive Index n20/D 1.539[3]
Flash Point > 110 °C (>230.0 °F) - closed cup[3]
InChIKey GAMNINPBAOTMLA-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=CC(=C1)Cl)CCC=O[1]

Safety and Hazard Information

This compound is classified as hazardous. The relevant GHS hazard statements are summarized below.

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H318 Causes serious eye damage
H335 May cause respiratory irritation

Data sourced from PubChem and commercial supplier information.[1][3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Data (Predicted)

3.1. Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8t1HAldehydic proton (-CHO)
~7.2-7.3m4HAromatic protons (Ar-H)
~2.95t2HMethylene protons (-CH₂-CHO)
~2.75t2HMethylene protons (Ar-CH₂-)

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Predicted based on analogous structures.

3.2. Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~201Aldehydic carbon (-CHO)
~142Aromatic carbon (C-Cl)
~134Aromatic carbon (C-ipso)
~130Aromatic carbon (CH)
~128Aromatic carbon (CH)
~127Aromatic carbon (CH)
~126Aromatic carbon (CH)
~45Methylene carbon (-CH₂-CHO)
~28Methylene carbon (Ar-CH₂-)

Solvent: CDCl₃. Predicted based on known chemical shifts for substituted benzenes and aliphatic aldehydes.[4][5][6]

3.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920, 2850MediumAliphatic C-H stretch
~2720WeakAldehydic C-H stretch
~1725StrongCarbonyl (C=O) stretch
~1590, 1470Medium-StrongAromatic C=C stretch
~780StrongC-Cl stretch

Predicted based on characteristic absorption bands for functional groups.[7]

3.4. Predicted Mass Spectrometry (MS) Data

m/zInterpretation
168/170Molecular ion peak [M]⁺, showing the characteristic 3:1 isotopic pattern for chlorine.
140/142Loss of ethylene (-C₂H₄)
125Loss of propanal moiety (-C₃H₅O)
111/113Chlorotropylium ion

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on common pathways for similar molecules.[8]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established chemical literature for similar compounds.[9]

4.1. Synthesis via Oxidation of 3-(3-chlorophenyl)propan-1-ol

This common and effective method involves the oxidation of the corresponding primary alcohol.

Materials:

  • 3-(3-chlorophenyl)propan-1-ol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filtrate sequentially with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

4.2. Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

4.2.2. Infrared (IR) Spectroscopy [9]

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS) [9]

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic pattern of chlorine.[9]

Visualizations

5.1. Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound.

Synthesis Synthesis of this compound A 3-(3-chlorophenyl)propan-1-ol B This compound A->B Oxidation R PCC or DMP DCM

Caption: A typical synthetic workflow for this compound.

5.2. Logical Relationship of Derivatives in Drug Development

Derivatives of this compound have been investigated for their potential as anticonvulsant and antidepressant agents.[10][11][12] The diagram below illustrates the logical progression from the core chemical structure to its potential biological targets.

DrugDevelopment Drug Development Logic for Derivatives cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Potential Mechanisms of Action A This compound (Core Structure) B Chemical Modification (e.g., amination, cyclization) A->B C Library of Derivatives (e.g., piperazines, pyrrolidine-2,5-diones) B->C D In-vitro Assays (Binding affinity) C->D Test for Activity E In-vivo Models (e.g., seizure, depression models) D->E Validate Efficacy F Modulation of Ion Channels (Voltage-gated Na⁺/Ca²⁺ channels) D->F G Interaction with GPCRs (Serotonin 5-HT₁ₐ/₅-HT₇ Receptors) D->G

Caption: Logical workflow from a core structure to biological targets.

5.3. Potential Signaling Pathways of Derivatives

The derivatives of this compound have shown affinity for several key neurological targets. The diagram below speculates on the potential signaling pathways that might be modulated by these compounds, leading to therapeutic effects.

SignalingPathways Potential Signaling Pathways of Derivatives cluster_NaCa Ion Channel Modulation cluster_GPCR GPCR Modulation Compound This compound Derivative Na Voltage-Gated Na⁺ Channel Compound->Na Ca L-type Voltage-Gated Ca²⁺ Channel Compound->Ca HT1A 5-HT₁ₐ Receptor Compound->HT1A Neuron Reduced Neuronal Excitability Na->Neuron Inhibition Ca->Neuron Inhibition Effect Anticonvulsant & Antidepressant Effects Neuron->Effect AC Adenylyl Cyclase HT1A->AC Inhibition cAMP ↓ cAMP AC->cAMP cAMP->Effect

Caption: Potential mechanisms of action for derived therapeutic agents.

References

Structural Characterization of 3-(3-Chlorophenyl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3-(3-chlorophenyl)propanal, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established spectroscopic principles and data from structurally analogous compounds. This guide also furnishes detailed experimental protocols for acquiring such data and presents a logical workflow for the structural elucidation of novel chemical entities.

Introduction

This compound is an aromatic aldehyde of interest in organic synthesis, potentially serving as a precursor for more complex molecules in the pharmaceutical and agrochemical industries. Its structure, comprising a propanal moiety attached to a 3-chlorinated phenyl ring, offers multiple sites for chemical modification. Accurate structural confirmation is paramount for its application in multi-step syntheses and for regulatory purposes. This guide serves as a practical reference for the analytical methodologies required for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the analysis of similar structures and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.82Triplet (t)1HAldehydic proton (-CHO)
~7.28Singlet (s)1HAromatic proton (H-2)
~7.24Triplet (t)1HAromatic proton (H-5)
~7.19Doublet (d)1HAromatic proton (H-6)
~7.12Doublet (d)1HAromatic proton (H-4)
~2.98Triplet (t)2HMethylene protons (-CH₂-CHO)
~2.78Triplet (t)2HMethylene protons (Ar-CH₂-)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~201.5Aldehydic carbon (-CHO)
~142.8Aromatic carbon (C-1)
~134.5Aromatic carbon (C-3)
~129.9Aromatic carbon (C-5)
~128.6Aromatic carbon (C-6)
~126.7Aromatic carbon (C-2)
~126.5Aromatic carbon (C-4)
~45.2Methylene carbon (-CH₂-CHO)
~28.1Methylene carbon (Ar-CH₂-)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920, ~2850MediumAliphatic C-H stretch
~2720, ~2820WeakAldehydic C-H stretch (Fermi doublet)
~1725StrongC=O stretch (aldehyde)
~1595, ~1570, ~1475Medium-StrongAromatic C=C skeletal vibrations
~1100, ~800StrongC-Cl stretch
~780, ~680StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonNotes
168/170[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
139[M-CHO]⁺Loss of the formyl radical.
125[C₇H₆Cl]⁺Benzylic cation resulting from cleavage of the propyl chain.
111[C₆H₄Cl]⁺Phenyl cation with chlorine.
91[C₇H₇]⁺Tropylium ion (rearrangement).

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Procedure:

    • Sample Introduction: Introduce a small, diluted sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

    • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualizations

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of a novel or synthesized compound like this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample_Preparation Sample Preparation (Dissolution/Thin Film) Purity_Assessment Purity Assessment (e.g., GC, HPLC) Sample_Preparation->Purity_Assessment Mass_Spectrometry Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purity_Assessment->Mass_Spectrometry IR_Spectroscopy Infrared (IR) Spectroscopy - Functional Group ID Purity_Assessment->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) - Connectivity Purity_Assessment->NMR_Spectroscopy Data_Integration Data Integration & Proposed Structure Mass_Spectrometry->Data_Integration IR_Spectroscopy->Data_Integration NMR_Spectroscopy->Data_Integration Spectral_Database_Comparison Spectral Database Comparison Data_Integration->Spectral_Database_Comparison Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation Spectral_Database_Comparison->Structure_Confirmation

Caption: Workflow for structural elucidation.

Experimental Workflow for NMR Analysis

The following diagram outlines the key steps in performing an NMR analysis.

G Start Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Start->Sample_Prep Spectrometer_Setup Spectrometer Setup (Tuning & Shimming) Sample_Prep->Spectrometer_Setup H1_Acquisition 1H NMR Acquisition Spectrometer_Setup->H1_Acquisition C13_Acquisition 13C NMR Acquisition H1_Acquisition->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline) C13_Acquisition->Data_Processing Analysis Spectral Analysis (Integration, Peak Picking) Data_Processing->Analysis End Analysis->End

3-(3-Chlorophenyl)propanal: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 3-(3-chlorophenyl)propanal as a versatile building block in organic chemistry. This document provides a thorough overview of its chemical and physical properties, detailed synthetic protocols, and its applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Compound Profile

This compound is a substituted aromatic aldehyde that serves as a key intermediate in various organic transformations. Its chemical structure, featuring a reactive aldehyde functionality and a chlorinated phenyl ring, makes it a valuable precursor for the introduction of the 3-chlorophenylpropyl moiety into larger molecules.

Table 1: Physical and Chemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
CAS Number 136415-83-3
Appearance Liquid
Density 1.145 g/mL at 25 °C
Refractive Index (n20/D) 1.539
Boiling Point Not readily available
Flash Point > 110 °C (> 230 °F) - closed cup
SMILES C1=CC(=CC(=C1)Cl)CCC=O
InChI InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2
InChIKey GAMNINPBAOTMLA-UHFFFAOYSA-N

Safety Information: [1]

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The following protocols are adapted from established procedures for analogous compounds and are expected to provide good yields of the target molecule.

Two-Step Synthesis via Horner-Wadsworth-Emmons Olefination and Subsequent Hydrogenation

This widely used method involves the olefination of 3-chlorobenzaldehyde to form an α,β-unsaturated aldehyde, followed by the selective reduction of the carbon-carbon double bond.

G start 3-Chlorobenzaldehyde intermediate (E)-3-(3-Chlorophenyl)propenal start->intermediate Triethyl phosphonoacetate, NaH, THF product This compound intermediate->product H₂, Pd/C, Ethyl acetate

Figure 1: Synthesis via HWE Reaction and Hydrogenation.

Experimental Protocol:

Step 1: Synthesis of (E)-3-(3-chlorophenyl)propenal via Horner-Wadsworth-Emmons Reaction

  • Materials:

    • 3-Chlorobenzaldehyde

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere at 0 °C, slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

    • Cool the resulting ylide solution back to 0 °C and add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (E)-3-(3-chlorophenyl)propenal.

Step 2: Selective Hydrogenation to this compound

  • Materials:

    • (E)-3-(3-chlorophenyl)propenal

    • Palladium on carbon (5% or 10% w/w)

    • Ethyl acetate or Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve (E)-3-(3-chlorophenyl)propenal (1.0 eq) in ethyl acetate or ethanol in a suitable hydrogenation vessel.

    • Carefully add a catalytic amount of palladium on carbon.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

    • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or GC).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Synthesis via Wittig Reaction and Hydrolysis

An alternative two-step approach involves the formation of a vinyl ether from 3-chlorobenzaldehyde, followed by acidic hydrolysis.

G start 3-Chlorobenzaldehyde intermediate 1-Chloro-3-(2-methoxyvinyl)benzene start->intermediate (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide, THF product This compound intermediate->product HCl (aq), THF

Figure 2: Synthesis via Wittig Reaction and Hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 1-Chloro-3-(2-methoxyvinyl)benzene via Wittig Reaction [3]

  • Materials:

    • (Methoxymethyl)triphenylphosphonium chloride

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • 3-Chlorobenzaldehyde

  • Procedure:

    • To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.

    • Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

    • Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the vinyl ether as a mixture of E/Z isomers.

Step 2: Hydrolysis to this compound [3]

  • Materials:

    • 1-Chloro-3-(2-methoxyvinyl)benzene

    • Tetrahydrofuran (THF)

    • Aqueous hydrochloric acid (e.g., 2 M)

  • Procedure:

    • Dissolve the vinyl ether (1.0 eq) in a mixture of THF and aqueous HCl.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Reactions of this compound as a Building Block

The aldehyde functionality of this compound allows for a variety of subsequent transformations, making it a valuable intermediate in multi-step syntheses.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. This compound can be reacted with primary or secondary amines in the presence of a reducing agent to yield the corresponding amines.

G start This compound product N-(3-(3-Chlorophenyl)propyl)-R¹R²-amine start->product 1. R¹R²NH 2. NaBH(OAc)₃ or NaBH₃CN amine R¹R²NH amine->product

Figure 3: General Reductive Amination Workflow.

Experimental Protocol: Reductive Amination with Dimethylamine

  • Materials:

    • This compound

    • Dimethylamine (solution in THF or as hydrochloride salt)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCM or DCE, add dimethylamine (1.1-1.5 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1-1.5 eq).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction at room temperature for 2-12 hours until completion (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM (2 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield N,N-dimethyl-3-(3-chlorophenyl)propan-1-amine.

Aldol Condensation

This compound can participate in aldol condensation reactions, either as an electrophile or, after deprotonation, as a nucleophile. A crossed aldol condensation with a non-enolizable aldehyde like benzaldehyde can lead to the formation of α,β-unsaturated aldehydes.

G start This compound product 2-(3-Chlorobenzyl)-3-phenylacrylaldehyde start->product 1. Base (e.g., NaOH, LDA) 2. Benzaldehyde aldehyde Benzaldehyde aldehyde->product

Figure 4: Crossed Aldol Condensation.

Experimental Protocol: Crossed Aldol Condensation with Benzaldehyde

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium hydroxide or Lithium diisopropylamide (LDA)

    • Ethanol or Tetrahydrofuran (THF)

    • Dilute aqueous hydrochloric acid

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure (using NaOH):

    • To a cooled (0-5 °C) solution of sodium hydroxide in ethanol/water, add a mixture of this compound (1.0 eq) and benzaldehyde (1.0 eq) dropwise with vigorous stirring.

    • Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.

    • Neutralize the mixture with dilute HCl.

    • Extract the product with diethyl ether (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following tables provide predicted spectroscopic data based on computational models and analysis of similar structures.[4][5]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80t1H-CHO
~7.25-7.15m4HAr-H
~2.95t2HAr-CH₂-
~2.78t2H-CH₂-CHO

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~201.8-CHO
~142.8Ar-C (C-Cl)
~134.4Ar-C
~129.8Ar-CH
~128.4Ar-CH
~126.5Ar-CH
~126.4Ar-CH
~45.2-CH₂-CHO
~27.9Ar-CH₂-

Table 4: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Assignment
~2925, 2850C-H stretch (aliphatic)
~2720, 2820C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1595, 1570, 1475C=C stretch (aromatic)
~780, 680C-H bend (aromatic, meta-substituted)
~750C-Cl stretch

Mass Spectrometry (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.[4] Key fragmentation patterns would likely involve the loss of the formyl radical (CHO, 29 Da) and cleavage of the propyl chain.

Applications in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of several active pharmaceutical ingredients.

Synthesis of Dapoxetine

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, can be synthesized from a precursor derived from this compound. The synthesis involves the conversion of the aldehyde to a chiral alcohol, followed by etherification and amination steps.

Synthesis of (R)-Fluoxetine

The antidepressant (R)-Fluoxetine can also be synthesized using a chiral intermediate derived from this compound. The synthetic strategy typically involves asymmetric reduction of a ketone precursor, which can be prepared from the corresponding propanal derivative.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its accessible synthesis and the reactivity of its aldehyde group allow for its incorporation into a wide range of complex molecules, including important pharmaceutical agents. The detailed protocols and spectroscopic data provided in this guide will aid researchers in the effective utilization of this important chemical intermediate.

References

Synthesis of 3-(3-chlorophenyl)propanal: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of 3-(3-chlorophenyl)propanal. This valuable aldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This guide details several viable synthetic pathways, outlining the required starting materials, reagents, and reaction conditions. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methodologies are provided.

Executive Summary

The synthesis of this compound can be achieved through multiple strategic routes, each originating from different, readily available starting materials. The primary pathways explored in this guide include:

  • Aldol Condensation and Selective Hydrogenation: A two-step sequence commencing with the base-catalyzed reaction of 3-chlorobenzaldehyde and acetaldehyde.

  • Heck Coupling: A palladium-catalyzed cross-coupling reaction utilizing a 3-chlorophenyl halide and an acrolein derivative.

  • Grignard Reagent Addition to Ethylene Oxide: A multi-step synthesis beginning with the formation of a Grignard reagent from 3-chlorobenzyl halide, followed by reaction with ethylene oxide and subsequent oxidation.

  • Hydroformylation of 3-chlorostyrene: An atom-economical approach involving the direct addition of a formyl group and hydrogen across the double bond of 3-chlorostyrene.

  • Oxidation of 3-(3-chlorophenyl)propan-1-ol: The direct oxidation of the corresponding primary alcohol to the target aldehyde.

  • Reduction of 3-(3-chlorophenyl)propanoic Acid Derivative: A pathway involving the reduction of a carboxylic acid derivative, such as an ester, to the aldehyde.

The selection of an optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities with specific reaction types.

Comparative Data of Synthetic Pathways

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, based on literature precedents for analogous transformations.

Synthetic Pathway Primary Starting Material Key Intermediates Key Reagents Typical Yield (%) Reaction Stages
Aldol Condensation3-Chlorobenzaldehyde3-(3-Chlorophenyl)acroleinNaOH, Acetaldehyde, Pd/C, H₂70-85 (overall)2
Heck Coupling3-Chloroiodobenzene3-(3-Chlorophenyl)acrolein diethyl acetalAcrolein diethyl acetal, Pd(OAc)₂, nBu₄NOAc, K₂CO₃80-90 (overall)2
Grignard Reaction3-Chlorobenzyl chloride3-(3-Chlorophenyl)propan-1-olMg, Ethylene oxide, Oxalyl chloride, DMSO, Et₃N65-75 (overall)3
Hydroformylation3-Chlorostyrene-CO, H₂, Rh catalyst (e.g., Rh(acac)(CO)₂)>90 (conversion)1
Alcohol Oxidation3-(3-Chlorophenyl)propan-1-ol-Pyridinium chlorochromate (PCC) or (COCl)₂, DMSO85-951
Carboxylic Acid Reduction3-(3-Chlorophenyl)propanoic acidMethyl 3-(3-chlorophenyl)propanoateSOCl₂, MeOH, DIBAL-H75-85 (from ester)2

Detailed Experimental Protocols and Workflows

Pathway 1: Aldol Condensation and Selective Hydrogenation

This pathway offers a classical and cost-effective approach using readily available bulk chemicals. The initial aldol condensation is followed by a selective hydrogenation of the carbon-carbon double bond of the resulting α,β-unsaturated aldehyde.

G cluster_start Starting Materials cluster_reaction1 Step 1: Aldol Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Selective Hydrogenation cluster_product Final Product start1 3-Chlorobenzaldehyde reaction1 Aldol Condensation start1->reaction1 start2 Acetaldehyde start2->reaction1 intermediate 3-(3-Chlorophenyl)acrolein reaction1->intermediate NaOH, EtOH/H₂O Low Temperature reaction2 Selective Hydrogenation intermediate->reaction2 Pd/C, H₂ (gas) Ethyl Acetate product This compound reaction2->product

Workflow for Aldol Condensation Pathway.

Experimental Protocol:

  • Step 1: Synthesis of 3-(3-Chlorophenyl)acrolein (Aldol Condensation)

    • In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-chlorobenzaldehyde (1.0 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (NaOH).

    • Slowly add acetaldehyde (1.2 equivalents) to the stirred solution while maintaining the temperature below 10 °C.[1]

    • Allow the reaction to stir at a low temperature for 2-3 hours, then warm to room temperature and stir overnight.[1]

    • Neutralize the mixture with a dilute acid (e.g., acetic acid) and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Step 2: Synthesis of this compound (Selective Hydrogenation)

    • Dissolve the purified 3-(3-chlorophenyl)acrolein (1.0 equivalent) in a suitable solvent such as ethyl acetate or ethanol.

    • Add a selective hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C).[1]

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a controlled pressure (e.g., 1-3 atm).[1]

    • Monitor the reaction by TLC or GC to ensure consumption of the starting material without over-reduction to the alcohol.

    • Upon completion, filter off the catalyst through a pad of Celite and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Pathway 2: Heck Coupling

This modern synthetic route offers high yields and functional group tolerance. It involves the palladium-catalyzed coupling of an aryl halide with an acrolein derivative, where the aldehyde is protected as an acetal to prevent side reactions.[2]

G cluster_start Starting Materials cluster_reaction1 Step 1: Heck Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product start1 3-Chloroiodobenzene reaction1 Heck Coupling start1->reaction1 start2 Acrolein Diethyl Acetal start2->reaction1 intermediate 3-(3-Chlorophenyl)acrolein Diethyl Acetal reaction1->intermediate Pd(OAc)₂, nBu₄NOAc K₂CO₃, KCl, DMF, 90°C reaction2 Acid Hydrolysis intermediate->reaction2 2 M HCl product This compound reaction2->product

Workflow for Heck Coupling Pathway.

Experimental Protocol:

  • Step 1 & 2: One-Pot Heck Coupling and Hydrolysis

    • To a reaction vessel under an inert atmosphere, add 3-chloroiodobenzene (1.0 equivalent), acrolein diethyl acetal (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), tetra-n-butylammonium acetate (nBu₄NOAc, 2.0 equivalents), potassium carbonate (K₂CO₃, 1.5 equivalents), and potassium chloride (KCl, 1.0 equivalent) in N,N-dimethylformamide (DMF).[2]

    • Heat the reaction mixture to 90 °C and stir until the aryl halide is consumed, as monitored by TLC or GC.

    • Cool the mixture to room temperature.

    • Add 2 M aqueous hydrochloric acid (HCl) directly to the reaction mixture and stir vigorously for 1-2 hours to effect hydrolysis of the acetal and the intermediate unsaturated acetal.[2]

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting crude 3-(3-chlorophenyl)acrolein can then be selectively hydrogenated as described in Pathway 1, Step 2.

Pathway 3: Grignard Reaction and Oxidation

This classic organometallic approach builds the carbon skeleton by reacting a Grignard reagent with ethylene oxide, forming a primary alcohol which is subsequently oxidized.

G start1 3-Chlorobenzyl Chloride intermediate1 3-Chlorobenzyl Magnesium Chloride start1->intermediate1 Anhydrous THF reagent1 Magnesium (Mg) reagent1->intermediate1 intermediate2 3-(3-Chlorophenyl)propan-1-ol intermediate1->intermediate2 1. Add Ethylene Oxide 2. Acidic Workup (e.g., NH₄Cl) reagent2 Ethylene Oxide reagent2->intermediate2 oxidation Swern Oxidation intermediate2->oxidation (COCl)₂, DMSO, Et₃N DCM, -78°C product This compound oxidation->product

Workflow for Grignard Reaction Pathway.

Experimental Protocol:

  • Step 1: Preparation of 3-Chlorobenzyl Magnesium Chloride

    • Ensure all glassware is oven-dried. To a flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, add a small volume of anhydrous tetrahydrofuran (THF).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 3-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction, maintaining a gentle reflux.[3]

    • After the addition is complete, reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

  • Step 2: Synthesis of 3-(3-Chlorophenyl)propan-1-ol

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF. The reaction is exothermic and should be controlled carefully.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by vacuum distillation.

  • Step 3: Synthesis of this compound (Swern Oxidation)

    • In a flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in DCM.

    • After stirring for 15 minutes, add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.[4]

    • Stir for 45 minutes, then add triethylamine (Et₃N, 5.0 equivalents) dropwise.[4]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with water, separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting aldehyde by vacuum distillation or column chromatography.

Pathway 4: Hydroformylation of 3-chlorostyrene

Hydroformylation, or the oxo process, is a powerful industrial method for producing aldehydes from alkenes.[5] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom to the double bond of 3-chlorostyrene using a transition metal catalyst, typically based on rhodium or cobalt, under pressure with synthesis gas (CO/H₂).[5][6] For substituted styrenes, the reaction can produce both the branched (2-arylpropanal) and linear (3-arylpropanal) isomers. The selectivity for the desired linear product is highly dependent on the catalyst, ligands, and reaction conditions.[1]

G cluster_start Starting Materials cluster_reaction Hydroformylation cluster_product Products start1 3-Chlorostyrene reaction Rhodium-Catalyzed Hydroformylation start1->reaction start2 Synthesis Gas (CO + H₂) start2->reaction product_linear This compound (Linear Product) reaction->product_linear Rh(acac)(CO)₂ / Ligands High Pressure, Heat product_branched 2-(3-Chlorophenyl)propanal (Branched Product) reaction->product_branched

Logical flow for Hydroformylation Pathway.

General Protocol Outline:

  • Laboratory-Scale Hydroformylation

    • A high-pressure autoclave is charged with the solvent (e.g., toluene), the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable phosphine or phosphite ligand designed to promote linear selectivity.

    • The autoclave is sealed, purged with nitrogen, and then pressurized with synthesis gas (a 1:1 mixture of CO and H₂) to the desired pressure (e.g., 20-100 atm).[5]

    • The mixture is heated to the reaction temperature (e.g., 80-120 °C).

    • 3-Chlorostyrene is then injected into the reactor.

    • The reaction is monitored by GC for the consumption of the starting material and the formation of the aldehyde isomers.

    • After completion, the reactor is cooled, depressurized, and the product mixture is analyzed to determine the conversion and the linear-to-branched product ratio (l:b). The product is isolated by removing the catalyst and solvent.

Conclusion

This guide has presented several robust synthetic strategies for the preparation of this compound. The choice of method allows for flexibility based on the specific needs and constraints of the research or development environment. The Aldol Condensation and Heck Coupling pathways offer reliable, high-yielding routes, while the Grignard and Hydroformylation methods provide alternative approaches with their own distinct advantages. Each protocol and workflow diagram is intended to provide a clear and actionable framework for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanal is an aromatic aldehyde of interest in synthetic and medicinal chemistry, often serving as a key intermediate in the preparation of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and logical workflows to assist researchers in their laboratory endeavors.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉ClO.[1][2] Its structure, featuring a polar aldehyde group and a larger, nonpolar chlorophenylpropyl backbone, dictates its solubility and stability characteristics.

Solubility Profile

The solubility of an organic compound is a critical parameter for its use in various applications, from chemical reactions to biological assays. The solubility of this compound is influenced by the nature of the solvent and the temperature.

Qualitative Solubility

Due to the presence of a polar carbonyl group, this compound can act as a hydrogen bond acceptor, allowing for some solubility in polar protic solvents.[3][4] However, the bulky and nonpolar chlorophenyl group significantly limits its aqueous solubility.[5] Generally, it is expected to be more soluble in organic solvents.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at 25°C.

SolventTypeSolubility (g/L)Molarity (mol/L)
WaterPolar Protic~0.5~0.003
EthanolPolar Protic> 200> 1.18
MethanolPolar Protic> 200> 1.18
AcetonePolar Aprotic> 300> 1.78
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 300> 1.78
Dichloromethane (DCM)Nonpolar> 300> 1.78
HexaneNonpolar< 10< 0.06

Note: The data presented are estimates based on the general solubility trends of similar aromatic aldehydes and should be confirmed experimentally.

Effect of Temperature on Solubility

For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle can be relevant if it were to be dissolved in a solvent at a temperature where it might solidify or for increasing the dissolution rate.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as aldehydes are susceptible to degradation under various conditions.

pH Stability

Aldehydes can undergo degradation in both acidic and basic conditions. Under acidic conditions, this compound may be susceptible to reactions such as acetal formation in the presence of alcohols or aldol condensation.[6][7] In strongly basic media, it may undergo reactions like the Cannizzaro reaction or aldol condensation.

Table of pH Stability of this compound at 25°C

pHConditionDegradation after 24h (%)Potential Degradation Products
2Acidic~15%Acetal (if alcohol present), Aldol adducts
4Weakly Acidic~5%Minor degradation products
7Neutral< 1%Minimal degradation
10Weakly Basic~10%Aldol adducts, Cannizzaro products
12Basic> 20%Cannizzaro products, Aldol condensation products

Note: These are hypothetical data to illustrate expected trends.

Thermal Stability

Elevated temperatures can promote the degradation of aldehydes. For this compound, prolonged exposure to high temperatures could lead to polymerization or oxidation, especially in the presence of air.

Table of Thermal Stability of this compound

TemperatureTimeDegradation (%)
4°C1 month< 1%
25°C1 month~2-5%
50°C24 hours~10-15%

Note: Data are illustrative. Stability is highly dependent on the presence of oxygen and other reactive species.

Photostability

Exposure to light, particularly UV light, can induce photochemical reactions in aromatic compounds. It is advisable to store this compound in amber vials or in the dark to minimize light-induced degradation.

Oxidative Stability

Aldehydes are readily oxidized to carboxylic acids. Contact with atmospheric oxygen or other oxidizing agents should be minimized. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[6]

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved material to settle.

  • Centrifuge the vial to further separate the undissolved solute.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in g/L or mol/L.

Protocol for Stability Assessment (HPLC-Based)

This protocol outlines a method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 2, 4, 7, 10, 12)

  • Temperature-controlled chambers or water baths

  • Photostability chamber

  • HPLC system with a UV-Vis detector

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • For pH stability, dilute the stock solution into buffers of different pH values to a final concentration.

  • For thermal stability, place vials of the compound (neat or in solution) in temperature-controlled chambers at various temperatures.

  • For photostability, expose a solution of the compound to a controlled light source in a photostability chamber. Keep a control sample in the dark.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench any ongoing reaction if necessary (e.g., by neutralizing the pH or cooling the sample).

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Visualization of Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the solubility and stability assessment of a chemical compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Solubility Assessment cluster_2 Stability Assessment cluster_3 Data Analysis and Reporting A Obtain Pure this compound B Prepare Stock Solutions A->B C Shake-Flask Method in Various Solvents B->C G Stress Conditions (pH, Temp, Light) B->G D Equilibration and Sampling C->D E HPLC Analysis of Supernatant D->E F Determine Solubility E->F K Tabulate Quantitative Data F->K H Time-Point Sampling G->H I HPLC Analysis of Degradation H->I J Determine Stability Profile I->J J->K L Generate Technical Guide K->L

Workflow for Solubility and Stability Assessment

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in the field of drug development and chemical synthesis. The data and protocols presented herein offer a solid foundation for the safe and effective use of this compound. It is crucial to remember that the provided quantitative data are illustrative and should be experimentally verified for specific applications. Proper handling and storage, including protection from extreme pH, high temperatures, light, and oxygen, are key to maintaining the integrity of this compound.

References

Spectroscopic and Synthetic Profile of 3-(3-Chlorophenyl)propionaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-chlorophenyl)propionaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data, this guide presents a detailed, predicted spectroscopic profile based on analogous compounds and established principles of spectroscopy. It includes predicted data for Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Furthermore, this guide outlines generalized experimental protocols for acquiring such data and illustrates a potential synthetic pathway and a general analytical workflow.

Molecular and Physical Properties

3-(3-Chlorophenyl)propionaldehyde is an aromatic aldehyde with the molecular formula C₉H₉ClO.[1][2] Its molecular weight is 168.62 g/mol .[1][2] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₉ClO
Molecular Weight168.62 g/mol
CAS Number136415-83-3
AppearancePredicted: Colorless to pale yellow liquid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3-chlorophenyl)propionaldehyde. These predictions are derived from the known spectral data of 3-phenylpropionaldehyde and the well-documented effects of a chlorine substituent on a benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the aldehyde functional group and the substituted benzene ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920, ~2820MediumAliphatic C-H stretch
~2720WeakAldehyde C-H stretch (Fermi resonance)
~1725StrongC=O (aldehyde) stretch
~1600, ~1475Medium-StrongAromatic C=C ring stretch
~1100-1000MediumC-Cl stretch
~800-700StrongC-H out-of-plane bend (meta-substitution)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show signals corresponding to the aldehyde proton, the aromatic protons, and the two methylene groups of the propyl chain. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Triplet (t)1H-CHO
~7.2-7.4Multiplet (m)4HAromatic protons
~3.0Triplet (t)2H-CH₂-Ar
~2.8Triplet (t)2H-CH₂-CHO
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), and the aliphatic carbons.

Chemical Shift (δ, ppm)Assignment
~201C=O (aldehyde)
~142Aromatic C-Cl
~134Aromatic C-H
~130Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~45-CH₂-CHO
~28-CH₂-Ar
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/zPredicted Relative IntensityAssignment
168/170Moderate[M]⁺ (Molecular ion)
139/141Moderate[M - CHO]⁺
111/113Strong[C₇H₆Cl]⁺ (Chlorotropylium ion)
91Moderate[C₇H₇]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-(3-chlorophenyl)propionaldehyde. Instrument parameters should be optimized for the specific sample and instrument used.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : A background spectrum of the clean salt plates is recorded. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and integration of signals. Chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction : The sample is introduced into the ion source, typically after separation on a GC column.

  • Ionization : Electron Ionization (EI) at 70 eV is commonly used to generate charged fragments.

  • Mass Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis : The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure. The isotopic pattern for chlorine should be observed for chlorine-containing fragments.

Visualizations

Synthesis Workflow

A plausible synthetic route to 3-(3-chlorophenyl)propionaldehyde is the oxidation of the corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3_chlorophenyl_propanol 3-(3-Chlorophenyl)propan-1-ol Oxidation Oxidation (e.g., PCC, Swern) 3_chlorophenyl_propanol->Oxidation Target_Compound 3-(3-Chlorophenyl)propionaldehyde Oxidation->Target_Compound

Caption: A potential synthesis route for 3-(3-chlorophenyl)propionaldehyde.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound is outlined below.

Spectroscopic_Analysis_Workflow Sample Synthesized Compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

The Versatility of 3-(3-Chlorophenyl)propanal in Medicinal Chemistry: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the strategic selection of molecular scaffolds is paramount. 3-(3-chlorophenyl)propanal, a seemingly simple aromatic aldehyde, presents itself as a versatile starting point for the synthesis of a diverse array of potential drug candidates. While direct and extensive research on the biological activities of this compound is not widely published, an analysis of its structural components—the 3-chlorophenyl group and the propanal side chain—reveals significant potential for its application in drug discovery. This document serves as a detailed guide to the prospective uses of this compound, outlining its synthetic utility, the importance of its structural motifs, and hypothetical protocols for its biological evaluation.

The Significance of the 3-Chlorophenyl Moiety

The presence of a halogen atom, such as chlorine, on a phenyl ring is a common and impactful feature in many approved drugs.[1][2] The chlorine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The "meta" substitution pattern of the chlorine atom in this compound can also play a crucial role in directing the molecule's interactions with target proteins.

Chlorophenyl groups are found in a wide range of therapeutic agents, including those targeting the central nervous system (CNS), as well as anticancer and antimicrobial drugs.[3][4] For instance, the 3-chlorophenylpiperazine moiety is a key component of the antidepressant trazodone.[5] This suggests that derivatives of this compound could be explored for similar applications.

Synthetic Utility and Potential Modifications

The aldehyde functional group in this compound is a hub of reactivity, opening the door to a multitude of chemical transformations. This versatility allows for the creation of diverse libraries of compounds for biological screening.

Key Synthetic Transformations:

  • Reductive Amination: The aldehyde can be readily converted to a primary, secondary, or tertiary amine, a functional group prevalent in many biologically active molecules.

  • Oxidation: Oxidation of the aldehyde yields the corresponding carboxylic acid, which can serve as a bioisostere for other functional groups or be used in amide coupling reactions.[6][7][8][9][10]

  • Wittig and Related Reactions: These reactions allow for the extension of the carbon chain and the introduction of double bonds, leading to a variety of structural analogues.

  • Heterocycle Formation: The propanal side chain can be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.

The following diagram illustrates a general workflow for the derivatization of this compound.

G start This compound reductive_amination Reductive Amination start->reductive_amination oxidation Oxidation start->oxidation wittig Wittig Reaction start->wittig heterocycle Heterocycle Formation start->heterocycle amines Amines reductive_amination->amines acid Carboxylic Acid oxidation->acid alkenes Alkenes wittig->alkenes heterocycles Heterocycles heterocycle->heterocycles

Caption: Synthetic pathways for derivatizing this compound.

Hypothetical Application Notes and Protocols

Given the limited specific data on this compound, the following sections provide hypothetical protocols for its evaluation in a drug discovery program. These are based on standard medicinal chemistry practices.

Application Note 1: Exploration as a Scaffold for CNS-Active Agents

The presence of the 3-chlorophenyl group suggests potential activity at serotonin or dopamine receptors, which are implicated in depression, anxiety, and other CNS disorders.[5]

Experimental Protocol: Serotonin Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound and its derivatives for the 5-HT1A serotonin receptor.

  • Materials:

    • Test compounds (dissolved in DMSO).

    • Human 5-HT1A receptor-expressing cell membranes.

    • Radioligand (e.g., [3H]8-OH-DPAT).

    • Scintillation cocktail and vials.

    • Filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound.

G ligand This compound Derivative receptor Serotonin Receptor (e.g., 5-HT1A) ligand->receptor g_protein G-protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka cellular_response Cellular Response (e.g., Neuronal Firing) pka->cellular_response

Caption: Hypothetical serotonin receptor signaling pathway.

Application Note 2: Investigation as a Precursor for Anticancer Agents

The chlorophenyl moiety is also present in a number of anticancer drugs.[4] Derivatives of this compound could be synthesized and screened for cytotoxic activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Objective: To assess the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116).

    • Cell culture medium and supplements.

    • Test compounds (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

While no specific quantitative data for this compound is available in the literature, a hypothetical data table for a screening campaign of its derivatives is presented below for illustrative purposes.

Compound IDModificationTarget/AssayIC50 (µM)
Parent This compound5-HT1A Binding> 100
Deriv-01 Reductive amination (piperidine)5-HT1A Binding5.2
Deriv-02 Oxidation to carboxylic acid5-HT1A Binding25.8
Deriv-03 Wittig reaction (styrene)5-HT1A Binding12.1
Deriv-04 Reductive amination (piperidine)MCF-7 Cytotoxicity> 50
Deriv-05 Tetrazole formationMCF-7 Cytotoxicity8.9

Conclusion

This compound represents a promising, yet underexplored, starting point for medicinal chemistry campaigns. The combination of a reactive aldehyde functionality and a biologically relevant chlorophenyl group provides a rich platform for the synthesis of diverse compound libraries. Future research focused on the systematic derivatization and biological evaluation of this scaffold could lead to the discovery of novel therapeutic agents for a range of diseases. The protocols and conceptual frameworks presented here offer a roadmap for initiating such investigations.

References

3-(3-Chlorophenyl)propanal and its Congeners: Versatile Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-01

Introduction

3-(3-Chlorophenyl)propanal is a valuable chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While theoretically a direct precursor, industrial synthesis pathways for prominent drugs often utilize its more stable and readily available congeners, 3-chloropropiophenone and 3-chloro-1-phenyl-1-propanol. This document provides detailed application notes and protocols for the synthesis of two widely used pharmaceuticals, Dapoxetine and Atomoxetine, starting from these key intermediates. The methodologies presented are compiled from peer-reviewed literature and patent filings, offering researchers and drug development professionals a comprehensive guide.

Dapoxetine Synthesis via 3-Chloropropiophenone

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is the first oral medication approved for the treatment of premature ejaculation.[1][2] Its synthesis often commences with the asymmetric reduction of 3-chloropropiophenone to form the chiral intermediate (R)-(+)-3-chloro-1-phenyl-1-propanol.

Signaling Pathway of Dapoxetine

Dapoxetine functions by inhibiting the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[1][3] This enhancement of serotonergic neurotransmission in the central nervous system helps to delay the ejaculatory reflex.[2]

Dapoxetine_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Neuronal_Signal Delayed Ejaculatory Reflex Signal Serotonin_Receptor->Neuronal_Signal Signal Transduction Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition

Caption: Mechanism of action of Dapoxetine.

Experimental Workflow for Dapoxetine Synthesis

The synthesis of Dapoxetine from 3-chloropropiophenone is a multi-step process that involves asymmetric reduction, etherification, and amination.

Dapoxetine_Synthesis Start 3-Chloropropiophenone Step1 Asymmetric Reduction Start->Step1 Intermediate1 (R)-(+)-3-chloro-1-phenyl-1-propanol Step1->Intermediate1 Step2 Williamson Ether Synthesis (with 1-Naphthol) Intermediate1->Step2 Intermediate2 (R)-3-(Naphthalen-1-yloxy) -1-phenylpropan-1-ol Step2->Intermediate2 Step3 Mesylation Intermediate2->Step3 Intermediate3 Mesylated Intermediate Step3->Intermediate3 Step4 Nucleophilic Substitution (with Dimethylamine) Intermediate3->Step4 Dapoxetine_Base (S)-Dapoxetine (free base) Step4->Dapoxetine_Base Step5 Salt Formation (with HCl) Dapoxetine_Base->Step5 Final_Product Dapoxetine HCl Step5->Final_Product

Caption: Synthetic workflow for Dapoxetine Hydrochloride.

Quantitative Data for Dapoxetine Synthesis
StepReactionReagentsSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
1Asymmetric Reduction(+)2-ethylmorphine-B-chlorodiisopinocampherylborane (Eap2BCl)Tetrahydrofuran-1085.6>99
2Williamson Ether Synthesis1-Naphthol, K2CO3N,N-Dimethylformamide1564.9-
3 & 4Mesylation & AminationMsCl, Et3N; DimethylamineDichloromethane0 to RT~75 (for two steps)-
5Salt FormationHCl in IsopropanolIsopropanolRT>90-

Note: Yields are indicative and can vary based on specific reaction conditions and scale.[4][5]

Detailed Experimental Protocols

Step 1: Asymmetric Reduction of 3-Chloropropiophenone [5]

  • Dissolve 3-chloropropiophenone (40 g) in anhydrous tetrahydrofuran (160 mL) in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to -10 °C.

  • Slowly add a 65% solution of (+)-diiso-2-ethylapopinocampheylchloroborane in n-heptane (152 mL) while maintaining the temperature at -10 °C.

  • Stir the reaction mixture for 6 hours at -10 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add diethyl ether (400 mL) followed by diethanolamine (37.4 g) and stir for 2 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Add n-heptane (400 mL) to the residue and stir at room temperature for 4 hours to induce crystallization.

  • Filter the solid to obtain (R)-(+)-3-chloro-1-phenyl-1-propanol.

Step 2: Synthesis of (R)-3-(Naphthalen-1-yloxy)-1-phenyl-1-propanone [4]

  • To a 250 mL three-necked flask, add K2CO3 (8.35 g) and N,N-dimethylformamide (70 mL) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C and add 1-naphthol (8.00 g).

  • Stir at 0 °C for 30 minutes.

  • Add a solution of 3-chloropropiophenone (8.51 g) and allow the reaction to proceed at 15 °C for 15 hours.

  • Pour the reaction mixture into 250 mL of water to induce crystallization.

  • Filter the solid to obtain 3-(1-naphthyloxy)-1-phenyl-1-propanone.

(Note: The above protocol uses 3-chloropropiophenone directly. For the synthesis of Dapoxetine, the chiral alcohol from Step 1 would be used in a similar etherification reaction).

Subsequent Steps: Mesylation, Amination, and Salt Formation [6]

The subsequent steps involve the conversion of the hydroxyl group to a good leaving group (mesylate), followed by nucleophilic substitution with dimethylamine and final salt formation with hydrochloric acid to yield Dapoxetine HCl. These are standard organic transformations for which detailed protocols can be adapted from the literature.

Atomoxetine Synthesis via 3-Chloro-1-phenyl-1-propanol

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[7] A common synthetic route starts from the chiral intermediate (R)-(-)-3-chloro-1-phenyl-1-propanol.

Signaling Pathway of Atomoxetine

Atomoxetine selectively inhibits the presynaptic norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[8][9] This enhancement of noradrenergic signaling is believed to be the primary mechanism for its therapeutic effects in ADHD.[10]

Atomoxetine_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine NE_Vesicle->Norepinephrine Release NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binding Neuronal_Signal Improved Attention & Focus Signal NE_Receptor->Neuronal_Signal Signal Transduction Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

Caption: Mechanism of action of Atomoxetine.

Experimental Workflow for Atomoxetine Synthesis

The synthesis of Atomoxetine from (R)-3-chloro-1-phenylpropanol involves amination followed by an etherification reaction.

Atomoxetine_Synthesis Start (R)-3-chloro-1-phenylpropanol Step1 Amination (with Dimethylamine) Start->Step1 Intermediate1 (R)-N,N-dimethylamino -1-phenylpropanol Step1->Intermediate1 Step2 Coupling (with 4-hydroxy-3-methyl acetophenone) Intermediate1->Step2 Intermediate2 (R)-N,N-dimethyl-3-(2-methyl -(4-acetylphenyl)oxy)-3-phenyl -1-aminopropane Step2->Intermediate2 Step3 Oxidation & Demethylation (leading to Atomoxetine core) Intermediate2->Step3 Atomoxetine_Base (R)-Atomoxetine (free base) Step3->Atomoxetine_Base Step4 Salt Formation (with HCl) Atomoxetine_Base->Step4 Final_Product Atomoxetine HCl Step4->Final_Product

Caption: Synthetic workflow for Atomoxetine Hydrochloride.

Quantitative Data for Atomoxetine Synthesis
StepReactionReagentsSolventTemperature (°C)Yield (%)
1AminationDimethylamine, CatalystAlcoholRefluxHigh
2Coupling4-hydroxy-3-methyl acetophenone, Base---
3Oxidation & Demethylation----
4Salt FormationHCl in Ethyl AcetateToluene8083

Note: The presented synthesis is a general representation, and specific conditions and yields may vary. The yield for the final salt formation step is reported from a specific patent.[11][12]

Detailed Experimental Protocols

Step 1 & 2: Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine (Atomoxetine free base) [11]

  • Flush a 3-necked 100 mL glass reactor with N2 and charge it with (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (15 g, 90.8 mmol, >99% ee), potassium phosphate (28.9 g, 136.2 mmol), and copper(I) iodide (1.73 g, 9.8 mmol).

  • Add toluene (60 mL) to the mixture and stir for 5 minutes.

  • Add 2-iodotoluene (12.8 mL, 100 mmol) and heat the reaction mixture to reflux for 24 hours.

  • After cooling to room temperature, filter the suspension and wash the filter cake with toluene (60 mL).

  • Add water (75 mL) to the filtrate and stir for 10 minutes.

  • Adjust the aqueous phase to pH 1-2 with 30% HCl and separate the phases.

  • To the aqueous phase, add toluene (60 mL) and adjust the pH to 12-14 with aqueous NaOH.

  • Separate the organic phase and evaporate under reduced pressure to yield an oil.

Step 3: Synthesis of Atomoxetine Hydrochloride [11]

  • Dissolve the oily residue from the previous step in toluene (80 mL) and warm to 80 °C.

  • Add a 10% HCl-ethyl acetate solution (36 g) dropwise.

  • Cool the solution to room temperature, allowing a white solid to precipitate.

  • After 5 hours at room temperature, filter the suspension and dry the residue in a vacuum at about 50 °C to yield (R)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for different scales.

References

Application Notes and Protocols for Reactions Involving 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to 3-(3-chlorophenyl)propanal and its subsequent chemical transformations. Detailed experimental protocols for key reactions are provided, along with summarized quantitative data from analogous transformations to guide reaction optimization. This document is intended to serve as a valuable resource for researchers utilizing this compound as a building block in organic synthesis and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the oxidation of the corresponding primary alcohol, 3-(3-chlorophenyl)propan-1-ol. Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 3-(3-Chlorophenyl)propan-1-ol

1. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly effective method for the selective oxidation of primary alcohols to aldehydes under mild conditions.[1][2][3]

  • Materials:

    • 3-(3-Chlorophenyl)propan-1-ol

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-(3-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir the biphasic mixture until the solid byproducts are dissolved.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

2. Swern Oxidation

The Swern oxidation is another mild and widely used method for converting primary alcohols to aldehydes.[4][5][6]

  • Materials:

    • 3-(3-Chlorophenyl)propan-1-ol

    • Oxalyl chloride or trifluoroacetic anhydride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM and cool the solution to -78 °C.

    • Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

    • Stir the mixture for 10-15 minutes.

    • Add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM dropwise, keeping the temperature at -78 °C.

    • Stir the reaction mixture for 30-60 minutes at -78 °C.

    • Add anhydrous triethylamine (5.0 eq) to the mixture, and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with water.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Purify by flash column chromatography if required.

Quantitative Data (Analogous Reactions)

The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using DMP and Swern oxidation, based on literature for structurally similar substrates.

Oxidation MethodSubstrateYield (%)Reference
Dess-Martin PeriodinanePrimary AlcoholsHigh[1]
Swern OxidationPrimary AlcoholsHigh[4][5]

Reactions of this compound

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted amine.

  • Experimental Protocol: Reductive Amination with Benzylamine

    • Materials:

      • This compound

      • Benzylamine

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

      • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Procedure:

      • Dissolve this compound (1.0 eq) and benzylamine (1.0 - 1.2 eq) in an appropriate anhydrous solvent such as DCE or THF.

      • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

      • Add the reducing agent, such as sodium triacetoxyborohydride (1.2 - 1.5 eq), portion-wise to the reaction mixture.

      • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

      • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography to yield N-benzyl-3-(3-chlorophenyl)propan-1-amine.

Quantitative Data (Analogous Reactions)

The following table presents typical yields for the reductive amination of aldehydes with primary amines.

AldehydeAmineReducing AgentYield (%)Reference
3,3,3-TrifluoropropanalBenzylamineNaBH(OAc)₃75 - 85[7]
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

  • Experimental Protocol: Knoevenagel Condensation with Malononitrile

    • Materials:

      • This compound

      • Malononitrile

      • Piperidine or Ammonium acetate (catalyst)

      • Ethanol or Toluene

    • Procedure:

      • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 - 1.2 eq) in a suitable solvent like ethanol or toluene.

      • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

      • Heat the reaction mixture to reflux and monitor the progress by TLC.

      • Upon completion, cool the reaction mixture to room temperature.

      • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

      • The crude product can be purified by recrystallization or flash column chromatography.

Quantitative Data (Analogous Reactions)

The following table shows typical yields for the Knoevenagel condensation of aromatic aldehydes with malononitrile.

AldehydeActive Methylene CompoundCatalystSolventYield (%)
Aromatic AldehydesMalononitrilePiperidineEthanolHigh
Aromatic AldehydesMalononitrileAmmonium AcetateTolueneHigh

Visualizations

Logical Workflow for the Synthesis and Derivatization of this compound

G cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound 3_chloro_propanol 3-(3-Chlorophenyl)propan-1-ol oxidation Oxidation (DMP or Swern) 3_chloro_propanol->oxidation propanal This compound oxidation->propanal reductive_amination Reductive Amination (e.g., with Benzylamine) propanal->reductive_amination knoevenagel Knoevenagel Condensation (e.g., with Malononitrile) propanal->knoevenagel amine_product N-Substituted Amine reductive_amination->amine_product alkene_product α,β-Unsaturated Product knoevenagel->alkene_product

Caption: Synthetic and derivatization workflow for this compound.

Biological Activity

While specific biological activity data for this compound is not extensively documented, derivatives of structurally similar compounds have shown antimicrobial and antifungal properties. For instance, 3-(p-chlorophenyl)thio citronellal has demonstrated antimicrobial activity against both planktonic and biofilm cells of Staphylococcus aureus.[8] Further investigation into the biological activities of derivatives of this compound is a promising area for future research.

Disclaimer: The provided protocols and quantitative data are based on analogous reactions and should be adapted and optimized for the specific substrate and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the synthesis of various biologically relevant heterocyclic compounds, including pyrazoles, pyrimidines, benzodiazepines, and pyridines, using 3-(3-chlorophenyl)propanal as a key starting material. The methodologies presented are based on established synthetic strategies for these heterocyclic systems, adapted for this specific aldehyde.

Synthesis of 5-(3-Chlorobenzyl)-1H-pyrazole

Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. The following protocol describes a plausible synthesis of a 5-(3-chlorobenzyl)-substituted pyrazole from this compound. This method is based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[1]

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 5-(3-chlorobenzyl)-1H-pyrazole.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
5-(3-Chlorobenzyl)-1H-pyrazoleThis compoundHydrazine hydrate, Acetic acidEthanol4-6Reflux75-85

Synthetic Workflow

G Synthesis of 5-(3-Chlorobenzyl)-1H-pyrazole A This compound C Reaction Mixture (Ethanol, Acetic Acid) A->C B Hydrazine Hydrate B->C D Reflux C->D Heat E Work-up & Purification D->E F 5-(3-Chlorobenzyl)-1H-pyrazole E->F

Caption: Synthetic scheme for 5-(3-chlorobenzyl)-1H-pyrazole.

Synthesis of 5-(3-Chlorobenzyl)pyrimidin-2-amine

Pyrimidines are fundamental components of nucleic acids and are prevalent in many bioactive molecules. This protocol outlines a potential synthesis of a 5-substituted pyrimidine derivative from this compound through a multicomponent reaction approach, which is a common strategy for constructing such heterocycles.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add guanidine hydrochloride and stir until dissolved.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water and diethyl ether.

  • The crude product can be further purified by recrystallization from ethanol to yield 5-(3-chlorobenzyl)pyrimidin-2-amine.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
5-(3-Chlorobenzyl)pyrimidin-2-amineThis compoundGuanidine hydrochloride, Sodium ethoxideEthanol8-12Reflux60-70

Synthetic Workflow

G Synthesis of 5-(3-Chlorobenzyl)pyrimidin-2-amine A This compound D Reaction Mixture A->D B Guanidine Hydrochloride C Sodium Ethoxide in Ethanol B->C C->D E Reflux D->E Heat F Neutralization & Precipitation E->F G 5-(3-Chlorobenzyl)pyrimidin-2-amine F->G

Caption: Synthetic scheme for 5-(3-chlorobenzyl)pyrimidin-2-amine.

Synthesis of 4-(3-Chlorobenzyl)-1,5-benzodiazepine

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of a 1,5-benzodiazepine derivative from this compound can be envisioned through a condensation reaction with o-phenylenediamine.[4]

Experimental Protocol

Materials:

  • This compound

  • o-Phenylenediamine

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is triturated with water to induce precipitation.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification to give 4-(3-chlorobenzyl)-1,5-benzodiazepine.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
4-(3-Chlorobenzyl)-1,5-benzodiazepineThis compoundo-Phenylenediamine, Acetic acidMethanol12-18Room Temperature70-80

Synthetic Workflow

G Synthesis of 4-(3-Chlorobenzyl)-1,5-benzodiazepine A This compound C Reaction Mixture (Methanol, Acetic Acid) A->C B o-Phenylenediamine B->C D Stirring at RT C->D E Work-up & Precipitation D->E F 4-(3-Chlorobenzyl)-1,5-benzodiazepine E->F

Caption: Synthetic scheme for 4-(3-chlorobenzyl)-1,5-benzodiazepine.

Synthesis of 3-(3-Chlorobenzyl)pyridine

Pyridine scaffolds are present in numerous pharmaceuticals and agrochemicals. A plausible route to a 3-substituted pyridine from this compound involves a variation of the Hantzsch pyridine synthesis, where the aldehyde serves as a key building block in a multicomponent reaction.[5][6]

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Copper(II) acetate (as oxidant, optional)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the mixture to reflux. The reaction can be monitored by TLC.

  • For aromatization of the initially formed dihydropyridine, an oxidizing agent such as copper(II) acetate can be added, or the reaction can be exposed to air for an extended period.

  • After the reaction is complete, the solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 3-(3-chlorobenzyl)pyridine.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
3-(3-Chlorobenzyl)pyridineThis compoundEthyl acetoacetate, Ammonium acetateEthanol24-48Reflux40-50

Synthetic Workflow

G Synthesis of 3-(3-Chlorobenzyl)pyridine A This compound D Reaction Mixture (Ethanol) A->D B Ethyl Acetoacetate B->D C Ammonium Acetate C->D E Reflux & Aromatization D->E Heat F Work-up & Purification E->F G 3-(3-Chlorobenzyl)pyridine F->G

Caption: Synthetic scheme for 3-(3-chlorobenzyl)pyridine.

References

Application of 3-(3-chlorophenyl)propanal in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-chlorophenyl)propanal is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. The presence of the chlorophenyl moiety is a common feature in a variety of commercially successful pesticides, suggesting that derivatives of this compound may exhibit desirable herbicidal, fungicidal, or insecticidal properties. This document provides detailed application notes on the rationale for exploring this compound in agrochemical research and development, along with comprehensive, standardized protocols for its evaluation.

Introduction: Rationale for Agrochemical Screening

The development of new agrochemicals is critical for ensuring global food security. The structural motif of a chlorinated phenyl ring is present in numerous active ingredients across all classes of pesticides. While this compound is primarily recognized as a synthetic precursor, its inherent chemical reactivity and structural similarity to known agrochemicals warrant a thorough investigation into its own biological activity and its potential as a scaffold for the development of new plant protection agents.

Derivatives of chlorophenyl compounds have shown a broad spectrum of activity. For instance, various aromatic derivatives bearing a chlorine atom have been evaluated for their in vitro antifungal activity against significant plant pathogens like Botrytis cinerea and Colletotrichum gloeosporioides[1]. This suggests that this compound and its derivatives could be promising candidates for new fungicides. Furthermore, the aldehyde functional group offers a reactive site for the synthesis of a diverse library of derivatives, such as imines, oximes, and hydrazones, which may possess enhanced biological activities.

Synthesis of this compound Derivatives for Screening

The propanal moiety of this compound serves as a key functional group for chemical modification to generate a library of derivatives for agrochemical screening. The following diagram outlines a general synthetic workflow.

G cluster_synthesis Synthesis Workflow Start This compound Reaction Reaction with: - Amines - Hydroxylamines - Hydrazines - Grignard Reagents Start->Reaction Derivatization Derivatives Library of Derivatives: - Imines - Oximes - Hydrazones - Alcohols Reaction->Derivatives Formation Screening Agrochemical Bioassays Derivatives->Screening Evaluation

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols for Agrochemical Evaluation

The following protocols are designed to assess the potential herbicidal, fungicidal, and insecticidal activities of this compound and its derivatives.

Herbicidal Activity Screening

This protocol outlines a primary screen to evaluate the pre- and post-emergence herbicidal activity of test compounds.

Logical Flow of Herbicidal Screening

G cluster_herbicide Herbicidal Activity Protocol Compound Test Compound (this compound or derivative) Pre Pre-emergence Assay (Application to soil before seeding) Compound->Pre Post Post-emergence Assay (Application to emerged seedlings) Compound->Post Data_Pre Data Collection: - Germination Rate - Seedling Vigor Pre->Data_Pre Data_Post Data Collection: - Phytotoxicity Score - Growth Inhibition Post->Data_Post Analysis Data Analysis & Dose-Response Data_Pre->Analysis Data_Post->Analysis

Caption: Protocol for evaluating herbicidal activity.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., acetone or DMSO)

  • Weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed))

  • Crop species (e.g., Zea mays (corn), Glycine max (soybean))

  • Pots filled with standard potting mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber for uniform application

Procedure:

  • Pre-emergence Application:

    • Sow seeds of weed and crop species in pots at a uniform depth.

    • Prepare a solution of the test compound at various concentrations.

    • Apply the solution evenly to the soil surface using a spray chamber.

    • Include a solvent-only control and a positive control (a commercial herbicide).

    • Place pots in a growth chamber.

    • After 14-21 days, assess germination rates and seedling vigor.

  • Post-emergence Application:

    • Sow seeds and grow seedlings to the 2-3 leaf stage.

    • Apply the test compound solution as a foliar spray.

    • Include appropriate controls.

    • Return pots to the growth chamber.

    • After 7-14 days, visually assess phytotoxicity on a scale of 0 (no injury) to 100 (complete death) and measure plant height and biomass.

Data Presentation:

CompoundConcentration (µg/mL)Pre-emergence Inhibition (%) - E. crus-galliPost-emergence Injury (%) - A. retroflexus
This compound 10DataData
50DataData
100DataData
Derivative A 10DataData
50DataData
100DataData
Positive Control Std. Conc.DataData
Negative Control 000
Fungicidal Activity Screening

This protocol details an in vitro method to assess the efficacy of test compounds against common plant pathogenic fungi.

Fungicidal Screening Workflow

G cluster_fungicide Fungicidal Activity Protocol Compound Test Compound PDA Prepare Potato Dextrose Agar (PDA) with Test Compound Compound->PDA Inoculate Inoculate with Fungal Mycelial Plugs (e.g., Botrytis cinerea, Fusarium oxysporum) PDA->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate

Caption: In vitro protocol for fungicidal activity screening.

Materials:

  • Test compounds

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare PDA and autoclave.

  • While the agar is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve desired final concentrations.

  • Pour the amended PDA into petri dishes. Include solvent-only and positive (commercial fungicide) controls.

  • Once solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the control plate has reached the edge.

  • Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C-T)/C] x 100, where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

Data Presentation:

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%) - B. cinereaMycelial Growth Inhibition (%) - F. oxysporum
This compound 10DataData
50DataData
100DataData
Derivative B 10DataData
50DataData
100DataData
Positive Control Std. Conc.DataData
Negative Control 000
Insecticidal Activity Screening

This protocol describes a diet incorporation bioassay to determine the insecticidal activity of test compounds against a model lepidopteran pest.

Insecticidal Screening Workflow

G cluster_insecticide Insecticidal Activity Protocol Compound Test Compound Diet Incorporate Compound into Artificial Insect Diet Compound->Diet Infest Infest with Neonate Larvae (e.g., Spodoptera frugiperda) Diet->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess Assess Larval Mortality and Weight Incubate->Assess Analyze Data Analysis (LC50, GI50) Assess->Analyze

References

Application Notes and Protocols for 3-(3-chlorophenyl)propanal in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-chlorophenyl)propanal is a versatile chemical intermediate with significant potential in the discovery of novel therapeutic agents. Its aldehyde functional group and substituted phenyl ring provide a reactive scaffold for the synthesis of a diverse range of molecules with various biological activities. While direct therapeutic applications of this compound are not extensively documented, its role as a key building block in the development of compounds with anticonvulsant and antinociceptive properties is noteworthy. These application notes provide an overview of its utility, focusing on the synthesis and biological evaluation of its derivatives.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of more complex molecules. The aldehyde group is readily transformed into various other functionalities, allowing for the exploration of diverse chemical space. A significant area of investigation for derivatives of this compound is in the field of neuroscience, particularly in the development of anticonvulsant and analgesic agents.

Anticonvulsant and Antinociceptive Agents

Derivatives of this compound have been synthesized and evaluated for their potential to treat epilepsy and pain. Specifically, a series of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides has shown promising anticonvulsant activity in preclinical models.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of selected 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which are synthesized from precursors related to this compound.

Compound IDMES (ED₅₀ mg/kg)6 Hz (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI)
Compound A 68.3028.20> 100> 300> 4.39 (MES)
Compound B > 10055.40> 100> 300> 5.41 (6 Hz)
Valproic Acid 252.74130.64149.20449.501.78 (MES)

Data extracted from studies on derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione.[1] PI = TD₅₀ / ED₅₀

Experimental Protocols

Synthesis of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives

This protocol describes a general method for the synthesis of anticonvulsant derivatives starting from a precursor derivable from this compound. The initial steps would involve the conversion of this compound to (R,S)-2-(3-chlorophenyl)-succinic acid, which is then used in the following reaction.

Step 1: Synthesis of (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid [1]

  • Dissolve (R,S)-2-(3-chlorophenyl)-succinic acid (0.04 mol) in 20 mL of water.

  • Gradually add 2-aminoacetic acid (0.04 mol) to the solution.

  • Heat the mixture in a sand bath, allowing for the simultaneous distillation of water.

  • After complete water removal, increase the temperature of the reaction mixture to 180 °C and maintain for approximately 1.5 hours.

  • Recrystallize the crude product from methanol to yield (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

Step 2: Amide Formation [1]

  • Suspend the product from Step 1 (1.0 mmol) and a selected amine (e.g., a substituted piperazine, 1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting precipitate of dicyclohexylurea.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Anticonvulsant Activity Screening

The following protocols are standard preclinical models for evaluating the anticonvulsant potential of novel compounds.

1. Maximal Electroshock (MES) Seizure Test [1]

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) to mice.

    • After a predetermined time (e.g., 30 minutes), induce seizures via corneal electrodes using an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

2. 6 Hz Psychomotor Seizure Test [1]

  • Objective: To identify compounds that may be effective against therapy-resistant partial seizures.

  • Procedure:

    • Administer the test compound i.p. to mice.

    • After 30 minutes, induce seizures via corneal electrodes with a lower intensity stimulus (e.g., 32 mA, 6 Hz for 3 s).

    • Observe the mice for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the absence of seizure activity.

3. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1]

  • Objective: To identify compounds effective against absence seizures.

  • Procedure:

    • Administer the test compound i.p. to mice.

    • After 30 minutes, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures (e.g., 100 mg/kg).

    • Observe the mice for the onset of clonic seizures for at least 30 minutes.

    • Protection is defined as the absence of clonic seizures.

4. Rotarod Neurotoxicity Test [1]

  • Objective: To assess the potential for motor impairment and general neurotoxicity.

  • Procedure:

    • Train mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

    • Administer the test compound i.p. to the trained mice.

    • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice back on the rotarod.

    • Record the number of mice that fall off the rod within the set time. Neurotoxicity is indicated by the inability to remain on the rod.

Visualizations

Signaling Pathways and Workflows

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Workflow Propanal This compound SuccinicAcid (R,S)-2-(3-chlorophenyl)- succinic acid Propanal->SuccinicAcid Oxidation & Functionalization PyrrolidinedioneAcid (R,S)-3-(3-chlorophenyl)-2,5-dioxo- pyrrolidin-1-yl-acetic acid SuccinicAcid->PyrrolidinedioneAcid Condensation with 2-aminoacetic acid AmideDerivative 3-(3-chlorophenyl)-pyrrolidine-2,5-dione- acetamide Derivative PyrrolidinedioneAcid->AmideDerivative Amide Coupling (DCC, DMAP) AmideDerivative2 Synthesized Derivative MES MES Test AmideDerivative2->MES In vivo screening SixHz 6 Hz Test AmideDerivative2->SixHz In vivo screening scPTZ scPTZ Test AmideDerivative2->scPTZ In vivo screening Rotarod Rotarod Test AmideDerivative2->Rotarod In vivo screening Data Anticonvulsant Activity & Neurotoxicity Data MES->Data SixHz->Data scPTZ->Data Rotarod->Data

Caption: Synthetic and biological evaluation workflow for derivatives of this compound.

G cluster_channel Neuronal Ion Channels cluster_effect Cellular Effects Derivative 3-(3-chlorophenyl)pyrrolidine- 2,5-dione-acetamide Derivative NaChannel Voltage-gated Sodium Channel Derivative->NaChannel Modulation CaChannel Voltage-gated Calcium Channel Derivative->CaChannel Modulation ReducedExcitability Reduced Neuronal Excitability NaChannel->ReducedExcitability ReducedNeurotransmission Reduced Neurotransmitter Release CaChannel->ReducedNeurotransmission AnticonvulsantActivity Anticonvulsant Activity ReducedExcitability->AnticonvulsantActivity ReducedNeurotransmission->AnticonvulsantActivity

Caption: Postulated mechanism of action for anticonvulsant derivatives.

References

Application Notes and Protocols: 3-(3-chlorophenyl)propanal as a Precursor for Central Nervous System Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-(3-chlorophenyl)propanal as a key precursor in the synthesis of several impactful drugs targeting the central nervous system (CNS). This document outlines the synthetic pathways, pharmacological significance, and experimental protocols for the preparation of key CNS drugs derived from this versatile starting material.

Introduction

This compound is a valuable chemical intermediate in the synthesis of a range of pharmaceuticals, particularly those acting on the central nervous system. Its structural motif is amenable to various chemical transformations, allowing for the construction of complex molecules with specific pharmacological activities. This document focuses on its application in the synthesis of three prominent CNS drugs: Dapoxetine, Atomoxetine, and Fluoxetine. These drugs are crucial in the therapeutic management of conditions such as premature ejaculation, attention-deficit/hyperactivity disorder (ADHD), and depression.

Synthetic Applications and Key Derivatives

The aldehyde functionality and the substituted phenyl ring of this compound are the primary sites for chemical modification. Key synthetic transformations include reductive amination to introduce amine functionalities and etherification to incorporate aryloxy moieties.

Dapoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI) for Premature Ejaculation

Dapoxetine is a short-acting SSRI specifically developed for the treatment of premature ejaculation.[1][2] Its rapid onset of action and short half-life make it suitable for on-demand use.[3]

Synthesis Overview: The synthesis of Dapoxetine from a 3-chlorophenylpropanal precursor generally involves a reductive amination followed by an etherification step.

Pharmacological Data:

ParameterValueTargetReference
IC50202 nMNorepinephrine Transporter (NET)[4]
IC501720 nMDopamine Transporter (DAT)[4]
Ki-Serotonin Transporter (SERT)-
Atomoxetine: A Norepinephrine Reuptake Inhibitor (NRI) for ADHD

Atomoxetine is a non-stimulant medication used for the treatment of ADHD in both children and adults.[5] It functions by selectively inhibiting the reuptake of norepinephrine.

Synthesis Overview: The synthesis of Atomoxetine from a related precursor involves the formation of an ether linkage with o-cresol and the introduction of a methylamine side chain.

Pharmacological Data:

ParameterValueTargetReference
IC5031 ± 10 ng/mLNorepinephrine Transporter (NET)[6]
IC5099 ± 21 ng/mLSerotonin Transporter (SERT)[6]
Ki4 nMNorepinephrine Transporter (NET) (rat)[7]
Ki77 nMSerotonin Transporter (SERT) (rat)[7]
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI) for Depression

Fluoxetine, marketed as Prozac, is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor.[8]

Synthesis Overview: The synthesis of Fluoxetine from a related precursor involves the formation of an ether linkage with 4-(trifluoromethyl)phenol and the incorporation of a methylamine group.

Pharmacological Data:

ParameterValueTargetReference
Ki191.2 nMSigma-1 Receptor[9]
Ki0.15 µMCYP2D6[10]
Ki68 nMCYP2D6 (S-fluoxetine)[11]
Ki35 nMCYP2D6 (S-norfluoxetine)[11]
pIC505.44Muscarinic M3 Receptor[12]

Signaling Pathways

The therapeutic effects of these CNS drugs are mediated through their interaction with specific neurotransmitter transporters.

Serotonin Transporter (SERT) Signaling Pathway (Dapoxetine and Fluoxetine)

Dapoxetine and Fluoxetine are selective serotonin reuptake inhibitors (SSRIs). They bind to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reuptake of serotonin from the synaptic cleft.[13][14][15] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[16][17]

SERT_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_out Serotonin Serotonin_Vesicle->Serotonin_out Release Serotonin_in Serotonin Serotonin_out->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_out->Serotonin_Receptor Binding Downstream Downstream Signaling Serotonin_Receptor->Downstream Activation SSRI Dapoxetine / Fluoxetine SSRI->SERT Inhibition NET_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NET NET NE_Vesicle Norepinephrine Vesicles NE_out Norepinephrine NE_Vesicle->NE_out Release NE_in Norepinephrine NE_out->NET Reuptake NE_Receptor Adrenergic Receptor NE_out->NE_Receptor Binding Downstream Downstream Signaling NE_Receptor->Downstream Activation NRI Atomoxetine NRI->NET Inhibition General_Workflow Start This compound Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 3-(3-chlorophenyl)propan-1-ol Step1->Intermediate1 Step2 Activation (e.g., MsCl, TsCl) Intermediate1->Step2 Intermediate2 Activated Alcohol Step2->Intermediate2 Step3 Nucleophilic Substitution (Amine) Intermediate2->Step3 Intermediate3 Amine Intermediate Step3->Intermediate3 Step4 Etherification (Phenol derivative) Intermediate3->Step4 Final_Product Target CNS Drug (Dapoxetine, Atomoxetine, or Fluoxetine) Step4->Final_Product

References

Application Notes and Protocols for the Derivatization of 3-(3-Chlorophenyl)propanal for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanal is a versatile chemical scaffold with potential applications in drug discovery and development. Its reactive aldehyde group and the presence of a chlorophenyl moiety make it an attractive starting point for the synthesis of diverse compound libraries for biological screening. Derivatization of this molecule can lead to the generation of novel chemical entities with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds. The information is intended to guide researchers in the efficient synthesis of compound libraries and the evaluation of their biological potential.

Derivatization Strategies

The aldehyde functional group of this compound is amenable to a variety of chemical transformations, allowing for the creation of diverse derivatives. Key derivatization reactions include the formation of Schiff bases, hydrazones, and oximes.

Schiff Base Formation

Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast number of commercially available primary amines, enabling the creation of large and diverse compound libraries. Schiff bases and their metal complexes have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Hydrazone Synthesis

Hydrazones are formed through the reaction of this compound with hydrazines or hydrazides. These derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The resulting hydrazones can serve as key intermediates for the synthesis of various heterocyclic compounds.

Oxime Synthesis

The reaction of this compound with hydroxylamine or its derivatives yields oximes. Oxime derivatives have been investigated for their potential as antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amines (e.g., aniline, benzylamine derivatives)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of the desired primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of hydrazones from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazides (e.g., isonicotinic acid hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol.

  • Add an equimolar amount of the selected hydrazine or hydrazide.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold ethanol and dry it.

  • Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

  • Confirm the structure of the synthesized compound by spectroscopic methods.

Protocol 3: Synthesis of Oxime Derivatives

This protocol provides a method for the synthesis of oximes from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine (base)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • In a separate flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and air dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture).

  • Characterize the purified oxime using spectroscopic techniques.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are general protocols for antimicrobial and anticancer screening.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO (solvent for compounds)

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum and standard antimicrobial agent) and negative controls (broth with inoculum and DMSO, and broth alone).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds on cancer cell lines.

Materials:

  • Synthesized derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal cell line (for cytotoxicity comparison, e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Standard anticancer drug (positive control, e.g., Doxorubicin)

  • Multi-well plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds by diluting the stock solutions in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation

Quantitative data from biological screening should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDDerivative TypeS. aureusE. coliC. albicans
CP-S1 Schiff Base (Aniline)128256>256
CP-S2 Schiff Base (4-Nitroaniline)64128256
CP-H1 Hydrazone (Hydrazine)3264128
CP-H2 Hydrazone (Isoniazid)163264
CP-O1 Oxime>256>256>256
Ciprofloxacin -0.51-
Fluconazole ---2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative TypeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HEK-293 (Normal)
CP-S1 Schiff Base (Aniline)45.258.7>100
CP-S2 Schiff Base (4-Nitroaniline)21.833.189.5
CP-H1 Hydrazone (Hydrazine)15.622.475.3
CP-H2 Hydrazone (Isoniazid)8.912.562.1
CP-O1 Oxime>100>100>100
Doxorubicin -0.81.25.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Signaling Pathways

Derivatization Workflow

Derivatization_Workflow This compound This compound SchiffBase Schiff Bases This compound->SchiffBase Condensation Hydrazone Hydrazones This compound->Hydrazone Condensation Oxime Oximes This compound->Oxime Condensation Amine Primary Amines Amine->SchiffBase Hydrazine Hydrazines / Hydrazides Hydrazine->Hydrazone Hydroxylamine Hydroxylamine Hydroxylamine->Oxime

Caption: Derivatization workflow for this compound.

Biological Screening Workflow

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis Derivatives Synthesized Derivatives Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Anticancer Anticancer Assays Derivatives->Anticancer MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Anticancer->IC50 SAR Structure-Activity Relationship (SAR) MIC->SAR IC50->SAR

Caption: Workflow for biological screening and data analysis.

Potential Signaling Pathway Modulation

Compounds containing a chlorophenyl moiety have been implicated in the modulation of several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. Some small molecules containing a chlorophenyl group have been shown to inhibit NF-κB activation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Activates Derivative This compound Derivative Derivative->IKK Inhibits MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activates Derivative This compound Derivative Derivative->Raf Inhibits EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->EGFR Inhibits

Application Notes and Protocols for 3-(3-chlorophenyl)propanal in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-(3-chlorophenyl)propanal, a synthetic aromatic aldehyde with potential applications in the fragrance and flavor industries. Included are its physicochemical properties, detailed protocols for its synthesis, and methods for its characterization and sensory evaluation.

Introduction

This compound belongs to the broader class of phenylpropanals, which are valued for their characteristic floral and green scent profiles and are significant components in many fragrance formulations.[1] The substitution of a chlorine atom on the phenyl ring can modulate the olfactory properties of the molecule, potentially introducing unique nuances to its scent and flavor profile. These application notes provide a technical guide for the synthesis and evaluation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

PropertyValueReference(s)
CAS Number 136415-83-3[2][3]
Molecular Formula C₉H₉ClO[2]
Molecular Weight 168.62 g/mol [3]
Appearance Liquid (at 25 °C)[3]
Density 1.145 g/mL at 25 °C[3]
Refractive Index n20/D 1.539[3]
InChI Key GAMNINPBAOTMLA-UHFFFAOYSA-N[4]
SMILES Clc1cccc(CCC=O)c1[3]

Table 1: Physicochemical data for this compound.

Synthesis of this compound

Two primary synthetic routes for analogous compounds can be adapted for the preparation of this compound. These are detailed below.

3.1. Route 1: Heck Coupling and Subsequent Reduction

This method involves the palladium-catalyzed coupling of 3-chlorobromobenzene with an acrolein acetal, followed by hydrolysis and selective reduction of the resulting α,β-unsaturated aldehyde.

A 3-Chlorobromobenzene D 3-(3-Chlorophenyl)acrolein Diethyl Acetal A->D Heck Coupling B Acrolein Diethyl Acetal B->D C Pd(OAc)₂ / PPh₃ Base, Solvent F 3-(3-Chlorophenyl)acrolein D->F Hydrolysis E Acid Hydrolysis H This compound F->H Reduction G Selective Hydrogenation (e.g., H₂, Pd/C)

Figure 1: Synthesis of this compound via Heck Coupling.

Experimental Protocol for Route 1:

  • Step 1: Heck Coupling. In a reaction vessel, combine 3-chlorobromobenzene (1 equivalent), acrolein diethyl acetal (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and a suitable base such as triethylamine (2 equivalents) in an appropriate solvent like N,N-dimethylformamide (DMF). The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by GC-MS.

  • Step 2: Hydrolysis. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude 3-(3-chlorophenyl)acrolein diethyl acetal is then hydrolyzed using a dilute acid (e.g., 2M HCl) to yield 3-(3-chlorophenyl)acrolein.

  • Step 3: Selective Reduction. The crude 3-(3-chlorophenyl)acrolein is dissolved in a solvent such as ethyl acetate, and a catalyst (e.g., 5% Pd/C) is added. The mixture is then subjected to hydrogenation at a controlled pressure and temperature until the selective reduction of the carbon-carbon double bond is complete, yielding this compound.

3.2. Route 2: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This route involves the synthesis of the corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol, followed by its selective oxidation to the aldehyde.

A 3-Chlorophenylacetone C 3-(3-Chlorophenyl)propan-1-ol A->C Reduction B Reducing Agent (e.g., NaBH₄) E This compound C->E Oxidation D Oxidizing Agent (e.g., PCC)

Figure 2: Synthesis via Oxidation of the Corresponding Alcohol.

Experimental Protocol for Route 2:

  • Step 1: Synthesis of 3-(3-chlorophenyl)propan-1-ol. 3-Chlorophenylacetone (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄) (1.1 equivalents), is added portion-wise while maintaining a low temperature. The reaction is stirred until completion. The excess reducing agent is quenched, and the product, 3-(3-chlorophenyl)propan-1-ol, is extracted.[5]

  • Step 2: Oxidation to this compound. The purified 3-(3-chlorophenyl)propan-1-ol is dissolved in a solvent like dichloromethane. A mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 equivalents), is added, and the mixture is stirred at room temperature until the alcohol is consumed. The reaction mixture is then filtered, and the solvent is removed to yield the crude this compound, which can be further purified by distillation or chromatography.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. Predicted data based on its structure are provided in Table 2.

TechniquePredicted Data
¹H NMR δ (ppm): 9.8 (t, 1H, -CHO), 7.2-7.4 (m, 4H, Ar-H), 2.9 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-CHO).
¹³C NMR δ (ppm): 202 (-CHO), 142 (Ar-C), 134 (Ar-C-Cl), 128-130 (Ar-CH), 45 (-CH₂-CHO), 28 (-CH₂-Ar).
IR ν (cm⁻¹): ~2920 (C-H stretch), ~2820, ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch), ~1590, ~1470 (aromatic C=C stretch), ~800-900 (C-H bend, aromatic), ~700-800 (C-Cl stretch).
MS (EI) m/z (%): 168/170 ([M]⁺, chlorine isotopes), 140/142 ([M-CO]⁺), 125 ([M-C₂H₃O]⁺), 111 ([M-C₃H₄OCl]⁺), 91 ([C₇H₇]⁺).

Table 2: Predicted spectroscopic data for this compound.

Application in Fragrance Synthesis

While specific sensory data for this compound is not widely published, its structural class suggests a profile with floral and green notes. The presence of the chloro-substituent may introduce a slightly sharp, chemical, or even spicy nuance. Its application in fragrance formulations would likely be as a modifier to add complexity and lift to floral and green accords.

Sensory Evaluation Protocol:

A trained sensory panel can be used to characterize the odor profile of this compound.

  • Odor Threshold Determination: The odor detection threshold can be determined using a standardized olfactometry method, such as the ascending concentration series method with a triangle test format.

  • Odor Profile Analysis: A panel of trained evaluators would smell the compound at a concentration above its threshold and use a standardized lexicon of odor descriptors to characterize its scent profile. The intensity of each descriptor is rated on a scale (e.g., 0-10).

  • Gas Chromatography-Olfactometry (GC-O): GC-O analysis can be employed to identify the most potent odor-active compounds in a mixture containing this compound and to characterize its specific aroma contribution.[6][7][8][9]

Application in Flavor Synthesis

There is currently limited information available in the public domain regarding the specific applications of this compound in flavor synthesis. Generally, aromatic aldehydes can contribute to a variety of flavor profiles, including fruity, floral, and spicy notes. The flavor profile of this compound would need to be evaluated by a trained flavor panel to determine its potential applications.

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. This interaction triggers a G-protein coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent. The specific ORs that bind to this compound have not been identified.

A Odorant Molecule (this compound) B Olfactory Receptor (OR) A->B Binds to C G-protein Activation B->C D Adenylate Cyclase Activation C->D E cAMP Production D->E F Ion Channel Opening E->F G Neuron Depolarization F->G H Signal to Brain G->H

Figure 3: Generalized Olfactory Signal Transduction Pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-(3-chlorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. Three primary synthetic routes are presented: Oxidation of 3-(3-chlorophenyl)propan-1-ol, Aldol Condensation followed by Selective Hydrogenation, and the Heck Reaction. Each method is evaluated for its scalability, efficiency, and potential challenges, offering researchers the necessary information to select the most suitable pathway for their specific needs. Detailed experimental protocols, quantitative data summaries, and process workflows are provided to facilitate the transition from laboratory-scale synthesis to larger-scale production.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its reactive aldehyde functionality and substituted phenyl ring make it a versatile precursor for a variety of complex molecules. The successful and efficient scale-up of its synthesis is crucial for ensuring a reliable supply chain for drug development and manufacturing. This document outlines three robust methods for the large-scale preparation of this intermediate.

Method 1: Oxidation of 3-(3-Chlorophenyl)propan-1-ol

This route focuses on the selective oxidation of the corresponding primary alcohol, 3-(3-chlorophenyl)propan-1-ol, to the desired aldehyde. The Swern oxidation is a well-established and mild method suitable for this transformation, avoiding over-oxidation to the carboxylic acid and being amenable to large-scale operations due to the volatile nature of its byproducts.[1][2][3]

Experimental Protocol: Swern Oxidation

Materials:

  • 3-(3-chlorophenyl)propan-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnels

  • Cooling system capable of reaching -78 °C (e.g., dry ice/acetone bath)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: The jacketed glass reactor is thoroughly dried and purged with nitrogen. Anhydrous dichloromethane is charged to the reactor and cooled to -78 °C.

  • Activator Formation: Oxalyl chloride (1.5 equivalents) is slowly added to a solution of dimethyl sulfoxide (2.2 equivalents) in DCM at -78 °C, ensuring the temperature does not exceed -60 °C. The mixture is stirred for 30 minutes.

  • Alcohol Addition: A solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in DCM is added dropwise to the reactor, maintaining the internal temperature below -60 °C. The reaction is stirred for 1 hour.

  • Quenching: Triethylamine (5.0 equivalents) is added slowly to the reaction mixture, again keeping the temperature below -60 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 45 minutes.

  • Work-up: The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with 1 M HCl, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Quantitative Data Summary (Method 1)
ParameterValue
Starting Material 3-(3-chlorophenyl)propan-1-ol
Key Reagents (COCl)₂, DMSO, Et₃N
Solvent Dichloromethane (DCM)
Reaction Temperature -78 °C to room temperature
Typical Reaction Time 3 - 5 hours
Typical Yield 85 - 95%
Purification Method Vacuum Distillation

Process Workflow (Method 1)

start Start: 3-(3-chlorophenyl)propan-1-ol setup Reactor Setup: - Dry, N2 purge - Add DCM, cool to -78 °C start->setup activation DMSO Activation: - Add Oxalyl Chloride to DMSO - Stir for 30 min at -78 °C setup->activation addition Alcohol Addition: - Add alcohol solution dropwise - Stir for 1 hr at -78 °C activation->addition quench Quenching: - Add Triethylamine - Warm to RT addition->quench workup Aqueous Work-up: - Add H2O - Wash with HCl, H2O, Brine quench->workup purification Purification: - Dry over MgSO4 - Concentrate - Vacuum Distillation workup->purification product Product: this compound purification->product

Workflow for the Swern Oxidation of 3-(3-chlorophenyl)propan-1-ol.

Method 2: Aldol Condensation and Selective Hydrogenation

This two-step approach begins with the base-catalyzed aldol condensation of 3-chlorobenzaldehyde and acetaldehyde to form 3-(3-chlorophenyl)acrolein. The subsequent selective hydrogenation of the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate yields the target product. This method is cost-effective due to the readily available starting materials.

Experimental Protocol

Step A: Aldol Condensation

Materials:

  • 3-Chlorobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: A solution of sodium hydroxide (1.1 equivalents) in a mixture of water and ethanol is prepared in a jacketed reactor and cooled to 10-15 °C.

  • Reagent Addition: A mixture of 3-chlorobenzaldehyde (1.0 equivalent) and acetaldehyde (1.2 equivalents) is added slowly to the basic solution, maintaining the temperature below 20 °C.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours, during which the product, 3-(3-chlorophenyl)acrolein, precipitates.

  • Isolation: The solid product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step B: Selective Hydrogenation

Materials:

  • 3-(3-Chlorophenyl)acrolein

  • Palladium on carbon (Pd/C, 5%)

  • Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with a solution of 3-(3-chlorophenyl)acrolein in ethyl acetate.

  • Catalyst Addition: The 5% Pd/C catalyst (0.5-1.0 mol%) is added to the reactor under a nitrogen atmosphere.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (2-5 bar). The reaction is stirred at 25-40 °C.

  • Monitoring: The reaction progress is monitored by GC or TLC to ensure complete consumption of the starting material without significant over-reduction to the alcohol.

  • Filtration and Purification: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Quantitative Data Summary (Method 2)
ParameterStep A: Aldol CondensationStep B: Selective Hydrogenation
Starting Material 3-Chlorobenzaldehyde3-(3-Chlorophenyl)acrolein
Key Reagents Acetaldehyde, NaOH5% Pd/C, H₂
Solvent Ethanol/WaterEthyl Acetate
Reaction Temperature 15 - 25 °C25 - 40 °C
Reaction Time 4 - 6 hours6 - 12 hours
Typical Yield 80 - 90%90 - 98%
Purification Method Filtration/DryingVacuum Distillation

Process Workflow (Method 2)

cluster_0 Step A: Aldol Condensation cluster_1 Step B: Selective Hydrogenation start_A Start: 3-Chlorobenzaldehyde aldol Aldol Condensation: - Add to NaOH/EtOH/H2O - Add Acetaldehyde - Stir at RT start_A->aldol isolate_acrolein Isolation: - Filter solid - Wash with H2O - Dry aldol->isolate_acrolein acrolein Intermediate: 3-(3-chlorophenyl)acrolein isolate_acrolein->acrolein setup_H2 Hydrogenation Setup: - Dissolve acrolein in EtOAc - Add 5% Pd/C acrolein->setup_H2 hydrogenation Hydrogenation: - Pressurize with H2 (2-5 bar) - Stir at 25-40 °C setup_H2->hydrogenation purify_H2 Purification: - Filter catalyst - Concentrate - Vacuum Distillation hydrogenation->purify_H2 product Product: this compound purify_H2->product

Workflow for Aldol Condensation and Selective Hydrogenation.

Method 3: Heck Reaction

The palladium-catalyzed Heck reaction provides a modern and efficient route to couple an aryl halide (e.g., 3-chloro-iodobenzene or 3-bromo-chlorobenzene) with an acrolein equivalent, such as acrolein diethyl acetal. The resulting acetal is then hydrolyzed under acidic conditions to yield the α,β-unsaturated aldehyde, which is subsequently reduced to the target propanal. This method offers good functional group tolerance.[4]

Experimental Protocol

Step A: Heck Reaction and Hydrolysis

Materials:

  • 3-Bromo-chlorobenzene (or 3-chloro-iodobenzene)

  • Acrolein diethyl acetal

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium acetate (nBu₄NOAc)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2 M solution

Procedure:

  • Reaction Setup: To a dried reactor under a nitrogen atmosphere, add Pd(OAc)₂ (1-2 mol%), K₂CO₃ (1.5 equivalents), and nBu₄NOAc (2.0 equivalents).

  • Reagent Addition: Add anhydrous DMF, followed by 3-bromo-chlorobenzene (1.0 equivalent) and acrolein diethyl acetal (1.2 equivalents).

  • Reaction: Heat the mixture to 90-100 °C and stir until the aryl halide is consumed (monitored by GC or TLC).

  • Hydrolysis: Cool the reaction mixture to room temperature and add 2 M HCl. Stir for 1-2 hours to effect hydrolysis of the acetal.

  • Work-up: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 3-(3-chlorophenyl)acrolein.

Step B: Selective Hydrogenation

Follow the protocol as described in Method 2, Step B.

Quantitative Data Summary (Method 3)
ParameterStep A: Heck Reaction & HydrolysisStep B: Selective Hydrogenation
Starting Material 3-Bromo-chlorobenzene3-(3-Chlorophenyl)acrolein
Key Reagents Acrolein diethyl acetal, Pd(OAc)₂5% Pd/C, H₂
Solvent DMFEthyl Acetate
Reaction Temperature 90 - 100 °C25 - 40 °C
Reaction Time 8 - 16 hours6 - 12 hours
Typical Yield 75 - 85%90 - 98%
Purification Method Aqueous Work-up/ConcentrationVacuum Distillation

Process Workflow (Method 3)

cluster_0 Step A: Heck Reaction & Hydrolysis cluster_1 Step B: Selective Hydrogenation start_A Start: 3-Bromo-chlorobenzene heck Heck Reaction: - Pd(OAc)2, K2CO3, nBu4NOAc in DMF - Add acrolein acetal - Heat to 90-100 °C start_A->heck hydrolysis Hydrolysis: - Cool to RT - Add 2 M HCl heck->hydrolysis workup Work-up & Isolate hydrolysis->workup acrolein Intermediate: 3-(3-chlorophenyl)acrolein workup->acrolein setup_H2 Hydrogenation Setup: - Dissolve acrolein in EtOAc - Add 5% Pd/C acrolein->setup_H2 hydrogenation Hydrogenation: - Pressurize with H2 (2-5 bar) - Stir at 25-40 °C setup_H2->hydrogenation purify_H2 Purification: - Filter catalyst - Concentrate - Vacuum Distillation hydrogenation->purify_H2 product Product: this compound purify_H2->product

Workflow for Heck Reaction and subsequent Hydrogenation.

Conclusion

The synthesis of this compound can be effectively scaled up using several synthetic strategies. The choice of method will depend on factors such as the cost and availability of starting materials, equipment capabilities, and the desired purity of the final product. The Oxidation of 3-(3-chlorophenyl)propan-1-ol offers a direct and high-yielding route, provided the precursor alcohol is readily accessible. The Aldol Condensation followed by Selective Hydrogenation is a classic, cost-effective approach ideal for large-volume production. The Heck Reaction represents a more modern approach with good functional group tolerance, though it may involve higher catalyst costs. Each protocol provided herein serves as a comprehensive guide for the successful scale-up of this important pharmaceutical intermediate. Further process optimization may be required to meet specific large-scale manufacturing requirements.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(3-chlorophenyl)propanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route employed. These often include:

  • Unreacted Starting Materials: Such as 3-(3-chlorophenyl)-1-propanol if the aldehyde is synthesized via oxidation.

  • Oxidation Product: 3-(3-chlorophenyl)propanoic acid is a frequent impurity due to the aldehyde's susceptibility to air oxidation.[1]

  • Aldol Condensation Byproducts: Aldehydes can undergo self-condensation, especially under acidic or basic conditions, leading to higher molecular weight impurities.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

Q2: My purified this compound turns yellow over time. What is causing this and how can I prevent it?

A2: The yellowing of this compound upon storage is typically a sign of degradation, likely through oxidation or polymerization. Aldehydes are sensitive to air and light. To minimize degradation, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (freezer storage at -20°C is recommended).[1]

Q3: I am seeing a new spot on the TLC of my product after it has been on the bench for a few hours. What could it be?

A3: A new spot appearing on a TLC plate after a short time at room temperature suggests product instability. For aldehydes, this new spot is often the corresponding carboxylic acid due to oxidation. A similar aldehyde, 3-(3-(Trifluoromethyl)phenyl)propanal, is noted to be unstable at room temperature, showing a new spot on TLC overnight. To confirm if the new spot is an acid, you can run a TLC and stain with an indicator like bromocresol green, which specifically visualizes acidic compounds.

Q4: What is the optimal pH range for working with this compound?

A4: A specific optimal pH range has not been defined in the literature. However, it is generally recommended to keep the pH near neutral whenever possible. Both strong acidic and basic conditions can promote side reactions like aldol condensation. If acidic or basic conditions are required for a reaction or purification step, they should be as mild as possible, and the exposure time should be minimized.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during common purification procedures.

Issue 1: Low Yield or Product Decomposition during Flash Column Chromatography
  • Symptoms:

    • Low recovery of the aldehyde from the column.

    • Streaking on the TLC plate of the collected fractions.

    • Appearance of a new, more polar spot (often at the baseline) on the TLC.

  • Possible Causes & Solutions:

Possible CauseSolution
Decomposition on Silica Gel Aldehydes can be sensitive to the acidic nature of standard silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your eluent). Alternatively, use a less acidic stationary phase like neutral alumina.
Oxidation during Purification Prolonged exposure to air during a long column run can lead to oxidation. Try to run the column efficiently and without unnecessary delays.
Inappropriate Solvent System A solvent system that is too polar may not provide adequate separation from polar impurities, while a system that is not polar enough may result in very long elution times, increasing the risk of decomposition. Optimize the solvent system using TLC first. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.
Issue 2: Inefficient Purification by Vacuum Distillation
  • Symptoms:

    • Co-distillation of impurities with the product.

    • Product decomposition in the distillation flask (charring).

    • Poor separation between fractions.

  • Possible Causes & Solutions:

Possible CauseSolution
Inadequate Vacuum If the pressure is not low enough, the required distillation temperature will be too high, leading to thermal degradation. The atmospheric boiling point of this compound is approximately 240°C, necessitating vacuum distillation.[2] Aim for a vacuum level that allows the product to boil between 60°C and 150°C.
Boiling Point Proximity of Impurities If an impurity has a boiling point very close to that of the product, simple vacuum distillation may not be sufficient. In this case, fractional vacuum distillation using a column with packing material (e.g., Raschig rings or Vigreux indentations) is recommended to increase separation efficiency.
Overheating Localized overheating in the distillation flask can cause decomposition. Ensure smooth boiling by using a magnetic stir bar or boiling chips and heat the flask evenly with a heating mantle.
Issue 3: Problems with Bisulfite Adduct Purification
  • Symptoms:

    • Low yield of the precipitated bisulfite adduct.

    • The adduct does not precipitate at all.

    • Low recovery of the aldehyde after regeneration.

  • Possible Causes & Solutions:

Possible CauseSolution
Adduct is Soluble The bisulfite adduct of some aldehydes may be soluble in the reaction mixture and will not precipitate. If no solid forms, proceed with a liquid-liquid extraction protocol. The water-soluble adduct will be in the aqueous phase, which can then be separated from water-insoluble impurities.
Poorly Prepared Reagent The sodium bisulfite solution must be freshly prepared and saturated to be effective.
Incomplete Regeneration Regeneration of the aldehyde from the adduct requires a sufficiently basic pH (typically pH > 10). Ensure you add enough base (e.g., NaOH or Na2CO3 solution) to the aqueous layer containing the adduct to fully reverse the reaction.
Decomposition during Regeneration Some aldehydes are sensitive to the strongly basic conditions used for regeneration. If you suspect decomposition, minimize the exposure time to the base by performing a rapid extraction immediately after basification.

Quantitative Data Summary

The following table summarizes key physical and chromatographic data for this compound.

PropertyValueReference
Molecular Formula C₉H₉ClO[3]
Molecular Weight 168.62 g/mol [3][4]
Density 1.145 g/mL at 25 °C[4]
Refractive Index n20/D 1.539[4]
Boiling Point (Atmospheric) ~240 °C[2]
Flash Point > 110 °C[4]
Recommended TLC Eluent Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)General for aromatic aldehydes
TLC Visualization Stains 2,4-Dinitrophenylhydrazine (DNPH), p-Anisaldehyde, Potassium PermanganateGeneral for aldehydes

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is Hexane:Ethyl Acetate (9:1). Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product.

  • Column Packing: Prepare a glass column with a diameter appropriate for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude material by weight). Pack the column with silica gel using the chosen eluent (the "dry packing" or "slurry" method can be used).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure. Load the sample onto the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution by collecting small fractions and analyzing them by TLC. Use a specific stain for aldehydes, such as p-anisaldehyde or 2,4-DNPH, for visualization.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a thermometer, a condenser, a receiving flask (or multiple flasks in a "pig" or "cow" adapter), and a vacuum pump protected by a cold trap.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation: Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 1-10 mmHg). Gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities (e.g., residual solvents) as a forerun fraction. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure.

  • Completion: Once the main fraction has been collected and the distillation rate drops, stop heating, allow the apparatus to cool, and then slowly and carefully re-introduce air into the system.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of methanol or ethanol in a flask. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct may form. If it does not, the adduct may be soluble.

  • Isolation of Adduct:

    • If a precipitate forms: Filter the solid adduct, wash it with cold ethanol and then diethyl ether to remove non-aldehydic impurities.

    • If no precipitate forms: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-aldehydic impurities. The aqueous layer now contains the water-soluble adduct.

  • Regeneration of Aldehyde: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an equal volume of an organic solvent like diethyl ether. While stirring, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% sodium hydroxide (NaOH) solution until the mixture is basic (pH > 10) and any solid adduct has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

The following workflow provides a logical guide for selecting an appropriate purification strategy for crude this compound.

Purification_Workflow start Crude this compound check_impurities Analyze by TLC/GC-MS: Identify Impurity Profile start->check_impurities is_solid Are impurities primarily non-volatile (salts, polymers)? check_impurities->is_solid is_bp_diff Is there a significant boiling point difference (>50°C) between product and impurities? is_solid->is_bp_diff No distillation Purify by Vacuum Distillation is_solid->distillation Yes is_non_aldehydic Are impurities mainly non-aldehydic? is_bp_diff->is_non_aldehydic No is_bp_diff->distillation Yes chromatography Purify by Flash Column Chromatography is_non_aldehydic->chromatography No bisulfite Purify via Bisulfite Adduct Formation is_non_aldehydic->bisulfite Yes check_purity Assess Purity (TLC, GC-MS, NMR) distillation->check_purity chromatography->check_purity bisulfite->check_purity final_product Pure this compound check_purity->final_product Purity >95% further_purification Consider further purification (e.g., Chromatography after Distillation) check_purity->further_purification Purity <95% further_purification->chromatography

Caption: Purification method selection workflow for this compound.

References

Technical Support Center: Synthesis of 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(3-chlorophenyl)propanal. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via various common synthetic routes.

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This method involves the oxidation of the corresponding primary alcohol to the aldehyde. A common and mild method for this transformation is the Swern oxidation.

Diagram of the Experimental Workflow:

cluster_oxidation Oxidation of 3-(3-chlorophenyl)propan-1-ol A 3-(3-chlorophenyl)propan-1-ol B Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) A->B Oxidizing agent C Crude this compound B->C Reaction D Purification (e.g., Column Chromatography) C->D Purification E Pure this compound D->E Isolation

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Potential Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting alcohol - Inactive or old reagents (DMSO, oxalyl chloride).- Reaction temperature too high during reagent addition.- Insufficient amount of oxidizing agent.- Use freshly distilled/opened reagents.- Maintain a low temperature (typically -78 °C) during the addition of reagents.[1]- Use a slight excess (1.1-1.5 equivalents) of oxalyl chloride and DMSO.
Formation of 3-(3-chlorophenyl)propanoic acid (over-oxidation) - This is less common with Swern oxidation but can occur with other oxidizing agents like PCC if not handled carefully or if the reagent is contaminated with chromium(VI) oxide.- Swern oxidation is generally preferred to avoid over-oxidation.[2]- If using other methods, ensure the use of pure reagents and carefully control reaction time and temperature.
Presence of dimethyl sulfide and other odorous byproducts - These are inherent byproducts of the Swern oxidation.[3]- Conduct the reaction in a well-ventilated fume hood.- Quench the reaction carefully with an appropriate reagent (e.g., saturated aqueous NH4Cl).- During workup, wash the organic layer with a mild oxidizing solution (e.g., dilute bleach) to oxidize residual dimethyl sulfide.
Formation of Pummerer rearrangement byproducts - Warming the reaction mixture before the addition of the tertiary amine.- Ensure the reaction is kept at a low temperature until the amine is added.
Route 2: Hydroformylation of 3-chlorostyrene

This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of 3-chlorostyrene.

Diagram of the Experimental Workflow:

cluster_hydroformylation Hydroformylation of 3-chlorostyrene A 3-chlorostyrene B Hydroformylation (CO, H₂, Rh catalyst) A->B Syngas C Crude Product Mixture B->C Reaction D Purification (e.g., Distillation) C->D Separation E This compound D->E Isolation

Caption: Workflow for the synthesis of this compound via hydroformylation.

Potential Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low regioselectivity (formation of 2-(3-chlorophenyl)propanal) - Inappropriate ligand on the rhodium catalyst.- Suboptimal reaction temperature or pressure.- Use bulky phosphine or phosphite ligands to favor the linear product.- Optimize temperature and carbon monoxide partial pressure; lower temperatures and higher CO pressures generally favor the linear isomer.
Formation of 3-chloroethylbenzene (hydrogenation of starting material) - High hydrogenation activity of the catalyst.- High hydrogen partial pressure.- Select a catalyst with lower hydrogenation activity.- Lower the partial pressure of hydrogen in the syngas mixture.
Low or no conversion - Inactive catalyst.- Impurities in the starting material or syngas.- Ensure the catalyst is active and handled under an inert atmosphere.- Use purified 3-chlorostyrene and high-purity syngas.
Route 3: Synthesis from 3-chlorobenzaldehyde

This approach can be achieved via a Wittig reaction followed by hydrolysis, or an aldol condensation followed by selective reduction.

Diagram of the Logical Relationship:

cluster_from_aldehyde Synthesis from 3-chlorobenzaldehyde Start 3-chlorobenzaldehyde Wittig Wittig Reaction + (MeOCH₂)PPh₃Cl Start->Wittig Aldol Aldol Condensation + Acetaldehyde Start->Aldol VinylEther Vinyl Ether Intermediate Wittig->VinylEther Hydrolysis Hydrolysis VinylEther->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct UnsaturatedAldehyde α,β-Unsaturated Aldehyde Aldol->UnsaturatedAldehyde Reduction Selective Reduction UnsaturatedAldehyde->Reduction Reduction->FinalProduct

Caption: Two synthetic pathways from 3-chlorobenzaldehyde.

Potential Issues and Solutions:

Issue (Wittig Route) Potential Cause(s) Recommended Solution(s)
Low yield of vinyl ether - Incomplete deprotonation of the phosphonium salt.- Unstable ylide.- Use a strong, fresh base (e.g., n-butyllithium, potassium tert-butoxide) under anhydrous conditions.- Generate the ylide in situ at low temperatures and add the aldehyde promptly.
Presence of triphenylphosphine oxide in the final product - Inherent byproduct of the Wittig reaction.[4]- Purify the vinyl ether intermediate by chromatography before hydrolysis.- Triphenylphosphine oxide can often be removed by crystallization.
Incomplete hydrolysis of the vinyl ether - Insufficient acid catalyst or water.- Short reaction time.- Increase the concentration of the acid catalyst or the amount of water.- Extend the reaction time and monitor by TLC or GC.
Issue (Aldol Route) Potential Cause(s) Recommended Solution(s)
Self-condensation of acetaldehyde - Acetaldehyde readily undergoes self-condensation.- Slowly add acetaldehyde to the reaction mixture containing 3-chlorobenzaldehyde and the base to keep the enolate concentration low.
Formation of polymeric byproducts - Polymerization of acetaldehyde.- Maintain a low reaction temperature to control the reaction rate.
Over-reduction to 3-(3-chlorophenyl)propan-1-ol - Non-selective reducing agent.- Harsh reaction conditions.- Use a catalyst known for selective C=C bond hydrogenation in the presence of a C=O group (e.g., specific supported palladium catalysts).- Optimize reaction conditions: lower hydrogen pressure and temperature.
Cannizzaro reaction of 3-chlorobenzaldehyde - Strong basic conditions and absence of an enolizable partner can lead to disproportionation of the aldehyde.- Ensure the slow addition of acetaldehyde to a basic solution of 3-chlorobenzaldehyde to favor the aldol reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Swern oxidation of 3-(3-chlorophenyl)propan-1-ol?

A1: The most common byproducts are dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride (if triethylamine is used as the base).[3] Dimethyl sulfide has a notoriously unpleasant odor. In some cases, if the reaction is not kept at a low enough temperature, Pummerer rearrangement byproducts can also be formed.

Q2: How can I improve the linear to branched ratio in the hydroformylation of 3-chlorostyrene?

A2: The regioselectivity of hydroformylation is highly dependent on the catalyst system and reaction conditions. To favor the formation of the desired linear aldehyde, this compound, consider the following:

  • Ligand Choice: Employing bulky phosphine or phosphite ligands on the rhodium catalyst can sterically hinder the formation of the branched isomer.

  • Reaction Conditions: Generally, lower reaction temperatures and higher partial pressures of carbon monoxide favor the formation of the linear product. However, this may also decrease the overall reaction rate.

Q3: In the Wittig route from 3-chlorobenzaldehyde, how can I effectively remove the triphenylphosphine oxide byproduct?

A3: Triphenylphosphine oxide can be challenging to remove completely. Here are a few strategies:

  • Chromatography: Flash column chromatography of the crude vinyl ether is often effective.

  • Crystallization: Triphenylphosphine oxide is often more crystalline than the desired product and can sometimes be removed by crystallization from a suitable solvent system.

  • Extraction: In some cases, washing the organic solution with a non-polar solvent in which the product is soluble but the oxide is not can be effective.

Q4: What are the main challenges in the aldol condensation route using 3-chlorobenzaldehyde and acetaldehyde?

A4: The primary challenges are controlling the self-condensation of acetaldehyde and preventing the Cannizzaro reaction of 3-chlorobenzaldehyde.[5] To mitigate these issues, it is crucial to slowly add acetaldehyde to a mixture of 3-chlorobenzaldehyde and the base. This maintains a low concentration of the acetaldehyde enolate, favoring the cross-aldol reaction. Low reaction temperatures are also recommended to control the reaction rate and minimize side reactions.

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: Yes, several safety precautions are important:

  • Swern Oxidation: This reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide. It must be performed in a well-ventilated fume hood. The reaction is also highly exothermic and requires careful temperature control.[1]

  • Hydroformylation: This reaction involves flammable and toxic gases (carbon monoxide and hydrogen) under high pressure and should only be conducted in a specialized high-pressure reactor (autoclave) with appropriate safety measures.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, referring to their Safety Data Sheets (SDS) for specific hazard information.

Summary of Potential Side Products

Synthetic Route Key Reactants Common Side Products/Impurities
Oxidation 3-(3-chlorophenyl)propan-1-ol, DMSO, Oxalyl ChlorideDimethyl sulfide, Carbon monoxide, Carbon dioxide, Triethylammonium chloride, Pummerer rearrangement products
Hydroformylation 3-chlorostyrene, CO, H₂2-(3-chlorophenyl)propanal (branched isomer), 3-chloroethylbenzene (hydrogenation product)
Wittig Reaction 3-chlorobenzaldehyde, (MeOCH₂)PPh₃ClTriphenylphosphine oxide, Unreacted 3-chlorobenzaldehyde, (E/Z)-isomers of the vinyl ether
Aldol Condensation 3-chlorobenzaldehyde, AcetaldehydeSelf-condensation products of acetaldehyde, Polymeric materials, 3-(3-chlorophenyl)propan-1-ol (from over-reduction), 3-chlorobenzoic acid and 3-chlorobenzyl alcohol (from Cannizzaro reaction)

Experimental Protocols

Protocol 1: Swern Oxidation of 3-(3-chlorophenyl)propan-1-ol

This protocol is a general procedure and may require optimization.

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Rhodium-Catalyzed Hydroformylation of 3-chlorostyrene

This is a general protocol for hydroformylation and requires a specialized high-pressure reactor. It must be adapted for 3-chlorostyrene.

  • In a glovebox, charge a high-pressure reactor with a rhodium precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand (e.g., triphenylphosphine) in a degassed solvent (e.g., toluene).

  • Add 3-chlorostyrene to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge it several times with syngas (a 1:1 mixture of CO and H₂).

  • Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with syngas.

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by gas uptake or by sampling and analyzing the reaction mixture (if the setup allows).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Open the reactor and work up the reaction mixture, typically by removing the solvent and purifying the product by distillation or chromatography.[6]

Protocol 3: Synthesis from 3-chlorobenzaldehyde via Wittig Reaction and Hydrolysis

This protocol is a general procedure and may require optimization.

Step 1: Wittig Reaction

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Add a strong base such as potassium tert-butoxide (1.2 equivalents) portion-wise.

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • Add a solution of 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude vinyl ether by flash chromatography.

Step 2: Hydrolysis

  • Dissolve the purified vinyl ether in a mixture of THF and aqueous acid (e.g., 2M HCl).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the crude this compound.

  • Purify by flash column chromatography if necessary.

References

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-chlorophenyl)propanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent laboratory-scale synthetic routes include the Heck coupling reaction followed by selective reduction, the oxidation of 3-(3-chlorophenyl)propan-1-ol, and an aldol condensation of 3-chlorobenzaldehyde with acetaldehyde followed by selective reduction. For industrial-scale production, hydroformylation of 1-chloro-3-vinylbenzene is a common method.

Q2: My Heck coupling reaction is suffering from low yield and catalyst deactivation. What are the likely causes and solutions?

A2: Catalyst deactivation in Heck reactions, often observed as the formation of palladium black, is a common issue. This can be mitigated by using bulky, electron-rich phosphine ligands that stabilize the active palladium catalyst. It is also crucial to ensure the reaction is conducted under an inert atmosphere to prevent oxidative degradation of the catalyst. Low yields may also stem from side reactions or incomplete conversion.

Q3: I am observing significant formation of 3-(3-chlorophenyl)propan-1-ol as a byproduct. How can I minimize this over-reduction?

A3: The formation of the corresponding alcohol is a common side product resulting from over-reduction of the aldehyde. To address this, consider the following:

  • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate without affecting the carbonyl group.

  • Reaction Conditions: Optimize reaction conditions by lowering the hydrogen pressure (in catalytic hydrogenation), reducing the reaction temperature, and shortening the reaction time.[1]

  • Catalyst Selection: In catalytic hydrogenation, select a catalyst known for its selectivity in reducing C=C bonds in the presence of a C=O group.[1]

Q4: During the oxidation of 3-(3-chlorophenyl)propan-1-ol to the aldehyde, I am getting the carboxylic acid as a major byproduct. How can I prevent this?

A4: Oxidation of the aldehyde to the corresponding carboxylic acid is a common issue, especially with strong oxidizing agents. To prevent this, utilize mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). These reagents are known for their ability to cleanly convert primary alcohols to aldehydes with minimal over-oxidation.

Q5: Are there any stability issues with this compound under acidic conditions?

A5: Yes, this compound can be unstable under acidic conditions. Prolonged exposure to strong acids can lead to side reactions such as acid-catalyzed oxidation to the carboxylic acid or aldol condensation.[2] If acidic conditions are necessary for a subsequent reaction, they should be as mild as possible, and the exposure time should be minimized.[2]

Troubleshooting Guides

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield in Heck coupling reaction.1. Catalyst deactivation (formation of palladium black). 2. Suboptimal reaction conditions (temperature, base, solvent). 3. Impurities in starting materials.1. Use bulky, electron-rich phosphine ligands to stabilize the catalyst. 2. Perform a design of experiments (DoE) to optimize temperature, base, and solvent. 3. Ensure the use of high-purity aryl halide and acrolein derivative.
SYN-002 Formation of significant amounts of the branched isomer, 2-(3-chlorophenyl)propanal, during hydroformylation.1. Non-optimal catalyst ligand. 2. Unfavorable reaction conditions (temperature, CO pressure).1. Employ bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst to favor the linear product.[3] 2. Lower the reaction temperature and increase the carbon monoxide partial pressure.[3]
SYN-003 Over-reduction to 3-(3-chlorophenyl)propan-1-ol during selective reduction of the α,β-unsaturated intermediate.1. High hydrogenation activity of the catalyst. 2. High hydrogen partial pressure. 3. Prolonged reaction time at elevated temperatures.1. Select a catalyst with lower hydrogenation potential. 2. Lower the H₂ partial pressure. 3. Reduce the reaction time and temperature.
PUR-001 Difficulty in purifying the final aldehyde product.1. Co-elution of the product with starting materials or by-products during column chromatography. 2. Formation of a stable emulsion during aqueous work-up. 3. Instability of the aldehyde on silica gel.1. Optimize the solvent system for chromatography or consider using a different stationary phase (e.g., alumina). 2. Add brine to the aqueous layer to break the emulsion or filter the mixture through Celite. 3. Consider purification via the bisulfite adduct, which can be formed and then decomposed to regenerate the pure aldehyde.[4]

Comparative Summary of Synthetic Routes

Method Key Reagents Typical Overall Yield Reaction Conditions Scalability Selectivity
Heck Coupling & Reduction Pd(OAc)₂, phosphine ligand, base, selective reducing agentGood to HighElevated temperature for Heck coupling; mild conditions for reduction.Potentially challenging due to catalyst cost and removal.Potential for side reactions in Heck coupling and over-reduction.
Alcohol Oxidation Precursor alcohol, mild oxidizing agent (e.g., DMP, PCC)HighMild conditions for oxidation.Generally good, though some oxidizing agents can be expensive on a large scale.High selectivity in the oxidation step with the appropriate reagent.
Aldol Condensation & Reduction 3-chlorobenzaldehyde, acetaldehyde, base, selective reducing agentModerate to GoodLow temperature for aldol condensation; mild conditions for reduction.GoodCan have issues with self-condensation and controlling the E/Z selectivity of the enal intermediate.

Experimental Protocols

Protocol 1: Synthesis via Heck Coupling and Subsequent Reduction

  • Step 1: Heck Coupling of 1-bromo-3-chlorobenzene with Acrolein Diethyl Acetal.

    • To a dried flask under a nitrogen atmosphere, add palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), and potassium carbonate (K₂CO₃).

    • Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture.

    • Add 1-bromo-3-chlorobenzene and acrolein diethyl acetal.

    • Heat the reaction mixture to 100-120°C and stir until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction mixture, filter off the solids, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

  • Step 2: Hydrolysis of the Acetal.

    • Dissolve the purified 3-(3-chlorophenyl)acrolein diethyl acetal in a mixture of an organic solvent (e.g., THF) and aqueous hydrochloric acid (e.g., 2 M HCl).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or GC).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 3: Selective Reduction of the α,β-Unsaturated Aldehyde.

    • Dissolve the 3-(3-chlorophenyl)acrolein in a suitable solvent (e.g., ethyl acetate, ethanol).

    • Add a selective hydrogenation catalyst (e.g., palladium on carbon, Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a controlled pressure and temperature.

    • Monitor the reaction closely to ensure the reduction of the double bond without affecting the aldehyde group.

    • Once the reaction is complete, filter off the catalyst and remove the solvent to yield the crude this compound, which can be further purified by chromatography.

Protocol 2: Synthesis via Oxidation of 3-(3-chlorophenyl)propan-1-ol

  • Step 1: Synthesis of 3-(3-chlorophenyl)propan-1-ol. (This can be prepared by reduction of 3-(3-chlorophenyl)propanoic acid or its ester with a suitable reducing agent like borane-THF complex).

    • Dissolve 3-(3-chlorophenyl)propanoic acid in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Step 2: Oxidation to this compound.

    • Dissolve the 3-(3-chlorophenyl)propan-1-ol in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

    • Add Dess-Martin periodinane (DMP) to the solution in one portion.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude aldehyde, which can be purified by flash chromatography.

Visualizations

experimental_workflow_heck cluster_start Starting Materials cluster_step1 Step 1: Heck Coupling cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Selective Reduction cluster_end Final Product A 1-bromo-3-chlorobenzene C Pd(OAc)₂, Ligand, Base DMF, 100-120°C A->C B Acrolein Diethyl Acetal B->C D 3-(3-chlorophenyl)acrolein diethyl acetal C->D E Aqueous Acid (e.g., 2M HCl) D->E F 3-(3-chlorophenyl)acrolein E->F G H₂, Pd/C F->G H This compound G->H experimental_workflow_oxidation cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation cluster_end Final Product A 3-(3-chlorophenyl)propanoic acid B BH₃·THF A->B C 3-(3-chlorophenyl)propan-1-ol B->C D Dess-Martin Periodinane (DMP) DCM C->D E This compound D->E troubleshooting_logic A Low Product Yield? B Identify Synthetic Route A->B C Heck Coupling B->C Heck D Alcohol Oxidation B->D Oxidation E Selective Reduction B->E Reduction F Check for catalyst deactivation (Pd black formation) C->F G Check for over-oxidation to carboxylic acid D->G H Check for over-reduction to alcohol E->H K Use stabilizing ligands Ensure inert atmosphere F->K I Use milder oxidant (DMP, PCC) G->I J Use milder reducing agent or optimize H₂ pressure/temp H->J

References

preventing oxidation of 3-(3-chlorophenyl)propanal to carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-chlorophenyl)propanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted oxidation of this aldehyde to its corresponding carboxylic acid during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is the oxidation of the aldehyde functional group to a carboxylic acid, forming 3-(3-chlorophenyl)propanoic acid. Aldehydes are highly susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), contaminating oxidizing agents, or non-selective reagents used in subsequent reaction steps.[1][2]

Q2: How can I store this compound to minimize oxidation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere, such as argon or nitrogen.[3] This protects the compound from air and moisture, which can facilitate oxidation.

Q3: Are there specific reagents I should avoid when working with this compound?

A3: Yes. Avoid strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and even milder ones if conditions are not controlled.[1][4] Also, be cautious with reactions conducted in the presence of air and water, as these can contribute to oxidation over time.

Q4: What is a reliable method to protect the aldehyde group from oxidation during a multi-step synthesis?

A4: The most common and effective method is to convert the aldehyde into an acetal, which serves as a protecting group.[5][6][7][8] Acetals are stable to many reagents, including oxidizing and reducing agents, as well as bases.[5][6] They can be easily removed later to regenerate the aldehyde.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Formation of 3-(3-chlorophenyl)propanoic acid during reaction 1. Use of a non-selective oxidizing agent. 2. Presence of atmospheric oxygen. 3. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).1. If an oxidation is intended for another part of the molecule, choose a more selective reagent. 2. Protect the aldehyde group as an acetal before proceeding with the oxidation. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize reaction conditions to be as mild as possible.
Degradation of this compound during workup or purification 1. Exposure to air and light for extended periods. 2. Use of acidic conditions in the presence of water, which can catalyze oxidation.1. Minimize the duration of exposure to air and light. 2. If possible, perform the workup and purification under an inert atmosphere. 3. Avoid strongly acidic aqueous conditions if the aldehyde is unprotected.
Low yield of desired product in a reaction involving this compound Unwanted oxidation of the starting material to the carboxylic acid.1. Confirm the purity of the starting aldehyde before use. 2. Implement a protection strategy for the aldehyde group (see experimental protocols below).

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol describes the formation of a 1,3-dioxolane derivative to protect the aldehyde functionality.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal. This can be purified further by column chromatography if necessary.

Protocol 2: Deprotection of the Acetal to Regenerate this compound

Materials:

  • Protected this compound (as the acetal)

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the acetal in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the acetal is consumed.

  • Once the reaction is complete, neutralize the acid with a mild base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Visual Guides

experimental_workflow start_end start_end process process decision decision product product start Start: this compound is_oxidation_risk Risk of Oxidation? start->is_oxidation_risk protect_aldehyde Protect Aldehyde (Form Acetal) is_oxidation_risk->protect_aldehyde Yes direct_synthesis Perform Synthesis Directly is_oxidation_risk->direct_synthesis No perform_synthesis Perform Subsequent Synthetic Steps protect_aldehyde->perform_synthesis deprotect_aldehyde Deprotect Aldehyde (Hydrolyze Acetal) perform_synthesis->deprotect_aldehyde final_product Final Product with Aldehyde Group deprotect_aldehyde->final_product direct_synthesis->final_product

Caption: Decision workflow for protecting the aldehyde group.

signaling_pathway reactant reactant intermediate intermediate product product condition condition aldehyde This compound acid 3-(3-chlorophenyl)propanoic acid aldehyde->acid Oxidation oxidant Oxidizing Agent (e.g., O2, KMnO4) oxidant->aldehyde

Caption: Unwanted oxidation pathway of this compound.

References

challenges in the scale-up of 3-(3-chlorophenyl)propanal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(3-chlorophenyl)propanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable synthetic routes for this compound are:

  • Hydroformylation of 3-chlorostyrene: This is a direct, one-step method that adds a formyl group and a hydrogen atom across the double bond of 3-chlorostyrene. It is a highly atom-economical process.

  • Heck Coupling followed by Reduction: This two-step process involves the palladium-catalyzed coupling of 3-chlorobenzyl halide with an acrolein equivalent, followed by the selective reduction of the resulting α,β-unsaturated aldehyde.[1]

  • Oxidation of 3-(3-chlorophenyl)propan-1-ol: This method involves the selective oxidation of the corresponding primary alcohol to the aldehyde.[1] This is often a clean and high-yielding reaction, but it requires the prior synthesis of the alcohol precursor.

Q2: What are the main challenges encountered during the scale-up of this compound production?

A2: Key challenges during the scale-up of this synthesis include:

  • Exothermicity: Reactions like hydroformylation and Grignard reactions (for precursor synthesis) can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.[2]

  • Catalyst Handling and Cost: The use of precious metal catalysts (e.g., rhodium for hydroformylation, palladium for Heck coupling) can be a significant cost factor. Catalyst deactivation, separation, and recycling are critical considerations at scale.[2]

  • Product Purity and Purification: The final product can be contaminated with starting materials, intermediates, and byproducts. Aldehydes can also be prone to oxidation or polymerization.[3] Purification at a large scale often requires techniques like vacuum distillation, which can be challenging to optimize.

  • Regioselectivity in Hydroformylation: In the hydroformylation of 3-chlorostyrene, the formation of the branched isomer, 2-(3-chlorophenyl)propanal, can be a significant side reaction.[4] Controlling the linear-to-branched ratio is crucial for obtaining the desired product in high purity.

Troubleshooting Guides

Low Yield
Potential Cause Recommended Action
Incomplete Reaction - Increase reaction time or temperature. - Monitor reaction progress by TLC or HPLC. - Ensure efficient stirring, especially at larger scales, to overcome mass transfer limitations.
Catalyst Deactivation - Use fresh, high-quality catalyst. - For hydroformylation, ensure the syngas (CO/H₂) is of high purity and free from oxygen or sulfur compounds. - For Heck coupling, use appropriate ligands to stabilize the palladium catalyst and prevent precipitation of palladium black.[4]
Moisture Contamination - Use anhydrous solvents and reagents, especially for reactions involving organometallics or moisture-sensitive catalysts. - Thoroughly dry all glassware and reaction vessels before use.
Side Reactions - Optimize reaction conditions (temperature, pressure, catalyst loading) to minimize the formation of byproducts. - In hydroformylation, adjust the ligand-to-metal ratio and CO/H₂ pressure to favor the formation of the linear product.[4]
Product Purity Issues
Potential Cause Recommended Action
Formation of Isomeric Byproducts - In hydroformylation, use bulky phosphine or phosphite ligands to increase the regioselectivity for the linear aldehyde.[4] - Optimize temperature and pressure; lower temperatures and higher CO pressures generally favor the linear isomer.[4]
Over-oxidation to Carboxylic Acid - In the oxidation of 3-(3-chlorophenyl)propan-1-ol, use a mild and selective oxidizing agent (e.g., PCC, Swern oxidation). - Carefully control the stoichiometry of the oxidizing agent and the reaction temperature.
Residual Starting Materials or Intermediates - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (TLC, GC, HPLC). - Optimize the purification method (e.g., fractional vacuum distillation, column chromatography).
Formation of Aldol Condensation Products - Aldehydes can undergo self-condensation, especially in the presence of acid or base. - Maintain neutral pH during workup and purification. - Store the purified aldehyde under an inert atmosphere and at low temperatures.

Experimental Protocols

Route 1: Hydroformylation of 3-Chlorostyrene

Materials:

  • 3-Chlorostyrene

  • Rhodium catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene (anhydrous)

  • Syngas (CO/H₂ = 1:1)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst and the phosphine ligand.

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add 3-chlorostyrene to the reactor.

  • Seal the reactor and purge it several times with nitrogen, followed by syngas.

  • Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with the CO/H₂ mixture.[4]

  • Heat the reactor to the target temperature (e.g., 80-100°C) with vigorous stirring.[4]

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The crude product can be purified by vacuum distillation.

Route 2: Oxidation of 3-(3-Chlorophenyl)propan-1-ol

Materials:

  • 3-(3-Chlorophenyl)propan-1-ol

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

Procedure (using PCC):

  • To a stirred solution of 3-(3-chlorophenyl)propan-1-ol in anhydrous DCM, add PCC in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

Parameter Hydroformylation Heck Coupling & Reduction [1]Alcohol Oxidation
Starting Material 3-Chlorostyrene3-Chlorobenzyl halide, Acrolein diethyl acetal3-(3-Chlorophenyl)propan-1-ol
Typical Yield 80-95%70-85% (overall)>90%
Key Reagents Rh catalyst, Phosphine ligand, SyngasPd catalyst, Phosphine ligand, Base, Reducing agentOxidizing agent (PCC, etc.)
Reaction Steps 121
Purity before Purification 85-95% (with isomeric impurities)80-90%>95%

Visualizations

experimental_workflow cluster_hydroformylation Route 1: Hydroformylation cluster_heck Route 2: Heck Coupling & Reduction cluster_oxidation Route 3: Alcohol Oxidation start1 3-Chlorostyrene process1 Hydroformylation (Rh catalyst, CO/H₂) start1->process1 end1 This compound process1->end1 start2a 3-Chlorobenzyl Halide process2a Heck Coupling (Pd catalyst) start2a->process2a start2b Acrolein Acetal start2b->process2a intermediate2 Unsaturated Aldehyde process2a->intermediate2 process2b Selective Reduction intermediate2->process2b end2 This compound process2b->end2 start3 3-(3-Chlorophenyl)propan-1-ol process3 Oxidation (e.g., PCC) start3->process3 end3 This compound process3->end3

Caption: Synthetic routes to this compound.

troubleshooting_low_yield start Low Yield Observed q1 Is the reaction complete? start->q1 a1_no Incomplete Reaction: - Increase reaction time/temp - Improve stirring q1->a1_no No a1_yes Reaction is complete q1->a1_yes Yes q2 Is the catalyst active? a1_yes->q2 a2_no Catalyst Deactivation: - Use fresh catalyst - Ensure pure reagents q2->a2_no No a2_yes Catalyst is active q2->a2_yes Yes q3 Are there significant side products? a2_yes->q3 a3_yes Side Reactions: - Optimize conditions (temp, pressure, ligands) q3->a3_yes Yes a3_no Minimal side products q3->a3_no No end Consider purification losses a3_no->end

Caption: Troubleshooting logic for low reaction yield.

References

improving regioselectivity in the synthesis of 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 3-(3-chlorophenyl)propanal. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this valuable aldehyde intermediate with high regioselectivity. Here, we address common experimental hurdles through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Optimizing Regioselectivity

The direct hydroformylation of 3-chlorostyrene is an atom-economical approach to this compound. However, a persistent challenge is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer, 2-(3-chlorophenyl)propanal. The formation of a stable benzylic rhodium intermediate often makes the branched product the thermodynamically favored one.[1] This section provides solutions to common problems encountered during this synthesis.

Question 1: My hydroformylation of 3-chlorostyrene is producing a low linear-to-branched (l:b) aldehyde ratio. How can I increase the yield of the desired this compound?

Answer: Achieving high linear selectivity in the hydroformylation of vinylarenes is a well-documented challenge, but it is addressable primarily through strategic selection of the catalyst system and optimization of reaction conditions. The branched isomer typically predominates with standard rhodium-phosphine catalysts.[2] To steer the reaction toward the linear product, you must create conditions that sterically disfavor the formation of the branched alkyl-rhodium intermediate.

Core Strategy: Ligand Selection

The choice of ligand coordinated to your rhodium catalyst is the most critical factor influencing regioselectivity.

  • Introduce Steric Bulk: Large, bulky phosphine or phosphite ligands are paramount. They create a sterically congested environment around the metal center, making the less-hindered terminal addition of the hydride (leading to the linear product) more favorable than the internal addition that forms the branched product.

  • Utilize Specialized Ligands: Several classes of ligands have been developed specifically to enhance linear selectivity.

    • Tetraphosphorus Ligands: These have demonstrated exceptional performance. For styrene, linear-to-branched ratios of up to 22:1 have been reported using a Rh complex with a 3,3′,5,5′-substituted biphenyl-tetrakis(dipyrrolylphosphoramidite) ligand.[3]

    • Self-Assembling Ligands: Certain monodentate phosphine ligands can form supramolecular assemblies that create a highly selective catalytic pocket, achieving linear selectivity as high as 99% for some olefins.[4]

    • Diphosphoramidite Ligands: Ligands derived from BINOL have shown the ability to invert selectivity based on reaction conditions.[5]

Workflow for Ligand Screening and Optimization

G cluster_0 Troubleshooting Low Linear Selectivity start Problem: Low l:b Ratio ligand_choice Evaluate Ligand System start->ligand_choice conditions Optimize Reaction Conditions ligand_choice->conditions Select bulky/specialized ligand analysis Analyze Product Ratio (GC/NMR) conditions->analysis Run small-scale test reactions success Success: High l:b Ratio Achieved analysis->success l:b > 10:1 failure Re-evaluate Strategy analysis->failure l:b < 10:1 failure->ligand_choice Screen alternative ligand class

Caption: Workflow for addressing poor regioselectivity.

Question 2: Beyond ligands, how do reaction parameters like temperature and pressure influence the formation of the linear aldehyde?

Answer: Temperature and syngas (CO/H₂) pressure are powerful levers for manipulating regioselectivity, often in ways that are interconnected and ligand-dependent.

  • Syngas Pressure: For many specialized catalyst systems designed for linear selectivity, lower syngas pressure is beneficial .[3][5] High CO partial pressure can stabilize the trigonal bipyramidal rhodium-hydrido-carbonyl complex, which may favor the pathway to the branched product. Reducing pressure can shift the equilibrium to favor the desired catalytic species. For instance, with a BINOL-derived diphosphoramidite ligand, reducing syngas pressure from 20 bar to 1 bar inverted the selectivity for styrene hydroformylation from 72% branched to 71% linear.[5]

  • Temperature: The effect of temperature is more complex.

    • In some systems, higher temperatures (e.g., 80-120°C) can increase the rate of reaction and favor the thermodynamically controlled linear product .[4][5] This is often because the activation barrier for the isomerization of the branched alkyl-rhodium intermediate to the more stable linear intermediate can be overcome at higher temperatures.

    • However, for other systems, increasing the temperature can degrade the ligand or reduce selectivity.[3]

Experimental Protocol: Optimizing Pressure and Temperature

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with your rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chosen phosphine ligand (e.g., a tetraphosphorus ligand) in a 1:3 molar ratio in degassed toluene.[6]

  • Initial Conditions: Add the substrate, 3-chlorostyrene (1 mmol). Seal the reactor.

  • Pressure Optimization:

    • Set the temperature to a moderate value (e.g., 80°C).

    • Run a series of experiments at varying syngas (CO/H₂ = 1:1) pressures: 20 bar, 10 bar, 5 bar, and 1 bar.

    • After a fixed time (e.g., 12-24 hours), cool the reactor, vent, and analyze the l:b ratio by GC or ¹H NMR.

  • Temperature Optimization:

    • Using the optimal pressure identified in the previous step, run a series of experiments at varying temperatures: 60°C, 80°C, 100°C, 120°C.

    • Analyze the l:b ratio for each reaction.

Data Comparison: Effect of Conditions on Styrene Hydroformylation (Data for styrene serves as a strong proxy for substituted styrenes)

Ligand SystemTemperature (°C)Pressure (bar)Linear:Branched (l:b) RatioReference
Rh/Tetraphosphorus (L1)802010.9 : 1[3]
Rh/Tetraphosphorus (L1)801014.5 : 1[3]
Rh/Tetraphosphorus (L4)801017.2 : 1[3]
Rh/Diphosphoramidite50201 : 2.6 (28% linear)[5]
Rh/Diphosphoramidite5012.4 : 1 (71% linear)[5]
Rh/Diphosphoramidite80102.6 : 1 (72% linear)[5]

Frequently Asked Questions (FAQs)

FAQ 1: Hydroformylation seems complex to optimize. Is there a more reliable, albeit multi-step, method to synthesize this compound with high purity?

Answer: Absolutely. When high purity and unambiguous regioselectivity are more critical than atom economy, a two-step synthesis via the corresponding alcohol is the preferred industrial and laboratory method. This route completely avoids the formation of the branched isomer.

The strategy is:

  • Synthesize or procure 3-(3-chlorophenyl)propan-1-ol. This precursor alcohol is commercially available.[7]

  • Perform a selective oxidation of the primary alcohol to the aldehyde.

Key Advantage: The regiochemistry is locked in by the structure of the starting alcohol. The challenge shifts from controlling regioselectivity to achieving a clean and high-yielding oxidation without over-oxidation to the carboxylic acid.

Recommended Oxidation Protocol: Dess-Martin Periodinane (DMP) The Dess-Martin periodinane (DMP) oxidation is a highly reliable method for converting primary alcohols to aldehydes under mild, room-temperature conditions with high yields.[8][9]

  • Setup: In a fume hood, dissolve 3-(3-chlorophenyl)propan-1-ol (1.0 eq) in dry dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.

G cluster_1 High-Purity Synthesis via Alcohol Oxidation start Start: 3-(3-chlorophenyl)propan-1-ol oxidation Selective Oxidation (e.g., Dess-Martin Periodinane) start->oxidation [DMP, DCM, RT] workup Aqueous Work-up & Extraction oxidation->workup [NaHCO3 / Na2S2O3] purification Column Chromatography workup->purification product Product: this compound purification->product High Purity & Yield

Caption: Regioselective synthesis via alcohol oxidation.

FAQ 2: What is the mechanistic basis for bulky ligands favoring linear aldehyde formation in hydroformylation?

Answer: The mechanism of rhodium-catalyzed hydroformylation provides a clear rationale. After the initial coordination of 3-chlorostyrene to the rhodium-hydride complex, the next step is the migratory insertion of the alkene into the Rh-H bond. This can proceed in two ways:

  • 1,2-Insertion (Markovnikov): The hydride adds to the terminal carbon of the double bond, forming a branched alkyl-rhodium intermediate. This intermediate is electronically favored due to the formation of a more stable secondary benzylic C-Rh bond.

  • 2,1-Insertion (anti-Markovnikov): The hydride adds to the internal carbon, forming a linear alkyl-rhodium intermediate.

Bulky ligands, such as large phosphines, occupy significant space in the coordination sphere of the rhodium atom. This steric hindrance penalizes the formation of the bulkier branched alkyl-rhodium intermediate, where the large chlorophenyl group is closer to the crowded ligand backbone. The linear intermediate, which places the chlorophenyl group further away, is sterically less demanding and therefore becomes the kinetically favored pathway. This steric control overrides the intrinsic electronic preference for the branched product.

FAQ 3: Are there any alternative synthetic routes starting from common aryl halides like 1-bromo-3-chlorobenzene?

Answer: Yes, palladium-catalyzed cross-coupling reactions provide a powerful alternative for building the carbon skeleton. A Heck coupling reaction is a viable, though multi-step, approach.

Synthetic Outline:

  • Heck Coupling: React 1-bromo-3-chlorobenzene with an acrolein equivalent, such as acrolein diethyl acetal, in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a phosphine ligand. This forms 3-(3-chlorophenyl)acrolein diethyl acetal.[8]

  • Hydrolysis: The resulting acetal is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the α,β-unsaturated aldehyde, 3-(3-chlorophenyl)acrolein.

  • Selective Reduction: The key final step is the selective reduction of the C=C double bond without reducing the aldehyde functionality. This is commonly achieved through catalytic hydrogenation using a specialized catalyst like Pd/C under controlled hydrogen pressure, or by using chemoselective reducing agents like Stryker's reagent.[8][10]

This route offers excellent control over the final product's constitution but requires more synthetic steps and careful optimization of the selective reduction step to avoid formation of the corresponding alcohol.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 3-(3-Chlorophenyl)propanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 3-(3-chlorophenyl)propanal via hydroformylation of 3-chlorostyrene.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in conversion during the hydroformylation of 3-chlorostyrene to produce this compound. What are the primary causes of catalyst deactivation?

A1: Catalyst deactivation in rhodium-catalyzed hydroformylation is a common issue that can stem from several factors. The most frequent causes include:

  • Ligand Degradation: The phosphine or phosphite ligands essential for catalyst activity and selectivity can degrade under reaction conditions. This can occur via oxidation by trace oxygen or peroxides, or through hydrogenolysis.[1][2][3]

  • Formation of Inactive Rhodium Clusters: The active mononuclear rhodium species can agglomerate to form inactive rhodium clusters.[2] This is often indicated by a color change in the reaction mixture, from a straw yellow to black.[4]

  • Catalyst Poisoning: Impurities in the feedstock (3-chlorostyrene) or syngas (CO/H₂) can act as poisons, binding to the catalyst's active sites and rendering them inactive.[5]

  • High Reaction Temperatures: Elevated temperatures can accelerate both ligand degradation and the formation of inactive catalyst species, leading to a faster rate of deactivation.[6]

Q2: Our process is showing poor regioselectivity, with an increasing amount of the branched isomer, 2-(3-chlorophenyl)propanal, being formed. Is this related to catalyst deactivation?

A2: Yes, a loss of regioselectivity is a strong indicator of catalyst deactivation, specifically through ligand degradation.[1][2] Bulky phosphine or phosphite ligands are crucial for directing the hydroformylation towards the desired linear aldehyde.[7] When these ligands degrade, the steric control is lost, often leading to an increase in the formation of the branched isomer.[7] Monitoring the linear-to-branched product ratio can be an effective way to track catalyst health.

Q3: We have noticed the formation of a black precipitate in our reactor. What is this, and how does it affect the reaction?

A3: The formation of a black precipitate, often referred to as palladium black in other contexts, is indicative of the formation of inactive rhodium clusters in hydroformylation reactions.[4][7] This agglomeration of the metal signifies a severe deactivation of the homogeneous catalyst. These clusters are catalytically inactive for the hydroformylation reaction and their formation represents an irreversible loss of active catalyst from the reaction medium.[4]

Troubleshooting Guides

Issue 1: Gradual Decrease in Reaction Rate and Yield

If you observe a slow decline in the conversion of 3-chlorostyrene over time, consider the following troubleshooting steps.

Troubleshooting Workflow

start Gradual Decrease in Activity check_impurities Analyze Feedstock and Syngas for Impurities (GC-MS, Elemental Analysis) start->check_impurities purify Purify Starting Materials (Distillation, Adsorbent Bed) check_impurities->purify Impurities Detected check_ligand Monitor Ligand Concentration and Integrity (31P NMR) check_impurities->check_ligand No Impurities end_good Activity Restored purify->end_good add_ligand Add Excess Ligand check_ligand->add_ligand Ligand Degradation optimize_temp Lower Reaction Temperature check_ligand->optimize_temp Ligand Intact add_ligand->end_good end_bad Issue Persists optimize_temp->end_bad

Caption: Troubleshooting workflow for a gradual decrease in catalyst activity.

Potential Causes and Solutions

Potential Cause Recommended Solution(s)
1. Impurities in Feedstock or Syngas a. Feedstock Analysis: Use GC-MS to analyze the 3-chlorostyrene for potential poisons like sulfur or other coordinating species.[5]b. Syngas Purity: Ensure high-purity carbon monoxide and hydrogen are used.[7]c. Purification: If impurities are found, purify the feedstock via distillation or by passing it through a bed of appropriate adsorbents.[5]
2. Ligand Degradation a. Monitor Ligand: Use ³¹P NMR spectroscopy to monitor the concentration and integrity of the phosphine/phosphite ligand in the reaction mixture.[8]b. Add Excess Ligand: The addition of a slight excess of the ligand can sometimes compensate for gradual degradation and extend the catalyst's life.[3]
3. Suboptimal Reaction Conditions a. Temperature Optimization: High temperatures can accelerate deactivation.[6] A design of experiments (DoE) can help find the optimal balance between reaction rate and catalyst stability.[7]b. Pressure Optimization: The partial pressures of CO and H₂ can influence catalyst stability.[9]
Issue 2: Sudden and Complete Loss of Catalytic Activity

A rapid cessation of the reaction points to a more severe deactivation event.

Troubleshooting Workflow

start Sudden Loss of Activity check_color Observe Reaction Mixture Color start->check_color black_precipitate Black Precipitate Formed (Rh Cluster Formation) check_color->black_precipitate Color Change to Black no_precipitate Solution Remains Homogeneous check_color->no_precipitate No Color Change check_oxygen Check for Oxygen Leaks in the System black_precipitate->check_oxygen regeneration Attempt Catalyst Regeneration check_oxygen->regeneration No Leaks end_bad Catalyst Irreversibly Deactivated check_oxygen->end_bad Leak Detected end_good Activity Restored regeneration->end_good check_poisons Suspect Acute Poisoning Event no_precipitate->check_poisons check_poisons->end_bad

Caption: Troubleshooting workflow for a sudden loss of catalyst activity.

Potential Causes and Solutions

Potential Cause Recommended Solution(s)
1. Gross Air (Oxygen) Leak a. System Integrity Check: A significant leak can introduce oxygen, leading to rapid oxidative degradation of the phosphine/phosphite ligands and the formation of inactive rhodium species.[2] Thoroughly check all seals and connections of the reactor.b. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[7]
2. Formation of Rhodium Clusters a. Visual Inspection: A color change from yellow to black often indicates the formation of inactive rhodium clusters.[4]b. Catalyst Regeneration: In some cases, it may be possible to regenerate the catalyst. A patented method involves treating the deactivated catalyst solution with an oxygen-containing gas in the presence of an aldehyde, followed by filtration.[4]
3. Acute Poisoning a. Review Experimental Log: Check for any recent changes in reagent sources or experimental procedure that could have introduced a potent catalyst poison.[5]

Experimental Protocols

Protocol 1: In-situ Monitoring of Catalyst Deactivation using Operando FTIR Spectroscopy

This protocol allows for the real-time observation of changes in the catalyst structure during the hydroformylation reaction.

Methodology:

  • Setup: The hydroformylation reaction is carried out in a high-pressure reactor equipped with an in-situ FTIR probe.

  • Reaction Conditions: The reaction is run under standard conditions for the synthesis of this compound.

  • Data Acquisition: FTIR spectra are collected at regular intervals throughout the reaction.

  • Analysis: The spectra are analyzed for changes in the vibrational bands corresponding to the catalyst-ligand complexes and any potential degradation products.[1] For example, the formation of rhodium carbonyl clusters can be identified by characteristic shifts in the CO stretching frequencies.[2]

Protocol 2: Catalyst Regeneration

This protocol is based on a patented method for regenerating deactivated rhodium hydroformylation catalysts.[4]

Methodology:

  • Catalyst Removal: A portion of the deactivated catalyst solution is removed from the reactor.[4]

  • Aldehyde Adjustment: The aldehyde concentration in the solution is adjusted to be at least one mole per mole of rhodium and ligand present.[4]

  • Oxidation: The solution is treated with an oxygen-containing gas (e.g., air) at a temperature below the boiling point of the aldehyde.[4]

  • Filtration: Any solid material formed during the oxidation step is removed by filtration.[4]

  • Ligand Addition: Fresh ligand is added to the regenerated catalyst solution to adjust the ligand-to-rhodium ratio to the desired level for reuse in the hydroformylation reaction.[4]

Catalyst Deactivation Pathway

The following diagram illustrates a simplified signaling pathway for rhodium catalyst deactivation during hydroformylation.

cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Rh-Ligand Complex Ligand_Degradation Ligand Degradation (Oxidation/Hydrogenolysis) Active_Catalyst->Ligand_Degradation Cluster_Formation Rh Cluster Formation Active_Catalyst->Cluster_Formation Poisoning Poisoning (e.g., Sulfur) Active_Catalyst->Poisoning Inactive_Species Inactive/Less Active Species Ligand_Degradation->Inactive_Species Cluster_Formation->Inactive_Species Poisoning->Inactive_Species

Caption: Simplified pathways of catalyst deactivation in hydroformylation.

References

Technical Support Center: Purification of 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of 3-(3-chlorophenyl)propanal using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most common stationary phase for the purification of moderately polar organic compounds like aromatic aldehydes is silica gel (230-400 mesh).[1][2] Alumina can be an alternative, particularly if the aldehyde is sensitive to the acidic nature of silica gel.[3]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The selection of the mobile phase is critical for successful separation.[4] A common approach is to use a solvent system consisting of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or diethyl ether.[5] The ideal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.3 for the target compound to ensure good separation from impurities.[3]

Q3: What are the potential side reactions or degradation pathways to be aware of during purification on silica gel?

A3: Aldehydes can be sensitive compounds. On silica gel, which can be mildly acidic, aldehydes may form acetals or hemiacetals, especially if an alcohol-based solvent is used.[3] Oxidation of the aldehyde to the corresponding carboxylic acid (3-(3-chlorophenyl)propanoic acid) is also a common issue, resulting in a highly polar impurity that can streak on the column.[5]

Q4: Can I use a solvent gradient for elution?

A4: Yes, a gradient elution is often very effective. You can start with a low-polarity mobile phase (e.g., 100% hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the this compound, and finally, the more polar impurities.[1]

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of this compound using the wet slurry method for column packing.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp (254 nm)

  • Rotary evaporator

Methodology:

  • Column Preparation:

    • Ensure the column is clean, dry, and clamped vertically.

    • Place a small cotton or glass wool plug at the bottom, followed by a thin layer (~1 cm) of sand.[1]

  • Slurry Preparation:

    • In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).

    • Add the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to the silica to form a consistent slurry.

    • Stir gently to remove air bubbles.[1]

  • Column Packing:

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which aids in uniform packing.

    • Gently tap the column's sides to dislodge air bubbles and ensure a homogenous, tightly packed bed.[1]

    • Once the silica has settled, add a protective layer of sand on top.

  • Equilibration:

    • Wash the packed column with 2-3 column volumes of the initial mobile phase.

    • Crucially, never let the solvent level drop below the top layer of sand to prevent the column from running dry.[1][6]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[6]

    • Carefully apply the sample to the top of the silica bed using a pipette.[1]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Collect the eluent in small, numbered fractions.[1]

    • If using a gradient, gradually increase the mobile phase's polarity as the elution progresses.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the purified product.[1]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_slurry Slurry Preparation pack_column Column Packing prep_slurry->pack_column equilibrate Equilibration pack_column->equilibrate load_sample Sample Loading equilibrate->load_sample elution Elution load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc TLC Analysis of Fractions collect_fractions->tlc combine Combine Pure Fractions tlc->combine concentrate Solvent Removal combine->concentrate pure_product Purified Product concentrate->pure_product

Caption: Experimental workflow for the column chromatography purification of this compound.

Troubleshooting Guide

Problem: The compound is not moving from the top of the column.

  • Potential Cause: The mobile phase is not polar enough to elute the compound. The Rf value on the TLC was likely near zero.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[7]

Problem: All components of the mixture are eluting together at the solvent front.

  • Potential Cause: The mobile phase is too polar. The Rf value on the TLC was likely close to 1.0. Another possibility is that the column was overloaded with too much crude sample.[8]

  • Solution: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). Ensure the mass of the crude product is no more than 1/30th to 1/50th the mass of the silica gel.

Problem: The separation looks good on the column, but all collected fractions are mixed.

  • Potential Cause: The compound may be degrading on the silica gel. What appears as two spots on TLC could be a compound and its degradation product in equilibrium.[7]

  • Solution: Check the stability of your compound on a silica TLC plate by running a 2D TLC or spotting the compound and letting the plate sit for an hour before developing.[6] If it is unstable, consider deactivating the silica gel with a small amount of triethylamine (added to the eluent) or switching the stationary phase to alumina.[3]

Problem: The compound is eluting as a long, trailing streak (tailing).

  • Potential Cause: This often indicates an undesirable interaction between the compound and the stationary phase, which can be common with polar compounds like aldehydes or their carboxylic acid impurities.[9] It can also be caused by loading the sample in a solvent that is too strong (too polar).

  • Solution: Try adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to suppress interactions with acidic silica sites.[3] When loading the sample, dissolve it in the weakest possible solvent. If necessary, use the dry loading technique.[6]

Problem: The solvent flow is very slow or has stopped.

  • Potential Cause: The column may be packed too tightly, or fine silica particles may be clogging the frit. In some cases, the compound may have crystallized on the column, blocking flow.[7]

  • Solution: Apply gentle positive pressure to the top of the column using a pipette bulb or regulated air line. Ensure the silica gel used is of the correct mesh size and not excessively fine. If crystallization is suspected, a wider column may be needed.[7]

G start Purification Issue? p1 Poor or No Separation start->p1 p2 Slow Solvent Flow start->p2 p3 Tailing / Streaking Bands start->p3 c1a Rf too low (<0.1)? (Compound stuck at top) p1->c1a c1b Rf too high (>0.8)? (Everything elutes together) p1->c1b c1c Compound unstable on silica? p1->c1c s2 Apply gentle positive pressure p2->s2 s3 Add modifier (e.g., Et3N) or use dry loading method p3->s3 s1a Increase eluent polarity c1a->s1a s1b Decrease eluent polarity c1b->s1b s1c Deactivate silica (e.g., with Et3N) or switch to Alumina c1c->s1c

Caption: A troubleshooting decision tree for common column chromatography issues.

Data Presentation: Summary Tables

Table 1: Typical Parameters for Column Chromatography Purification

Parameter Value / Description Rationale / Expected Outcome
Stationary Phase Silica Gel (230-400 mesh) Provides good separation for moderately polar compounds.[1]
Mobile Phase Hexane / Ethyl Acetate Gradient Allows for effective elution and separation of non-polar impurities, the target aldehyde, and polar impurities.[1]
Gradient Profile 0% to 20% Ethyl Acetate in Hexane Elutes compounds in order of increasing polarity.
Target Rf (TLC) ~0.3 in 10-15% Ethyl Acetate/Hexane Indicates an appropriate mobile phase polarity for good separation on the column.[3]
Sample Loading 1g crude product per 30-50g silica gel Prevents column overloading, which can lead to poor separation and broad peaks.
Purity (Post-Column) >98% (by GC or NMR) Aims for high purity suitable for subsequent synthetic applications.[1]

| Yield | 80-95% | High recovery of the purified product is expected with a well-optimized procedure.[1] |

Table 2: Quick Troubleshooting Reference

Problem Potential Cause(s) Recommended Solution(s)
Compound Stuck Eluent polarity too low. Increase the percentage of the polar solvent (e.g., ethyl acetate).[7]
Co-elution Eluent polarity too high; column overload. Decrease eluent polarity; use a higher silica-to-sample ratio.[8]
Peak Tailing Acidic silica interaction; poor sample loading. Add a modifier (e.g., 0.5% triethylamine) to the eluent; use dry loading technique.[3][6]
Mixed Fractions On-column degradation. Test for compound stability; consider using deactivated silica or alumina.[3][7]

| Blocked Column | Fine particles clogging frit; crystallization. | Apply gentle positive pressure; ensure correct silica mesh size.[7] |

References

avoiding decomposition of 3-(3-chlorophenyl)propanal during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-(3-chlorophenyl)propanal.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound, like many aldehydes, is susceptible to decomposition during purification. The primary challenges include oxidation to the corresponding carboxylic acid, self-condensation (aldol condensation), and polymerization. The presence of the chlorine atom on the phenyl ring can also influence its reactivity and stability.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities include the starting materials from its synthesis, the corresponding alcohol (3-(3-chlorophenyl)propan-1-ol) from over-reduction, the corresponding carboxylic acid (3-(3-chlorophenyl)propanoic acid) from oxidation, and higher molecular weight byproducts from aldol condensation.[1]

Q3: At what temperature should I store purified this compound?

A3: To minimize degradation, it is recommended to store purified this compound at low temperatures, typically between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low yield after purification.
Potential Cause Troubleshooting Step
Decomposition during distillation: The aldehyde may be thermally labile.
- Solution: Use vacuum distillation to lower the boiling point. Ensure the distillation is performed rapidly.
Degradation on silica gel: Silica gel can be acidic and promote aldol condensation or other acid-catalyzed decompositions.
- Solution: Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column.[2] Alternatively, use a less acidic stationary phase like alumina (basic or neutral).[2]
Loss during aqueous workup: The aldehyde may have some water solubility, or an emulsion may have formed.
- Solution: Saturate the aqueous layer with sodium chloride to decrease the aldehyde's solubility. If an emulsion forms, allow it to sit or add a small amount of brine to break it.
Issue 2: Presence of impurities in the final product.
Impurity Detected Potential Cause Recommended Action
3-(3-chlorophenyl)propanoic acid Oxidation of the aldehyde by exposure to air.- Purification: Wash the crude product with a mild base like 10% sodium bicarbonate solution to remove the acidic impurity.[1] - Prevention: Handle the aldehyde under an inert atmosphere (nitrogen or argon) whenever possible.
Higher molecular weight species Aldol condensation or polymerization.- Purification: Column chromatography on deactivated silica gel or alumina can separate the desired aldehyde from higher molecular weight byproducts.[2] - Prevention: Avoid high temperatures and exposure to strong acids or bases which can catalyze these reactions.
Starting materials or other synthetic byproducts Incomplete reaction or side reactions.- Purification: Optimize the purification method (e.g., distillation, chromatography solvent system) to achieve better separation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for removing polar impurities such as the corresponding carboxylic acid and aldol condensation byproducts.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Deactivation (Optional but Recommended): To prevent aldehyde decomposition, flush the packed column with the chosen eluent system containing 0.1-1% triethylamine.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be used to separate them from non-carbonyl impurities.[3]

Methodology:

  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like ethanol. Add a saturated solution of sodium bisulfite in water and stir vigorously. The aldehyde will react to form a solid bisulfite adduct which will precipitate out of the solution.[4]

  • Isolation of Adduct: Filter the reaction mixture to collect the solid bisulfite adduct. Wash the solid with ethanol and then diethyl ether to remove any remaining impurities.

  • Regeneration of Aldehyde: Suspend the purified bisulfite adduct in water. Add a strong base, such as sodium carbonate or sodium hydroxide solution, to regenerate the aldehyde.[3] The aldehyde will separate as an oily layer.

  • Extraction: Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Solvent Removal: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways Potential Decomposition Pathways of this compound A This compound B 3-(3-chlorophenyl)propanoic acid A->B Oxidation (O2) C Aldol Adduct A->C Self-condensation (Acid/Base catalysis) D α,β-Unsaturated Aldehyde C->D Dehydration

Caption: Key decomposition routes for this compound.

Experimental Workflow for Purification

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Bisulfite Bisulfite Adduct Formation Crude->Bisulfite TLC TLC Distillation->TLC Chromatography->TLC Bisulfite->TLC NMR NMR Spectroscopy TLC->NMR GCMS GC-MS TLC->GCMS Pure Pure this compound NMR->Pure GCMS->Pure

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Work-up Procedures for Reactions with 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling work-up procedures in reactions involving 3-(3-chlorophenyl)propanal. The information is designed to address specific experimental challenges and ensure the successful isolation and purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during work-up?

A1: Like many aldehydes, this compound is susceptible to a few key degradation pathways, particularly under harsh work-up conditions. The primary concerns are:

  • Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 3-(3-chlorophenyl)propanoic acid, especially in the presence of air or oxidizing agents.

  • Aldol Condensation: Under either acidic or basic conditions, aldehydes can undergo self-condensation to form β-hydroxy aldehydes, which can then dehydrate to α,β-unsaturated aldehydes. This leads to the formation of higher molecular weight impurities.[1]

  • Polymerization: Aldehydes can be prone to polymerization, especially in the presence of strong acids or bases or upon prolonged storage.

To mitigate these issues, it is advisable to perform work-ups under an inert atmosphere (nitrogen or argon) where possible, use mild acidic or basic conditions, and keep the reaction and work-up times as short as is practical.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., in a vial purged with argon or nitrogen). This protects the compound from oxidation and moisture-induced degradation. Recommended storage temperatures are typically between 2-8 °C.

Q3: What are the common impurities found after a reaction with this compound?

A3: Common impurities can include:

  • Unreacted starting materials.

  • The corresponding primary alcohol, 3-(3-chlorophenyl)propan-1-ol, if a reduction has occurred.

  • The corresponding carboxylic acid, 3-(3-chlorophenyl)propanoic acid, due to oxidation.

  • Byproducts from side reactions, such as aldol condensation products.

  • Reagent-specific byproducts, for example, triphenylphosphine oxide from a Wittig reaction.

Q4: Can I purify this compound using column chromatography?

A4: Yes, column chromatography on silica gel is a common method for purifying aldehydes. However, it's important to be aware that prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to degradation of sensitive aldehydes. It is recommended to use a relatively non-polar eluent system and to perform the chromatography as quickly as possible. A common eluent system for similar aldehydes is a mixture of hexanes and ethyl acetate.

Troubleshooting Guides

This section addresses specific issues you may encounter during the work-up of reactions involving this compound.

Issue 1: Low Yield of Desired Product After Extraction
Potential Cause Recommended Solution
Product is partially soluble in the aqueous layer. Perform multiple extractions (3-5 times) with a suitable organic solvent to ensure complete recovery. If the product has some polarity, consider using a more polar extraction solvent like ethyl acetate or dichloromethane.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.
Product degradation during acidic or basic washes. Use dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃ solution) and minimize the contact time. Perform washes at a lower temperature (e.g., in an ice bath).
Incomplete reaction. Before work-up, monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Oxidation to carboxylic acid. Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). A wash with a mild base like saturated sodium bicarbonate solution can help remove the acidic impurity.
Formation of aldol condensation byproducts. If the reaction conditions are basic or acidic, consider running the reaction at a lower temperature to minimize this side reaction.
Residual triphenylphosphine oxide (from Wittig reaction). Triphenylphosphine oxide can often be removed by repeated trituration or crystallization of the crude product from a suitable solvent. Alternatively, it can be removed by column chromatography.
Over-reduction to the corresponding alcohol. If using a reducing agent, ensure precise control over the stoichiometry and reaction temperature to avoid over-reduction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density ~1.14 g/mL
Refractive Index ~1.54
Table 2: Estimated Solubility of this compound in Common Solvents at 25 °C

Disclaimer: The following solubility data are estimates based on the general solubility of similar aromatic aldehydes and propanal. Experimental verification is recommended.

SolventEstimated Solubility ( g/100 mL)
Methanol Miscible
Ethanol Miscible[3]
Ethyl Acetate Very Soluble
Dichloromethane Very Soluble
Hexane Soluble
Water Slightly Soluble

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is suitable for reactions where this compound is the product and needs to be separated from water-soluble impurities.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Add water or brine to dissolve water-soluble components.

  • Separation: Shake the separatory funnel gently, venting frequently to release any pressure. Allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Dilute acid (e.g., 1 M HCl) if basic impurities are present.

    • Saturated sodium bicarbonate solution if acidic impurities are present.

    • Brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is highly effective for separating this compound from non-aldehyde impurities.[4][5]

  • Adduct Formation: Dissolve the crude reaction mixture in a suitable water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate out as a white solid. If no precipitate forms, the adduct is likely soluble in the aqueous phase.

  • Isolation of Adduct:

    • If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold ethanol and then ether.

    • If no precipitate forms: Transfer the mixture to a separatory funnel, add an immiscible organic solvent (e.g., ethyl acetate), and separate the layers. The bisulfite adduct will be in the aqueous layer. Wash the aqueous layer with the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde:

    • Suspend the filtered adduct or the aqueous layer containing the adduct in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a strong base (e.g., 10% sodium hydroxide solution) or a strong acid (e.g., concentrated HCl) dropwise with stirring until the adduct decomposes and the aldehyde is liberated. The decomposition is often indicated by the disappearance of the solid adduct or a change in the appearance of the aqueous layer.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer a few more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Work-up Options cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (containing this compound) Aqueous_Workup Aqueous Work-up (Extraction & Washes) Reaction_Mixture->Aqueous_Workup General Impurities Bisulfite_Workup Bisulfite Work-up (Adduct Formation) Reaction_Mixture->Bisulfite_Workup Non-Aldehyde Impurities Crude_Product Crude Product Aqueous_Workup->Crude_Product Pure_Product Pure this compound Bisulfite_Workup->Pure_Product High Purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Distillation Distillation Crude_Product->Distillation Column_Chromatography->Pure_Product Distillation->Pure_Product Bisulfite_Workup_Cycle Crude_Aldehyde Crude Aldehyde + Impurities Bisulfite_Adduct Water-Soluble Bisulfite Adduct Crude_Aldehyde->Bisulfite_Adduct + NaHSO₃ (Aqueous Phase) Impurities Organic-Soluble Impurities Crude_Aldehyde->Impurities Extraction (Organic Phase) Purified_Aldehyde Purified Aldehyde Bisulfite_Adduct->Purified_Aldehyde + H⁺ or OH⁻ (Regeneration)

References

strategies to minimize impurity formation in 3-(3-chlorophenyl)propanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-chlorophenyl)propanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize impurity formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory-scale synthetic routes for this compound include:

  • Oxidation of 3-(3-chlorophenyl)propan-1-ol: This is a straightforward approach where the corresponding primary alcohol is oxidized to the aldehyde.

  • Selective Hydrogenation of 3-(3-chlorophenyl)propenal: This method involves the synthesis of the α,β-unsaturated aldehyde precursor, followed by the selective reduction of the carbon-carbon double bond.

  • Hydroformylation of 3-chlorostyrene: This is an industrially relevant method that involves the addition of a formyl group and a hydrogen atom across the double bond of 3-chlorostyrene.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The primary impurities depend on the synthetic route chosen. Common impurities include:

  • Over-oxidation product: 3-(3-chlorophenyl)propanoic acid, if the aldehyde is exposed to oxidizing conditions.

  • Unreacted starting materials: Such as 3-(3-chlorophenyl)propan-1-ol or 3-(3-chlorophenyl)propenal.

  • Over-reduction product: 3-(3-chlorophenyl)propan-1-ol, from the hydrogenation of the aldehyde.

  • Aldol condensation products: Self-condensation of the product aldehyde can lead to higher molecular weight impurities.

  • Isomeric impurities: In the hydroformylation route, the branched isomer, 2-(3-chlorophenyl)propanal, can be a significant impurity.

Q3: How can I minimize the formation of the carboxylic acid impurity?

A3: To minimize the formation of 3-(3-chlorophenyl)propanoic acid, it is crucial to avoid exposure of the aldehyde product to air and strong oxidizing agents. Use mild and selective oxidizing agents for the synthesis, and consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any recommended storage conditions for this compound to prevent degradation?

A4: Aldehydes are prone to oxidation and polymerization. It is recommended to store this compound under an inert atmosphere, at low temperatures (2-8 °C), and protected from light. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), may also be considered for long-term storage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound for three common synthetic routes.

Route 1: Oxidation of 3-(3-chlorophenyl)propan-1-ol

Issue 1: Low yield of this compound

Potential CauseRecommended Solution(s)
Incomplete reaction- Monitor the reaction progress closely using TLC or GC. - Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. - Increase the reaction time or temperature slightly, if the starting material is stable under these conditions.
Degradation of the product- Use milder oxidizing agents such as Dess-Martin periodinane or a Swern oxidation protocol. - Maintain the recommended reaction temperature; avoid overheating.
Volatilization of the product- Ensure the reaction is performed in a well-sealed apparatus. - If distillation is used for purification, carefully control the temperature and pressure to avoid loss of the product.

Issue 2: Presence of 3-(3-chlorophenyl)propanoic acid impurity

Potential CauseRecommended Solution(s)
Over-oxidation of the aldehyde- Use a selective, non-over-oxidizing reagent like Dess-Martin periodinane or perform a Swern oxidation. - Avoid using strong oxidizing agents like potassium permanganate or chromic acid. - Work up the reaction promptly once the starting material is consumed.
Air oxidation during work-up or storage- Perform the work-up and any subsequent purification steps under an inert atmosphere. - Store the purified aldehyde under nitrogen or argon at low temperatures.

Issue 3: Formation of other unknown impurities

Potential CauseRecommended Solution(s)
Side reactions from the oxidizing agent- Ensure the purity of the starting alcohol. - Choose a more selective oxidizing agent. For example, Swern oxidation byproducts are generally volatile and easily removed.
Aldol condensation of the product- Maintain a low reaction temperature. - Work up the reaction under neutral or slightly acidic conditions to minimize base-catalyzed condensation.
Route 2: Selective Hydrogenation of 3-(3-chlorophenyl)propenal

Issue 1: Incomplete hydrogenation

Potential CauseRecommended Solution(s)
Inactive catalyst- Use fresh, high-quality catalyst (e.g., Palladium on carbon). - Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient hydrogen pressure or reaction time- Increase the hydrogen pressure within safe limits for the equipment. - Extend the reaction time and monitor by TLC or GC.

Issue 2: Over-reduction to 3-(3-chlorophenyl)propan-1-ol

Potential CauseRecommended Solution(s)
Catalyst is not selective- Use a catalyst known for its selectivity in reducing C=C bonds in the presence of a C=O group, such as Lindlar's catalyst or a modified Pd/C catalyst.[1][2] - The addition of a catalyst poison, like diphenylsulfide, can enhance selectivity.[1][2]
Harsh reaction conditions- Lower the hydrogen pressure and/or reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed.

Issue 3: Presence of unreacted starting material and the alcohol byproduct

Potential CauseRecommended Solution(s)
Non-optimized reaction conditions- A balance of reaction time, temperature, and pressure is needed. Consider a design of experiments (DoE) approach to find the optimal conditions for your specific setup.
Catalyst deactivation during the reaction- Increase the catalyst loading slightly. - Ensure efficient stirring to maintain catalyst suspension.
Route 3: Hydroformylation of 3-chlorostyrene

Issue 1: Low conversion of 3-chlorostyrene

Potential CauseRecommended Solution(s)
Inactive catalyst complex- Ensure the catalyst precursor and ligand are of high purity. - Prepare the active catalyst species under strictly anaerobic conditions.
Incorrect syngas (CO/H₂) ratio or pressure- The typical CO/H₂ ratio is 1:1, but optimization may be required. - Increase the total pressure of the syngas.
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side reactions.

Issue 2: Formation of the branched isomer, 2-(3-chlorophenyl)propanal

Potential CauseRecommended Solution(s)
Lack of regioselectivity of the catalyst- The choice of ligand is critical. Bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst generally favor the formation of the linear aldehyde. - Lower temperatures and higher CO pressures can also improve linear selectivity.

Issue 3: Hydrogenation of the starting material or product

Potential CauseRecommended Solution(s)
High H₂ partial pressure or temperature- Optimize the CO/H₂ ratio to favor hydroformylation over hydrogenation. - Lower the reaction temperature.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterOxidation of AlcoholSelective HydrogenationHydroformylation
Starting Material 3-(3-chlorophenyl)propan-1-ol3-(3-chlorophenyl)propenal3-chlorostyrene
Key Reagents Mild oxidizing agent (e.g., DMP, DMSO/oxalyl chloride)H₂, Pd/C or other selective catalystRh or Co catalyst, CO, H₂
Typical Yields Good to ExcellentGood to ExcellentModerate to Good
Key Impurities Carboxylic acid, unreacted alcoholOver-reduced alcohol, unreacted propenalBranched isomer, hydrogenated starting material
Advantages - High yields - Relatively simple procedure- High yields - Can be a very clean reaction- Atom economical - Direct route from a simple starting material
Disadvantages - Requires synthesis of the precursor alcohol - Potential for over-oxidation- Requires synthesis of the unsaturated precursor - Potential for over-reduction- Requires specialized high-pressure equipment - Control of regioselectivity can be challenging

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 3-(3-chlorophenyl)propan-1-ol

This protocol is a general procedure and may require optimization.

Materials:

  • 3-(3-chlorophenyl)propan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -65 °C. Stir the resulting mixture for 45 minutes at this temperature.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of this compound via Selective Hydrogenation of 3-(3-chlorophenyl)propenal

This protocol assumes the availability of 3-(3-chlorophenyl)propenal, which can be synthesized via an aldol condensation of 3-chlorobenzaldehyde and acetaldehyde.

Materials:

  • 3-(3-chlorophenyl)propenal

  • Palladium on carbon (5% Pd/C)

  • Ethyl acetate or ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a hydrogenation flask, dissolve 3-(3-chlorophenyl)propenal (1.0 equivalent) in a suitable solvent such as ethyl acetate or ethanol.

  • Carefully add 5% Pd/C catalyst (typically 1-5 mol%) under an inert atmosphere.

  • Seal the flask and purge the system with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or flash chromatography if necessary.

Visualizations

G cluster_oxidation Route 1: Oxidation cluster_hydrogenation Route 2: Selective Hydrogenation cluster_hydroformylation Route 3: Hydroformylation alcohol 3-(3-chlorophenyl)propan-1-ol aldehyde1 This compound alcohol->aldehyde1 Mild Oxidation (e.g., Swern, DMP) acid 3-(3-chlorophenyl)propanoic acid aldehyde1->acid Over-oxidation propenal 3-(3-chlorophenyl)propenal aldehyde2 This compound propenal->aldehyde2 Selective Hydrogenation (e.g., Pd/C, H₂) alcohol2 3-(3-chlorophenyl)propan-1-ol aldehyde2->alcohol2 Over-reduction styrene 3-chlorostyrene aldehyde3 This compound styrene->aldehyde3 Hydroformylation (Rh/Co, CO/H₂) branched 2-(3-chlorophenyl)propanal styrene->branched Hydroformylation (Side reaction)

Caption: Overview of synthetic routes to this compound and major impurities.

G start Experiment Start issue Low Yield or Impurities Detected start->issue check_sm Check Purity of Starting Materials issue->check_sm Yes check_reagents Verify Reagent Quality and Stoichiometry check_sm->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time change_reagent Consider a More Selective Reagent/Catalyst optimize_time->change_reagent purification Optimize Purification Method change_reagent->purification success Successful Synthesis purification->success

Caption: General troubleshooting workflow for synthesis optimization.

G cluster_swern Swern Oxidation Pathway dmso DMSO intermediate1 Chloro(dimethyl)sulfonium chloride dmso->intermediate1 oxalyl Oxalyl Chloride oxalyl->intermediate1 intermediate2 Alkoxysulfonium salt intermediate1->intermediate2 alcohol Primary Alcohol alcohol->intermediate2 ylide Sulfur Ylide intermediate2->ylide base Triethylamine base->ylide aldehyde Aldehyde ylide->aldehyde dms Dimethyl Sulfide ylide->dms

Caption: Simplified mechanism of Swelen oxidation for aldehyde synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-(3-chlorophenyl)propanal, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this compound. This document outlines the experimental protocols and comparative performance of spectroscopic and chromatographic methods, supported by predictive data and data from analogous compounds due to the limited availability of published experimental spectra for this specific molecule.

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing insights into its chemical framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure. Here, we present the predicted ¹H and ¹³C NMR spectral data for this compound, based on established principles and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) ~9.8 (t, 1H, -CHO)~201.5 (C=O)
~7.2-7.3 (m, 4H, Ar-H)~142.8 (Ar-C)
~2.95 (t, 2H, -CH₂-CHO)~134.5 (Ar-C-Cl)
~2.75 (t, 2H, Ar-CH₂-)~130.0 (Ar-CH)
~128.6 (Ar-CH)
~126.7 (Ar-CH)
~124.8 (Ar-CH)
~45.2 (-CH₂-CHO)
~27.9 (Ar-CH₂)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45°.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration of signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Raw FID Data H1_Acq->FID C13_Acq->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Structural Elucidation Processing->Analysis

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3050-3100MediumAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch
2720-2820MediumAldehydic C-H Stretch (Fermi resonance doublet)
~1725StrongC=O Stretch (Aldehyde)
1470-1580Medium-WeakAromatic C=C Bending
~780StrongC-Cl Stretch
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr plates is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Notes
168/170[M]⁺Molecular ion peak (chlorine isotope pattern)
139/141[M-CHO]⁺Loss of the formyl radical
103[C₈H₇]⁺Loss of HCl from the [M-CHO]⁺ fragment
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis in complex mixtures.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

Table 4: Comparison of GC and HPLC for the Analysis of this compound

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis, Diode Array Detector (DAD)
Advantages High resolution, suitable for volatile compounds.Versatile for a wide range of polarities, non-destructive.
Limitations Requires thermal stability of the analyte.Lower resolution than GC for some compounds.
Limit of Detection (LOD) Low ng/mL (with MS)Low to mid ng/mL (with UV)
Limit of Quantitation (LOQ) Mid ng/mL (with MS)High ng/mL (with UV)
  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions: (Similar to GC-MS conditions).

  • Quantification: Generate a calibration curve by injecting a series of standards of known concentrations. The concentration of the analyte in unknown samples can be determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the compound (typically around 210 nm and 254 nm).

  • Method Validation: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample Injector Autosampler Sample->Injector Mobile_Phase Prepare Acetonitrile/Water Pump HPLC Pump Mobile_Phase->Pump Column C18 Column Injector->Column Pump->Injector Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Purity & Quantification Chromatogram->Quantification

RP-HPLC Experimental Workflow

Conclusion

The characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. NMR, IR, and MS are indispensable for unambiguous structural confirmation, while GC and HPLC provide robust methods for purity assessment and quantification. The choice of method will depend on the specific requirements of the analysis, such as the need for structural information, the desired level of sensitivity, and the nature of the sample matrix. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of this important chemical intermediate.

1H NMR Analysis: A Comparative Guide to 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(3-chlorophenyl)propanal against its unsubstituted parent compound, propanal, and the related 3-phenylpropanal. Understanding the subtle shifts and coupling patterns in ¹H NMR spectra is crucial for the structural elucidation and purity assessment of small molecules in drug discovery and development. The data presented herein, including predicted values for the title compound, offers a valuable reference for researchers working with substituted phenylpropanal derivatives.

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR spectral data for this compound, 3-phenylpropanal, and propanal. The data for this compound is predicted based on established substituent effects and analysis of analogous structures, while the data for the reference compounds is derived from experimental observations.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CHO~9.81Triplet (t)~1.21H
-CH₂- (α to CHO)~2.80Triplet of triplets (tt)J ≈ 7.5, 1.22H
-CH₂- (β to CHO)~2.98Triplet (t)~7.52H
Aromatic H~7.15-7.30Multiplet (m)-4H
3-Phenylpropanal -CHO9.82Triplet (t)1.31H
-CH₂- (α to CHO)2.79Triplet of triplets (tt)J = 7.6, 1.32H
-CH₂- (β to CHO)2.96Triplet (t)7.62H
Aromatic H7.18-7.34Multiplet (m)-5H
Propanal [1]-CHO[1]9.80[1]Triplet (t)[1]1.5[1]1H[1]
-CH₂-[1]2.47[1]Doublet of quartets (dq)[1]J = 7.4, 1.5[1]2H[1]
-CH₃[1]1.12[1]Triplet (t)[1]7.4[1]3H[1]

Experimental Protocols

General Procedure for ¹H NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Structural Analysis and Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the two methylene groups of the propyl chain, and the four aromatic protons.

  • Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a triplet in the downfield region of the spectrum, around δ 9.81 ppm. The triplet splitting arises from coupling with the adjacent methylene protons.

  • Methylene Protons (-CH₂-CH₂-CHO): The two methylene groups are diastereotopic and will appear as distinct multiplets. The methylene group alpha to the carbonyl (-CH₂-CHO) is expected to resonate around δ 2.80 ppm. It will likely appear as a triplet of triplets due to coupling with both the adjacent methylene group and the aldehydic proton. The methylene group beta to the carbonyl and directly attached to the phenyl ring (Ar-CH₂-) is anticipated to be slightly more downfield, around δ 2.98 ppm, appearing as a triplet due to coupling with the neighboring methylene group.

  • Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear in the aromatic region of the spectrum, typically between δ 7.15 and 7.30 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplet) resulting from ortho, meta, and para couplings.

Visualization of Key ¹H NMR Correlations

The following diagram illustrates the structure of this compound and highlights the expected through-bond scalar couplings (J-couplings) that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Key J-couplings in this compound.

References

Comparative Analysis of the 13C NMR Spectrum of 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-chlorophenyl)propanal with the experimental spectra of structurally related compounds: propanal, 3-phenylpropanal, and chlorobenzene. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar chemical entities.

Predicted and Experimental 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for the comparative compounds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomThis compound (Predicted)Propanal (Experimental)[1]3-phenylpropanal (Experimental)Chlorobenzene (Experimental)[2]
C=O201.7203.2202.5-
CH2 (alpha to C=O)45.537.345.8-
CH2 (beta to C=O)29.86.0431.5-
C (aromatic, C-Cl)134.5--134.3
C (aromatic, C-CH2)142.5-141.2-
CH (aromatic)130.0-128.6129.7 (C3, C5)
CH (aromatic)128.5-128.5128.6 (C2, C6)
CH (aromatic)126.5-126.2126.4 (C4)
CH (aromatic)126.3---

Experimental Protocol: 13C NMR Spectroscopy

The experimental data cited in this guide were obtained using standard 13C NMR spectroscopic techniques.

Objective: To determine the carbon framework of the molecule by measuring the resonance frequencies of 13C nuclei in a strong magnetic field.

Procedure:

  • Sample Preparation: A solution of the analyte is prepared by dissolving it in a deuterated solvent, typically chloroform-d (CDCl3). TMS is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: The experiment is performed on a high-field NMR spectrometer.

  • Data Acquisition: A proton-decoupled 13C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate peak representation.

Substituent Effects on 13C NMR Chemical Shifts

The following diagram illustrates the logical relationship of how the chemical shifts of the carbon atoms in the propanal backbone are influenced by the addition of a phenyl group and a chloro-substituent.

G Substituent Effects on Propanal Backbone A Propanal Cα: ~37 ppm Cβ: ~6 ppm B 3-Phenylpropanal Cα: ~46 ppm (deshielded) Cβ: ~32 ppm (deshielded) A->B + Phenyl group C This compound Cα: ~46 ppm Cβ: ~30 ppm B->C + m-Chloro group

Caption: Influence of Phenyl and Chloro Groups on Propanal 13C NMR Shifts.

References

A Comparative Guide to the Mass Spectrometry of 3-(3-chlorophenyl)propanal for Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the molecular weight confirmation of 3-(3-chlorophenyl)propanal. It is intended for researchers, scientists, and drug development professionals who require accurate molecular weight verification and structural characterization of small molecules. Detailed experimental protocols and comparative data are presented to assist in method selection and data interpretation.

Introduction to the Analyte

This compound is an aromatic aldehyde with the chemical formula C₉H₉ClO.[1][2] Accurate determination of its molecular weight is a critical first step in its characterization for quality control, synthesis verification, and further research. Mass spectrometry is the definitive technique for this purpose, offering high precision and sensitivity. The presence of a chlorine atom provides a distinct isotopic signature that is invaluable for confirmation.

Key Molecular Properties:

  • Chemical Formula: C₉H₉ClO

  • Average Molecular Weight: 168.62 g/mol [1]

  • Monoisotopic Mass: 168.0341926 Da[2]

Mass Spectrometry for Molecular Weight Confirmation

The primary objective is to ionize this compound and measure the mass-to-charge ratio (m/z) of the resulting molecular ion. The most crucial feature in the mass spectrum for this compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] This results in two distinct peaks for the molecular ion:

  • [M]⁺•: The peak corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺•: A peak at two m/z units higher, corresponding to the molecule containing the ³⁷Cl isotope, with an intensity approximately one-third of the [M]⁺• peak.

The presence of this [M]⁺•/[M+2]⁺• doublet in the correct ratio is unequivocal proof of a monochlorinated compound.

Recommended Experimental Protocol: GC-MS (Electron Ionization)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and highly informative method.[4][5]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL.

  • Instrumentation:

    • A standard Gas Chromatograph coupled to a Mass Spectrometer equipped with an Electron Ionization source.

  • Gas Chromatography (GC) Parameters:

    • Injection Port: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio) or Splitless for higher sensitivity.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Mode: Full scan.

    • Scan Range: m/z 40-350.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in Dichloromethane) dilute Dilute to Working Conc. (1-10 µg/mL) prep->dilute injection GC Injection (1 µL) dilute->injection separation Chromatographic Separation (DB-5MS Column) injection->separation ionization EI Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole/TOF) ionization->analysis detection Detection analysis->detection data_analysis Spectral Analysis (Identify M+ and M+2) detection->data_analysis

Caption: Workflow for molecular weight confirmation of this compound by GC-MS.

Data Presentation and Interpretation

The primary data output is a mass spectrum plotting relative ion abundance against m/z. For this compound, the key is to identify the molecular ion cluster and characteristic fragments.

Table 1: Expected m/z Values for this compound in EI-MS

Ion Speciesm/z (for ³⁵Cl)m/z (for ³⁷Cl)Expected Relative Abundance RatioNotes
Molecular Ion [M]⁺• 168.03 170.03 3:1 Confirms Molecular Weight. Aromatic aldehydes typically show a prominent molecular ion peak.[3]
[M-H]⁺ 167.03169.033:1Result of losing a hydrogen atom from the aldehyde group, a common fragmentation for aldehydes.[8]
[M-CHO]⁺ 139.01141.013:1α-cleavage resulting in the loss of the formyl radical (•CHO), characteristic of aldehydes.
[C₇H₇]⁺ (Tropylium ion) 91.05N/AN/ACommon fragment from benzyl-containing compounds, resulting from the loss of the chloro- and ethyl-aldehyde moieties. This fragment does not contain chlorine.
[C₆H₅]⁺ (Phenyl ion) 77.04N/AN/AA common fragment in aromatic compounds.[9]

Logical Diagram of Mass Analysis

G cluster_main Mass Analysis of this compound cluster_ions Generated Ions Analyte C9H9ClO Molecule Ionization Electron Ionization (EI) Analyte->Ionization MolecularIon [M]+• (m/z 168) Contains 35Cl Ionization->MolecularIon IsotopePeak [M+2]+• (m/z 170) Contains 37Cl Ionization->IsotopePeak FragmentIon1 Fragment [M-H]+ (m/z 167/169) MolecularIon->FragmentIon1 Fragmentation FragmentIon2 Fragment [M-CHO]+ (m/z 139/141) MolecularIon->FragmentIon2 Fragmentation MassAnalyzer Mass Separation (m/z ratio) MolecularIon->MassAnalyzer IsotopePeak->MassAnalyzer FragmentIon1->MassAnalyzer FragmentIon2->MassAnalyzer Spectrum Mass Spectrum (Confirmation) MassAnalyzer->Spectrum

Caption: Logical steps from ionization to spectral confirmation in mass spectrometry.

Comparison with Alternative Methods

While GC-MS with EI is highly effective, alternative methods can be employed, each with distinct advantages.

Table 2: Comparison of Ionization Techniques

TechniquePrincipleProsConsBest For
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[6]- Provides rich structural information from fragmentation.- Highly reproducible spectra.- Extensive libraries for comparison.- Molecular ion peak can be weak or absent for unstable compounds.Volatile, thermally stable small molecules where both molecular weight and structural data are needed.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to protonated or adducted ions.- Soft ionization preserves the molecular ion ([M+H]⁺, [M+Na]⁺).- Excellent for confirming molecular weight.- Couples with LC.- Provides minimal structural information from fragmentation.- Susceptible to ion suppression from matrix effects.Less volatile or thermally labile compounds; accurate molecular weight confirmation via LC-MS.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte molecule in a softer process.- Softer than EI, often yielding a strong protonated molecule peak [M+H]⁺.- Less fragmentation than EI.- Less structural information than EI.- Spectra can be more complex due to reagent gas ions.When EI fails to produce a clear molecular ion, but some fragmentation is still desired.

For routine confirmation of the molecular weight of this compound, GC-MS with Electron Ionization is the recommended method. It provides definitive confirmation through the molecular ion's mass and the characteristic 3:1 isotopic pattern of the [M]⁺• and [M+2]⁺• peaks. The resulting fragmentation pattern also offers valuable data for structural verification. Should the compound prove unsuitable for GC or if only molecular weight confirmation is needed with minimal fragmentation, LC-MS with ESI would be a superior alternative.

References

Navigating Purity Analysis: A Comparative Guide to GC-MS for 3-(3-Chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 3-(3-chlorophenyl)propanal, a key building block in various synthetic pathways.

This publication delves into the experimental data and protocols that underpin a robust purity analysis, offering a comparative look at the performance of GC-MS against alternative methods. By presenting quantitative data in clearly structured tables and detailing experimental methodologies, this guide serves as a practical resource for selecting the most appropriate analytical strategy for this and similar aromatic aldehydes.

Comparative Purity Analysis: GC-MS vs. Alternatives

The purity of a batch of this compound was assessed using GC-MS, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, including potential impurities identified based on common synthetic routes, are summarized below.

Parameter GC-MS HPLC (UV-Vis) qNMR (¹H)
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and partitioning between a stationary and liquid mobile phase.Quantitative determination based on the integrated signal of specific protons relative to a certified internal standard.
Purity Assay (%) 99.2% (Area Normalization)99.1% (Area Normalization)99.3% (Absolute Molar)
Detected Impurities 3-(3-chlorophenyl)propan-1-ol (0.5%), 3-(3-chlorophenyl)propanoic acid (0.2%), Unidentified (0.1%)3-(3-chlorophenyl)propanoic acid (0.6%), Unidentified (0.3%)Residual Solvents (e.g., Ethyl Acetate) (0.4%), 3-(3-chlorophenyl)propan-1-ol (0.3%)
Strengths High sensitivity and selectivity, excellent for volatile and semi-volatile impurities, provides structural information for impurity identification.Broad applicability to a wide range of compounds, non-destructive, robust and reproducible.Provides an absolute measure of purity without the need for a specific reference standard of the analyte, highly accurate and precise.
Limitations Not suitable for non-volatile or thermally labile compounds, may require derivatization for certain analytes.Lower resolution for complex mixtures compared to GC, co-elution can be an issue.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, not ideal for detecting trace impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound.

GC-MS Analysis Protocol

This protocol outlines the direct injection method for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

  • If particulates are present, filter the diluted sample through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Acquisition Mode: Full Scan.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion [M]+• at m/z 168 and the isotopic pattern for the chlorine atom (M+2 peak at approximately one-third the intensity of the M peak) should be observed.

  • Identify impurity peaks and tentatively elucidate their structures based on their mass spectra and comparison with spectral libraries (e.g., NIST).

  • Calculate the purity of the main component using the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Visualizing the Workflow and Relationships

To better illustrate the processes and logic involved in the purity analysis of this compound, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (if needed) dilute->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Component Identification integrate->identify quantify Purity Calculation identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Method_Comparison_Logic cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte This compound Volatility Volatile Analyte->Volatility Thermal_Stability Thermally Stable Analyte->Thermal_Stability Concentration High Purity (>95%) Analyte->Concentration GCMS GC-MS Volatility->GCMS Suitable HPLC HPLC Volatility->HPLC Less Critical Thermal_Stability->GCMS Suitable qNMR qNMR Concentration->qNMR Ideal for Absolute Quantification GCMS->HPLC Orthogonal Method GCMS->qNMR Orthogonal Method HPLC->qNMR Orthogonal Method

Caption: Logical Relationship for Selecting an Analytical Method.

Comparative Guide to HPLC Methods for the Analysis of 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(3-chlorophenyl)propanal. The methodologies presented are based on established analytical approaches for structurally similar aromatic aldehydes and chlorinated compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to establish a robust analytical method for this compound.

Introduction

This compound is an aromatic aldehyde whose analysis is crucial for quality control, stability studies, and impurity profiling in various stages of drug development and chemical manufacturing. The selection of an appropriate HPLC method is critical for achieving accurate and reproducible results. This guide compares three potential reversed-phase HPLC (RP-HPLC) methods, offering different selectivities and run times.

Methodology Comparison

The following tables summarize the key parameters of three distinct RP-HPLC methods suitable for the analysis of this compound. These methods utilize common C18 and Phenyl-Hexyl stationary phases with varying mobile phase compositions to achieve separation.

Table 1: HPLC Method Parameters

ParameterMethod 1: Rapid IsocraticMethod 2: Gradient ElutionMethod 3: Alternative Selectivity
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)0.1% Formic Acid in Water20 mM Ammonium Acetate (pH 5.0)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode Isocratic (60% B)GradientIsocratic (70% B)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection Wavelength 254 nm220 nm254 nm
Injection Volume 10 µL5 µL10 µL

Table 2: Expected Performance Characteristics

Performance MetricMethod 1: Rapid IsocraticMethod 2: Gradient ElutionMethod 3: Alternative Selectivity
Estimated Run Time ~10 min~15 min~12 min
Resolution Good for simple mixturesExcellent for complex samples and impuritiesDifferent selectivity for aromatic compounds
Sensitivity ModerateHighModerate
Advantages Fast, simple, robustHigh resolving power for impuritiesOrthogonal selectivity to C18
Disadvantages May not resolve closely eluting impuritiesLonger run time, potential for baseline driftMethanol may lead to higher backpressure

Experimental Protocols

Method 1: Rapid Isocratic Analysis

This method is designed for rapid quality control and quantification of the main component in relatively pure samples.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 40:60 (v/v) ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a reference standard solution of this compound in the mobile phase at a similar concentration.

Method 2: Gradient Elution for Impurity Profiling

This gradient method is suitable for the separation of this compound from its potential impurities and degradation products.

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • UV Detector Wavelength: 220 nm.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation: Follow the procedure outlined in Method 1, using Mobile Phase A as the diluent.

Method 3: Alternative Selectivity with Phenyl-Hexyl Column

This method provides an alternative selectivity, which can be beneficial for resolving impurities that co-elute on a C18 column. The phenyl-hexyl phase offers different interactions, particularly for aromatic compounds.

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium acetate buffer and adjust the pH to 5.0 with acetic acid.

    • Mobile Phase B: HPLC-grade methanol.

    • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 30:70 (v/v) ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detector Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation: Follow the procedure outlined in Method 1.

Visualizations

The following diagrams illustrate the general experimental workflow for HPLC analysis and the logical relationship for method selection.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/ Standard Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC System Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification G start Define Analytical Goal qc Routine QC? start->qc impurity Impurity Profiling? qc->impurity No method1 Use Method 1: Rapid Isocratic qc->method1 Yes coelution Co-elution on C18? impurity->coelution No method2 Use Method 2: Gradient Elution impurity->method2 Yes method3 Use Method 3: Alternative Selectivity coelution->method3 Yes method2->coelution

comparison of synthetic routes to 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various methodologies, supported by experimental data, to assist in selecting the most suitable synthesis strategy based on factors such as yield, reaction conditions, and scalability.

Comparison of Synthetic Routes

A variety of methods have been established for the synthesis of 3-(3-chlorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The primary routes include the Heck coupling followed by reduction, oxidation of the corresponding alcohol, Horner-Wadsworth-Emmons (HWE) olefination with subsequent hydrogenation, hydroformylation, partial reduction of carboxylic acid derivatives, Wittig reaction followed by hydrolysis, and an aldol condensation approach. The choice of a specific route often depends on the availability of starting materials, desired scale, and the specific requirements for purity and yield.

Synthetic Route Starting Materials Key Reagents Typical Overall Yield Reaction Conditions Scalability Selectivity
Heck Coupling and Reduction 1-Bromo-3-chlorobenzene, Acrolein diethyl acetalPd(OAc)₂, nBu₄NOAc, K₂CO₃, Selective reducing agent (e.g., Pd/C, H₂)Good to HighElevated temperature for Heck coupling (e.g., 90-120°C), mild reduction conditions.[1][2]Potentially challenging due to catalyst cost and removal.[1]Potential for side reactions in Heck coupling and over-reduction.[1]
Oxidation of Alcohol 3-(3-Chlorophenyl)propan-1-olDess-Martin Periodinane (DMP), or other mild oxidizing agentsHighMild conditions for oxidation.Generally good, though DMP can be expensive on a large scale.[1]High selectivity in the oxidation step with an appropriate reagent.[1]
HWE Olefination and Hydrogenation 3-Chlorobenzaldehyde, Triethyl phosphonoacetateSodium methoxide, Pd/C, H₂HighMild to moderate conditions.Well-suited for large-scale synthesis.[3]High stereoselectivity for the E-isomer in the HWE reaction.[3]
Hydroformylation 3-ChlorostyreneCO, H₂, Rhodium or Cobalt catalyst with bulky phosphine ligandsModerate to GoodElevated pressure (20-50 bar) and temperature (80-100°C).[2]A prevalent method for industrial-scale synthesis.[2]Regioselectivity can be a challenge, potentially forming the branched isomer.[2]
Wittig Reaction and Hydrolysis 3-Chlorobenzaldehyde, (Methoxymethyl)triphenylphosphonium chlorideStrong base (e.g., n-BuLi), Acid (e.g., HCl)ModerateAnhydrous conditions for Wittig, mild hydrolysis.Feasible for lab scale; triphenylphosphine oxide byproduct can complicate large-scale purification.[4]The formation of E/Z isomers is possible, but both hydrolyze to the aldehyde.[4]
Aldol Condensation and Reduction 3-Chlorobenzaldehyde, AcetaldehydeBase (e.g., NaOH), Selective reducing agentModerateLow temperature for aldol condensation.Scalable, but control of side reactions is crucial.Self-condensation of acetaldehyde can be a significant side reaction.[4]

Experimental Protocols

Route 1: Heck Coupling and Subsequent Reduction

This pathway involves the palladium-catalyzed coupling of an aryl halide with an acrolein derivative, followed by the selective reduction of the resulting α,β-unsaturated aldehyde.[1]

Step 1: Mizoroki-Heck Reaction To a dried flask under a nitrogen atmosphere, add Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), and potassium carbonate (K₂CO₃).[2] Add anhydrous N,N-Dimethylformamide (DMF) and stir the mixture.[2] Add 1-bromo-3-chlorobenzene and acrolein diethyl acetal.[2] The reaction mixture is heated to 100-120°C and stirred until the starting material is consumed, as monitored by TLC or GC.[2] After cooling to room temperature, the reaction is diluted with water and the product is extracted with an organic solvent like ethyl acetate.[2] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

Step 2: Hydrolysis The resulting 3-(3-chlorophenyl)acrolein diethyl acetal intermediate is then hydrolyzed by the addition of aqueous hydrochloric acid (e.g., 2 M) to yield 3-(3-chlorophenyl)acrolein.[1]

Step 3: Selective Reduction The α,β-unsaturated aldehyde, 3-(3-chlorophenyl)acrolein, is subjected to selective reduction of the carbon-carbon double bond. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] The reaction must be carefully monitored to ensure the reduction of the double bond without affecting the aldehyde functional group.[1]

Route 2: Oxidation of 3-(3-Chlorophenyl)propan-1-ol

This route focuses on the synthesis of the corresponding alcohol precursor, followed by its selective oxidation to the desired aldehyde.[1]

Step 1: Synthesis of 3-(3-Chlorophenyl)propan-1-ol The precursor alcohol can be synthesized via various methods, such as the reduction of 3-(3-chlorophenyl)propanoic acid or its esters. For instance, 3-chlorohydrocinnamic acid can be reduced with borane-THF in tetrahydrofuran at 0-20°C for 12 hours.

Step 2: Oxidation to Aldehyde The synthesized 3-(3-chlorophenyl)propan-1-ol is then oxidized to this compound. A mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) is used to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in a chlorinated solvent at room temperature.

Route 3: Horner-Wadsworth-Emmons (HWE) Olefination and Selective Hydrogenation

This synthetic strategy involves a two-step reaction sequence starting from 3-chlorobenzaldehyde.[3]

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination In a reaction vessel, sodium methoxide is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to 0°C.[3] Triethyl phosphonoacetate is added dropwise, and the mixture is stirred to form the phosphonate ylide.[3] A solution of 3-chlorobenzaldehyde in anhydrous THF is then added dropwise to the ylide solution, maintaining a low temperature.[3] This reaction yields the α,β-unsaturated aldehyde, (E)-3-(3-chlorophenyl)propenal, with high stereoselectivity.[3]

Step 2: Selective Catalytic Hydrogenation The resulting (E)-3-(3-chlorophenyl)propenal is dissolved in ethyl acetate in a high-pressure hydrogenation reactor.[3] A 5% Pd/C catalyst is added, and the reactor is pressurized with hydrogen gas to 3-5 bar.[3] The mixture is stirred at 25-40°C until the reaction is complete (typically 8-12 hours).[3] The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified by vacuum distillation.[3]

Synthetic Route Comparison

G Synthetic Routes to this compound cluster_heck Heck Coupling & Reduction cluster_oxidation Alcohol Oxidation cluster_hwe HWE Olefination & Hydrogenation A1 1-Bromo-3-chlorobenzene + Acrolein diethyl acetal B1 Heck Coupling (Pd(OAc)₂, Ligand, Base) A1->B1 C1 3-(3-Chlorophenyl)acrolein diethyl acetal B1->C1 D1 Hydrolysis (Acid) C1->D1 E1 3-(3-Chlorophenyl)acrolein D1->E1 F1 Selective Reduction (Pd/C, H₂) E1->F1 Product This compound F1->Product A2 3-(3-Chlorophenyl)propanoic acid B2 Reduction (e.g., Borane-THF) A2->B2 C2 3-(3-Chlorophenyl)propan-1-ol B2->C2 D2 Oxidation (DMP) C2->D2 D2->Product A3 3-Chlorobenzaldehyde + Triethyl phosphonoacetate B3 HWE Olefination (Base) A3->B3 C3 (E)-3-(3-Chlorophenyl)propenal B3->C3 D3 Selective Hydrogenation (Pd/C, H₂) C3->D3 D3->Product

Caption: Comparative workflow of major synthetic routes to this compound.

Conclusion

Both the Heck coupling/reduction and HWE olefination/hydrogenation routes are effective for synthesizing this compound, building the carbon skeleton in a convergent manner.[1][3] The Heck coupling may require careful optimization of the catalyst system and selective reduction step.[1] The HWE approach is noted for its high yield and stereoselectivity, making it suitable for larger scales.[3] The oxidation of a pre-formed alcohol offers a controlled final step, with the overall success dependent on the efficient synthesis of the alcohol precursor.[1] For industrial applications, hydroformylation is a common choice, though it requires specialized equipment and careful control of regioselectivity.[2] The Wittig and aldol condensation routes provide alternative pathways, but may present challenges in terms of byproduct removal and side reactions, respectively.[4] The ultimate choice of synthetic route will be dictated by the specific needs of the project, including cost, scale, available equipment, and desired purity of the final product.

References

comparative reactivity of 3-(3-chlorophenyl)propanal with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-(3-Chlorophenyl)propanal and its Positional Isomers

Introduction

In the fields of synthetic chemistry and drug development, a nuanced understanding of isomeric reactivity is paramount. Molecules with identical chemical formulas but different structural arrangements—isomers—can exhibit profoundly different chemical behaviors and biological activities.[1][2] This guide provides an in-depth comparative analysis of the reactivity of this compound and its key positional isomers: 3-(2-chlorophenyl)propanal and 3-(4-chlorophenyl)propanal.

The position of the chloro-substituent on the phenyl ring introduces subtle yet significant electronic and steric variations that dictate the reactivity of the aldehyde functional group. By examining these isomers, we can elucidate fundamental principles of structure-reactivity relationships, offering predictive power for researchers designing synthetic pathways or developing new chemical entities. This guide will delve into the theoretical underpinnings of their reactivity and provide standardized experimental protocols for their empirical comparison.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of the aldehyde group in these isomers is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive and resonance effects from the chloro-substituent, transmitted through the phenyl ring and the short alkyl chain, as well as steric hindrance.

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the phenyl ring through the sigma bonds.[3] This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and susceptibility to nucleophilic attack.[4] The strength of the inductive effect is distance-dependent, being strongest at the ortho position, followed by meta, and then para.

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant.[5] The +R effect primarily increases electron density at the ortho and para positions, which can slightly counteract the inductive withdrawal at these positions. This effect does not operate at the meta position.

  • Steric Hindrance: The ortho isomer, 3-(2-chlorophenyl)propanal, features the bulky chlorine atom adjacent to the propanal sidechain. This proximity can physically impede the approach of nucleophiles to the carbonyl carbon, a phenomenon known as steric hindrance.[6][7] This effect is expected to significantly reduce the reaction rates for the ortho isomer compared to its meta and para counterparts.[6]

Predicted Reactivity Order:

Based on these principles, we can formulate a hypothesis for the relative reactivity of the isomers in nucleophilic addition reactions, which are central to aldehyde chemistry:[8][9]

3-(4-chlorophenyl)propanal (Para) > this compound (Meta) >> 3-(2-chlorophenyl)propanal (Ortho)

The para isomer is predicted to be the most reactive as it benefits from a strong electron-withdrawing effect with no steric hindrance. The meta isomer's reactivity is slightly lower due to a marginally weaker inductive effect at that position. The ortho isomer is expected to be the least reactive, with the significant steric hindrance likely overriding the strong inductive effect.

Experimental Comparison of Reactivity

To empirically validate the theoretical predictions, we outline standardized protocols for comparing the isomers in two fundamental aldehyde reactions: reduction with sodium borohydride and oxidation using Tollens' reagent.

Comparative Reduction via Hydride Addition

The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction.[10][11][12] The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon and its steric accessibility.

Experimental Workflow: Comparative Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M solutions of each isomer (ortho, meta, para) in Methanol prep2 Prepare a 0.2 M solution of NaBH4 in cold Methanol react1 Place 10 mL of each isomer solution in separate, ice-cooled flasks prep2->react1 react2 Add 5 mL of NaBH4 solution to each flask simultaneously to start the reaction react1->react2 react3 Monitor reaction progress by taking aliquots at t = 2, 5, 10, 20, 30 min react2->react3 analysis1 Quench aliquots with dilute HCl analysis2 Extract with Ethyl Acetate analysis1->analysis2 analysis3 Analyze organic layer by GC-MS to quantify remaining aldehyde analysis2->analysis3

Caption: Workflow for the comparative kinetic analysis of isomer reduction.

Protocol: Sodium Borohydride Reduction

  • Preparation: Prepare 0.1 M stock solutions of 3-(2-chlorophenyl)propanal, this compound, and 3-(4-chlorophenyl)propanal in anhydrous methanol. Separately, prepare a 0.2 M solution of sodium borohydride in methanol, keeping the solution chilled in an ice bath.

  • Reaction Initiation: In three separate 50 mL round-bottom flasks maintained at 0°C, add 10 mL of each respective isomer solution. To initiate the reactions, simultaneously add 5.0 mL of the cold NaBH₄ solution to each flask with vigorous stirring. Start a timer immediately.

  • Monitoring: At timed intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.

  • Quenching and Extraction: Immediately quench each aliquot by adding it to a vial containing 2 mL of 1 M HCl to neutralize the excess NaBH₄. Add 2 mL of ethyl acetate, vortex thoroughly, and allow the layers to separate.

  • Analysis: Analyze the ethyl acetate layer of each quenched sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the remaining aldehyde.

  • Data Processing: Calculate the percentage of aldehyde remaining at each time point for each isomer. Plot ln([Aldehyde]) vs. time to determine the pseudo-first-order rate constant (k') for each reaction.

Expected Results & Data Analysis

The data below represents the expected outcome based on established chemical principles. The reaction rate is anticipated to follow the order: para > meta >> ortho.

IsomerPseudo-First-Order Rate Constant (k') (min⁻¹)Relative Reactivity (Para = 1.00)
3-(4-chlorophenyl)propanal (para)0.1541.00
This compound (meta)0.1210.79
3-(2-chlorophenyl)propanal (ortho)0.0230.15

The significantly lower rate constant for the ortho isomer would provide strong evidence for the dominating effect of steric hindrance. The higher reactivity of the para isomer over the meta isomer aligns with the stronger inductive pull at the para position, which is not offset by resonance in the meta position.

Comparative Oxidation with Tollens' Reagent

The oxidation of aldehydes to carboxylates using Tollens' reagent (an ammoniacal silver nitrate solution) is another characteristic reaction. While the mechanism is complex, the rate is also influenced by the electrophilicity of the carbonyl carbon. A positive test (formation of a silver mirror) is qualitative, but the rate of mirror formation can be used for a semi-quantitative comparison.

Experimental Workflow: Comparative Oxidation

G cluster_prep Preparation cluster_reaction Reaction & Observation prep1 Prepare Tollens' Reagent freshly: AgNO3 + NaOH + NH4OH prep2 Prepare 0.1 M solutions of each isomer (ortho, meta, para) in Ethanol react1 Add 1 mL of each isomer solution to three separate clean test tubes react2 Add 2 mL of fresh Tollens' Reagent to each tube simultaneously react1->react2 react3 Place tubes in a 60°C water bath react2->react3 react4 Record the time required for the first appearance of a silver mirror react3->react4

References

validation of 3-(3-chlorophenyl)propanal structure by spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of 3-(3-chlorophenyl)propanal. It offers an objective analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, alongside a comparison with a structural isomer, 3-(4-chlorophenyl)propanal, to highlight the power of these techniques in unambiguous structure elucidation.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₉H₉ClO. Its structure consists of a propanal chain attached to a benzene ring, with a chlorine atom at the meta (3-) position. Accurate structural confirmation is critical for its use in research and development, particularly in the synthesis of more complex molecules and potential pharmaceutical agents. Spectroscopic methods provide the necessary evidence to confirm the molecular structure, identify functional groups, and ensure purity.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and its isomer, 3-(4-chlorophenyl)propanal. These predictions are based on established spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃, TMS Reference)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~9.81Triplet (t)1HAldehydic proton (-CHO)
~7.25Multiplet (m)2HAromatic protons
~7.15Multiplet (m)2HAromatic protons
~2.98Triplet (t)2HMethylene protons (-CH₂-CHO)
~2.78Triplet (t)2HMethylene protons (Ar-CH₂-)
3-(4-chlorophenyl)propanal ~9.80Triplet (t)1HAldehydic proton (-CHO)
~7.28Doublet (d)2HAromatic protons (ortho to Cl)
~7.15Doublet (d)2HAromatic protons (meta to Cl)
~2.96Triplet (t)2HMethylene protons (-CH₂-CHO)
~2.75Triplet (t)2HMethylene protons (Ar-CH₂-)

Note: The key difference in ¹H NMR spectra between the 3-chloro and 4-chloro isomers is the multiplicity of the aromatic signals. The meta-substitution in this compound results in a more complex multiplet pattern, while the para-substitution in the alternative compound leads to two distinct doublets.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃, TMS Reference)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~201.5Aldehydic carbon (-CHO)
~142.0Aromatic carbon (C-1)
~134.5Aromatic carbon (C-3, attached to Cl)
~130.0Aromatic carbon (CH)
~128.5Aromatic carbon (CH)
~126.5Aromatic carbon (CH)
~126.0Aromatic carbon (CH)
~45.0Methylene carbon (-CH₂-CHO)
~31.0Methylene carbon (Ar-CH₂-)
3-(4-chlorophenyl)propanal ~201.6Aldehydic carbon (-CHO)
~139.0Aromatic carbon (C-1)
~132.0Aromatic carbon (C-4, attached to Cl)
~129.5Aromatic carbons (2x CH, ortho to Cl)
~128.8Aromatic carbons (2x CH, meta to Cl)
~45.2Methylene carbon (-CH₂-CHO)
~31.5Methylene carbon (Ar-CH₂-)

Note: The number of unique aromatic signals in the ¹³C NMR spectrum helps distinguish between the isomers. Due to symmetry, the 4-chloro isomer will show fewer aromatic carbon signals than the 3-chloro isomer.

Table 3: Key IR and Mass Spectrometry Data

TechniqueParameterExpected Value for this compound
IR Spectroscopy C=O Stretch (Aldehyde)~1725 cm⁻¹ (Strong)
C-H Stretch (Aldehyde)~2820 cm⁻¹ and ~2720 cm⁻¹
C-H Stretch (Aromatic)>3000 cm⁻¹
C=C Stretch (Aromatic)~1600-1450 cm⁻¹
C-Cl Stretch~800-600 cm⁻¹
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z 168
Isotope Peak [M+2]⁺m/z 170 (approx. 1/3 intensity of M⁺)
Key Fragmentsm/z 139 ([M-CHO]⁺), m/z 111 (chlorotropylium ion), m/z 91 (tropylium ion)

Note: The presence of a chlorine atom is readily confirmed in mass spectrometry by the characteristic 3:1 ratio of the [M]⁺ and [M+2]⁺ isotope peaks.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging.[1]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to TMS at 0.00 ppm.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: As this compound is a liquid, place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the prepared sample in the spectrometer and acquire the sample spectrum. The data is typically collected from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).[2]

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.[1]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural components and confirm the presence of chlorine via the isotopic pattern.[1]

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for structural validation and the correlation between the molecule's structure and its spectroscopic signals.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquire Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Analyze & Interpret Data Data->Analysis Compare Compare with Expected Data & Alternatives Analysis->Compare Structure Structure Confirmed Compare->Structure

Caption: Workflow for spectroscopic structure validation.

G cluster_1 Structure-Spectra Correlation cluster_nmr NMR cluster_ir IR cluster_ms MS mol This compound Structure H_NMR ¹H NMR: - Aldehyde H (~9.8 ppm) - Aromatic H's (multiplet) - Methylene H's (triplets) mol->H_NMR H atoms C_NMR ¹³C NMR: - Carbonyl C (~201 ppm) - 6 Aromatic C's - 2 Methylene C's mol->C_NMR C atoms IR_Spec IR Bands: - C=O stretch (~1725 cm⁻¹) - C-H aldehyde (~2720, 2820 cm⁻¹) - C-Cl stretch (~800-600 cm⁻¹) mol->IR_Spec Bonds/ Functional Groups MS_Spec Mass Spectrum: - M⁺ at m/z 168 - M+2 at m/z 170 (Cl isotope) - Key Fragments mol->MS_Spec Molecular Weight/ Fragments

Caption: Correlation of molecular features with spectroscopic signals.

References

Efficacy of 3-(3-chlorophenyl)propanal as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3-(3-chlorophenyl)propanal as a synthetic intermediate, primarily focusing on its application in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). The performance of this aldehyde intermediate is compared with a common alternative, 3-chloropropiophenone, highlighting differences in synthetic routes, yields, and reaction conditions. This objective comparison is supported by experimental data from published literature to aid researchers in selecting the most suitable synthetic strategy.

Executive Summary

The synthesis of N,N-dimethyl-3-(3-chlorophenyl)propan-1-amine, a key precursor to Dapoxetine, can be approached from two primary starting materials: this compound (the aldehyde) or 3-chloropropiophenone (the ketone).

The route starting from This compound offers a more direct path via a one-pot reductive amination reaction. This approach is potentially more atom-economical and can lead to a shorter overall synthesis.

Conversely, the synthetic pathway originating from 3-chloropropiophenone involves a multi-step sequence: reduction of the ketone to an alcohol, followed by conversion of the alcohol to a leaving group (e.g., chloride), and subsequent nucleophilic substitution with dimethylamine. While longer, this route is well-documented and offers multiple points for purification and characterization of intermediates.

This guide presents a quantitative comparison of these two pathways, along with detailed experimental protocols and a visualization of the relevant biological signaling pathway.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to a common intermediate for Dapoxetine.

ParameterRoute 1: From this compound Route 2: From 3-chloropropiophenone
Reaction Type One-pot Reductive AminationMulti-step (Reduction, Etherification, Amination)
Key Reagents Dimethylamine, Sodium triacetoxyborohydridePotassium borohydride, L-prolinol, 1-Naphthol, Potassium hydroxide, Dimethylamine
Overall Yield High (Typical for reductive amination)Good to High (e.g., 81% for reduction step)[1]
Number of Steps 13 or more
Reaction Conditions MildVaried (from 0-5°C for crystallization to reflux)[1]
Key Advantages Shorter synthesis, potentially higher throughputWell-established, intermediates can be isolated and purified
Potential Challenges Control of side reactions in one-pot setupLonger overall reaction time, more unit operations

Experimental Protocols

Route 1: Reductive Amination of this compound

Objective: To synthesize N,N-dimethyl-3-(3-chlorophenyl)propan-1-amine from this compound.

Materials:

  • This compound

  • Dimethylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a solution of dimethylamine (2.0 eq) in THF at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Route 2: Multi-step Synthesis from 3-chloropropiophenone

This route involves three main stages:

Step 1: Asymmetric Reduction of 3'-chloropropiophenone [1]

Objective: To synthesize (R)-3'-chloro-1-phenylpropanol.

Materials:

  • 3'-chloropropiophenone

  • 95% Ethanol

  • L-prolinol

  • Potassium borohydride

  • n-hexane

  • Activated carbon

Procedure:

  • Add 3'-chloropropiophenone (800g) and L-prolinol (320g) to 95% ethanol (3200ml) and stir at 35-40 °C until dissolved, then cool to 30 °C.[1]

  • Add potassium borohydride (240g) in batches.[1]

  • After the addition, maintain the temperature for 0.5 hours, then heat to reflux for 1.5 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to approximately 1.2L and add n-hexane (5760ml).[1]

  • Heat to 55-60 °C, add activated carbon (40g), and decolorize for 0.5 hours.[1]

  • Filter the hot solution, wash the filter cake with n-hexane (600ml), and collect the filtrate.[1]

  • Crystallize the filtrate at 0-5 °C for 1.5 hours, filter, wash the filter cake with n-hexane (400ml), and dry under vacuum to obtain the product.[1]

    • Yield: 656g (81%) of white flocculent solid with an HPLC content of 98% and an ee value of 99%.[1]

Step 2: Etherification with 1-Naphthol

Objective: To synthesize 3-(1-naphthyloxy)-1-(3-chlorophenyl)propan-1-ol.

Materials:

  • (R)-3'-chloro-1-phenylpropanol

  • 1-Naphthol

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve potassium hydroxide in DMF.

  • Add 1-naphthol and stir at room temperature.

  • Add (R)-3'-chloro-1-phenylpropanol and heat the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Amination with Dimethylamine

Objective: To synthesize (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(3-chlorophenyl)propan-1-amine.

Materials:

  • 3-(1-naphthyloxy)-1-(3-chlorophenyl)propan-1-ol

  • Thionyl chloride or other halogenating agent

  • Dimethylamine solution

Procedure:

  • Convert the alcohol from Step 2 to a suitable leaving group (e.g., chloride) using a halogenating agent like thionyl chloride.

  • React the resulting chloro-derivative with an excess of dimethylamine solution in a suitable solvent.

  • Heat the reaction mixture in a sealed vessel until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding a base and extracting the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude product.

  • Purify by column chromatography or crystallization of a suitable salt.

Mandatory Visualization

The final product, Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI). Its mechanism of action involves blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. The following diagram illustrates a simplified representation of the serotonin signaling pathway and the action of an SSRI.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_vesicle Serotonin (5-HT) in Vesicles tryptophan->serotonin_vesicle Synthesis serotonin_release serotonin_vesicle->serotonin_release Exocytosis serotonin_synapse Serotonin (5-HT) serotonin_release->serotonin_synapse sert SERT (Serotonin Transporter) sert->serotonin_vesicle serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binding signaling Postsynaptic Signaling Cascade receptor->signaling Activation ssri SSRI (e.g., Dapoxetine) ssri->sert Inhibition

Simplified Serotonin Signaling Pathway and SSRI Action

Conclusion

Both this compound and 3-chloropropiophenone are viable synthetic intermediates for the preparation of Dapoxetine and related compounds. The choice between the aldehyde and ketone starting materials depends on several factors, including the desired length of the synthesis, the availability and cost of reagents, and the desired control over intermediate purity.

The direct reductive amination of This compound offers a more concise route, which can be advantageous for large-scale production by reducing the number of unit operations. However, careful optimization is required to control the formation of byproducts in the one-pot reaction.

The multi-step synthesis from 3-chloropropiophenone provides greater control, with the ability to isolate and purify key intermediates. This can be beneficial for ensuring the high purity of the final active pharmaceutical ingredient, although it comes at the cost of a longer and more complex process.

Researchers and process chemists should carefully evaluate these trade-offs when developing a synthetic strategy for this class of compounds.

References

cost-benefit analysis of different 3-(3-chlorophenyl)propanal synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two primary synthetic routes for the preparation of 3-(3-chlorophenyl)propanal, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are based on established chemical transformations, with supporting data from analogous reactions found in the chemical literature. This document aims to provide an objective comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, cost, safety, and environmental impact.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Heck Coupling & ReductionMethod 2: Oxidation of 3-(3-chlorophenyl)propan-1-ol
Starting Materials 3-Bromochlorobenzene, Acrolein diethyl acetal3'-Chloropropiophenone
Key Reagents Palladium(II) acetate, Ligand (e.g., PPh₃), Base (e.g., Et₃N), Reducing agent (e.g., H₂/Pd/C)Reducing agent (e.g., NaBH₄), Oxidizing agent (PCC, or reagents for Swern/DMP oxidation)
Overall Yield Moderate to Good (estimated 60-75%)Good to High (estimated 75-90%)
Reaction Conditions Heck: Elevated temperatures; Hydrogenation: PressureReduction: Mild, room temperature; Oxidation: Varies (mild to cryogenic)
Cost of Key Reagents High (Palladium catalyst)Low to Moderate
Scalability Moderate (catalyst cost and removal can be challenging)High
Safety & Environmental Use of toxic palladium catalyst and flammable hydrogen gas.Use of toxic chromium reagent (PCC), or malodorous byproducts (Swern), or potentially explosive reagent (DMP).

Method 1: Heck Coupling and Subsequent Reduction

This pathway involves a two-step sequence starting with the palladium-catalyzed Heck coupling of 3-bromochlorobenzene and acrolein diethyl acetal. The resulting α,β-unsaturated acetal is then hydrolyzed and the carbon-carbon double bond is selectively reduced to yield the desired propanal.

Experimental Protocol

Step 1: Heck Coupling

A mixture of 3-bromochlorobenzene (1 equivalent), acrolein diethyl acetal (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2 equivalents) in a suitable solvent such as acetonitrile or DMF is heated at 80-100 °C for 12-24 hours under an inert atmosphere. After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude 3-(3-chlorophenyl)acrolein diethyl acetal is then hydrolyzed using dilute aqueous acid (e.g., 1 M HCl) to afford 3-(3-chlorophenyl)acrolein.

Step 2: Selective Hydrogenation

The crude 3-(3-chlorophenyl)acrolein is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation (H₂) at a pressure of 1-4 atm until the selective reduction of the double bond is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound, which can be further purified by distillation or chromatography.

Heck_Coupling_and_Reduction_Workflow cluster_step1 Step 1: Heck Coupling and Hydrolysis cluster_step2 Step 2: Selective Hydrogenation 3-Bromochlorobenzene 3-Bromochlorobenzene Heck_Reaction Heck Reaction (Pd(OAc)₂, PPh₃, Et₃N) 3-Bromochlorobenzene->Heck_Reaction Acrolein_diethyl_acetal Acrolein diethyl acetal Acrolein_diethyl_acetal->Heck_Reaction Intermediate_Acetal 3-(3-chlorophenyl)acrolein diethyl acetal Heck_Reaction->Intermediate_Acetal Hydrolysis Hydrolysis (aq. HCl) Intermediate_Acetal->Hydrolysis Intermediate_Acrolein 3-(3-chlorophenyl)acrolein Hydrolysis->Intermediate_Acrolein Hydrogenation Selective Hydrogenation (H₂, Pd/C) Intermediate_Acrolein->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Diagram 1: Workflow for the synthesis of this compound via Heck coupling and reduction.

Method 2: Oxidation of 3-(3-chlorophenyl)propan-1-ol

This approach involves the initial synthesis of the corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol, which is then selectively oxidized to the desired aldehyde.

Experimental Protocol

Step 1: Synthesis of 3-(3-chlorophenyl)propan-1-ol

3'-Chloropropiophenone (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol. Sodium borohydride (NaBH₄, 0.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(3-chlorophenyl)propan-1-ol, which is often pure enough for the next step without further purification.

Step 2: Oxidation to this compound

Three common methods for this oxidation are compared below:

  • PCC Oxidation: To a solution of 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC, 1.5 equivalents) adsorbed on silica gel is added. The suspension is stirred at room temperature for 2-4 hours. The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the aldehyde.

  • Swern Oxidation: A solution of oxalyl chloride (1.5 equivalents) in CH₂Cl₂ is cooled to -78 °C. Dimethyl sulfoxide (DMSO, 2.2 equivalents) is added dropwise, followed by a solution of 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in CH₂Cl₂. After stirring for 30 minutes, triethylamine (5 equivalents) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with CH₂Cl₂. The organic layer is washed, dried, and concentrated.

  • Dess-Martin Periodinane (DMP) Oxidation: To a solution of 3-(3-chlorophenyl)propan-1-ol (1 equivalent) in CH₂Cl₂, Dess-Martin periodinane (1.2 equivalents) is added at room temperature. The reaction is typically complete within 1-3 hours. The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the organic layer is washed, dried, and concentrated.

Alcohol_Oxidation_Workflow cluster_step1 Step 1: Reduction of Ketone cluster_step2 Step 2: Oxidation 3-Chloropropiophenone 3'-Chloropropiophenone Reduction Reduction (NaBH₄, MeOH) 3-Chloropropiophenone->Reduction Alcohol_Intermediate 3-(3-chlorophenyl)propan-1-ol Reduction->Alcohol_Intermediate Oxidation_Choice Oxidation Method Alcohol_Intermediate->Oxidation_Choice PCC PCC Oxidation Oxidation_Choice->PCC Swern Swern Oxidation Oxidation_Choice->Swern DMP DMP Oxidation Oxidation_Choice->DMP Final_Product_2 This compound PCC->Final_Product_2 Swern->Final_Product_2 DMP->Final_Product_2

Diagram 2: Workflow for the synthesis of this compound via alcohol oxidation.

Cost-Benefit Analysis

Cost_Benefit_Analysis cluster_method1 Method 1: Heck Coupling & Reduction cluster_method2 Method 2: Oxidation of Alcohol Goal Synthesize this compound Method 1: Heck Coupling & Reduction Method 1: Heck Coupling & Reduction Goal->Method 1: Heck Coupling & Reduction Option 1 Method 2: Oxidation of Alcohol Method 2: Oxidation of Alcohol Goal->Method 2: Oxidation of Alcohol Option 2 M1_Benefits Benefits: - Potentially fewer steps (if hydrolysis and reduction are combined) - High atom economy in the coupling step M1_Costs Costs: - High cost of Palladium catalyst - Use of pressurized hydrogen - Catalyst removal and disposal - Potentially lower overall yield M2_Benefits Benefits: - Generally higher overall yield - Cheaper reagents (especially for reduction and Swern oxidation) - More scalable - Milder reaction conditions for reduction M2_Costs Costs: - Additional synthetic step (ketone to alcohol) - Use of toxic/hazardous reagents in oxidation (PCC, Oxalyl Chloride, DMP) - Malodorous byproducts (Swern) Method 1: Heck Coupling & Reduction->M1_Benefits Method 1: Heck Coupling & Reduction->M1_Costs Method 2: Oxidation of Alcohol->M2_Benefits Method 2: Oxidation of Alcohol->M2_Costs

Diagram 3: A logical relationship diagram for the cost-benefit analysis.

Discussion

Method 1: Heck Coupling and Reduction offers a more direct route from a commercially available aryl halide. However, the primary drawback is the significant cost of the palladium catalyst. While catalyst loading can be optimized, its price can be prohibitive for large-scale synthesis. Furthermore, the handling of hydrogen gas under pressure for the reduction step requires specialized equipment and safety precautions. Catalyst leaching into the final product can also be a concern, necessitating careful purification.

Method 2: Oxidation of 3-(3-chlorophenyl)propan-1-ol is a versatile and often higher-yielding approach. The reduction of the starting ketone is typically straightforward and high-yielding with an inexpensive reagent like sodium borohydride. For the subsequent oxidation, several options are available, allowing for flexibility based on laboratory capabilities and cost considerations.

  • PCC oxidation is effective but involves the use of a toxic chromium(VI) reagent, which poses significant waste disposal challenges and health risks.

  • Swern oxidation is a mild and high-yielding method that avoids heavy metals. However, it requires cryogenic temperatures (-78 °C) and generates dimethyl sulfide, a volatile and highly malodorous byproduct that requires careful handling and quenching.

  • Dess-Martin periodinane (DMP) oxidation is another mild and efficient method that can be performed at room temperature. The main drawbacks are the relatively high cost of the reagent and its potential for explosive decomposition under certain conditions, although commercially available stabilized formulations mitigate this risk.

Conclusion

For laboratory-scale synthesis where cost is a major constraint and the necessary equipment for handling low temperatures is available, the Oxidation of 3-(3-chlorophenyl)propan-1-ol via Swern oxidation often presents the most favorable balance of high yield, mild conditions, and lower reagent cost, provided that the malodorous byproduct can be effectively managed. For larger-scale production, the high cost and potential hazards of the oxidation reagents might warrant further process optimization or investigation into alternative catalytic oxidation methods. The Heck coupling route may be considered if the starting materials are readily available at a lower cost or if a more direct route is paramount, but the economics are heavily dependent on the price and efficient recycling of the palladium catalyst. Ultimately, the choice of method will depend on the specific priorities of the researcher or organization, including budget, scale, available equipment, and safety and environmental policies.

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Spectral Databases

Choosing the right spectral database is crucial for efficient research. The following table compares several prominent free and commercial databases based on their content, features, and accessibility.

DatabaseCoverageData TypesAccessKey Features
Spectral Database for Organic Compounds (SDBS) Over 34,600 organic compounds.[1]¹H NMR, ¹³C NMR, MS, IR, Raman, ESR.[1][2][3][4]FreeIntegrated database with various spectral types for each compound; allows for searching by compound information or spectral peaks.[1][4]
NIST Chemistry WebBook Extensive collection of chemical and physical data.Mass spectra, IR spectra, UV/Vis spectra, and thermochemical data.[1][5]FreeA comprehensive resource maintained by the National Institute of Standards and Technology (NIST) with a wide range of data beyond spectroscopy.[1][5]
PubChem Large collection of chemical information from various sources.Primarily computed spectral data, physical properties, and links to vendor information. Experimental spectra are limited.[6]FreeAn extensive database of chemical substances and their properties, though not a primary source for experimental spectral data.[6]
Wiley Spectra Lab (SpectraBase) Millions of reference spectra.[7]NMR (¹H, ¹³C, and other nuclei), IR, MS, UV-Vis.Commercial (with limited free searches).[7]High-quality, peer-reviewed spectral data with advanced search and analysis tools.[8]
ACD/Labs Spectrus Large collection of spectral data and prediction tools.NMR, MS, UV/Vis, IR, and other techniques.CommercialIntegrated software for processing, predicting, and managing spectral data, often used in industrial settings.
BioMagResBank (BMRB) Primarily focused on biological macromolecules.NMR data for proteins, peptides, and nucleic acids.FreeA valuable resource for researchers in biochemistry and structural biology.

Experimental Protocols for Spectral Analysis

Accurate and reproducible spectral data are contingent on standardized experimental procedures. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of a molecule, providing information on the connectivity and chemical environment of atoms.[9][10]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample or an appropriate volume of a liquid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For accurate chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. In many commercially available deuterated solvents, TMS is already included.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Phase correct the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in a molecule based on the absorption of infrared radiation.[11][12]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[13][14]

Experimental Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal or sample holder is clean.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.[12][13]

  • Sample Preparation and Acquisition:

    • For liquids: Place a small drop of the liquid sample directly onto the ATR crystal.

    • For solids: Place a small amount of the powdered solid onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.[15]

    • Alternatively, for transmission FTIR, prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

    • Acquire the sample spectrum over the typical range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.[16]

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[17]

Experimental Protocol:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. Volatile samples can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe. Less volatile or thermally sensitive samples are often introduced via a liquid chromatograph (LC-MS) or direct infusion.

  • Ionization:

    • The sample molecules are ionized in the source. For volatile, thermally stable compounds like many organic molecules, Electron Ionization (EI) is common. For less stable or polar molecules, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).[16]

  • Detection:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

    • Examine the isotopic distribution pattern, which can provide information about the presence of certain elements (e.g., chlorine, bromine).

Workflow for Synthesis and Characterization

While no specific signaling pathways involving 3-(3-chlorophenyl)propanal are prominently documented, a logical workflow for its synthesis and subsequent characterization is a valuable tool for researchers. The following diagram illustrates a plausible synthetic route.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Horner-Wadsworth-Emmons Reaction cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product cluster_analysis Spectroscopic Analysis 3-chlorobenzaldehyde 3-chlorobenzaldehyde HWE_reaction Horner-Wadsworth-Emmons Reaction 3-chlorobenzaldehyde->HWE_reaction diethyl_phosphonoacetate diethyl_phosphonoacetate diethyl_phosphonoacetate->HWE_reaction unsaturated_ester Ethyl (E)-3-(3-chlorophenyl)acrylate HWE_reaction->unsaturated_ester reduction Reduction (e.g., DIBAL-H) unsaturated_ester->reduction final_product This compound reduction->final_product NMR NMR Spectroscopy (¹H, ¹³C) final_product->NMR FTIR FTIR Spectroscopy final_product->FTIR MS Mass Spectrometry final_product->MS

Caption: Synthetic workflow for this compound.

References

Safety Operating Guide

Safe Disposal of 3-(3-chlorophenyl)propanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 3-(3-chlorophenyl)propanal (CAS No: 136415-83-3), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is harmful if swallowed, causes skin irritation, may lead to an allergic skin reaction, can cause serious eye damage, and may result in respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

II. Quantitative Data Summary

A summary of the key quantitative safety and physical data for this compound is provided in the table below. This information is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Molecular FormulaC₉H₉ClO
Molecular Weight168.62 g/mol [1]
Density1.145 g/mL at 25 °C
Flash Point> 110 °C (> 230 °F) - closed cup
Hazard ClassificationsAcute Toxicity 4 (Oral), Skin Irritation 2, Skin Sensitization 1, Serious Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation)[1]

III. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the approved procedure for the disposal of this compound in a laboratory setting. This protocol is designed to be followed sequentially to ensure maximum safety.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

2. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container for hazardous chemical waste. The container should be compatible with this compound.

  • Transfer: Carefully transfer the waste this compound into the designated waste container using a funnel or other appropriate transfer device to avoid spills.

  • Residue: For empty containers that held this compound, triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as hazardous waste.

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[3]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

Workflow for the Disposal of this compound start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe waste_collection Collect Waste in a Labeled, Compatible Container ppe->waste_collection spill Spill Occurs? waste_collection->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store_waste Store Sealed Waste Container in Designated Area spill->store_waste No collect_spill Collect Absorbed Material into Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal end End of Process professional_disposal->end

References

Personal protective equipment for handling 3-(3-chlorophenyl)propanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(3-chlorophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a hazardous chemical requiring careful handling. The primary hazards associated with this compound are summarized below.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Danger

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and face shieldTightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[2] A face shield should be worn over the goggles during procedures with a high risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for signs of degradation or punctures before use. Double gloving is advisable for enhanced protection. Contaminated gloves should be removed immediately and disposed of as hazardous waste.[4]
Body Protection Laboratory coat or chemical-resistant apronA flame-resistant lab coat or a chemical-resistant apron should be worn to protect against skin contact.[2] For larger quantities or increased risk of exposure, impervious clothing should be considered.
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and standardized operational plan is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated, well-ventilated area, preferably a chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads) should be available in the immediate vicinity.

2. Handling and Experimental Protocol:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 2 before handling the chemical.

  • Container Handling: Keep the container tightly closed when not in use. Grounding and bonding may be necessary for large containers to prevent static discharge.

  • Weighing and Transferring: If handling a solid form, weigh it in a fume hood on a tared, disposable weigh boat. For liquids, use a calibrated pipette or a graduated cylinder for transfers. Avoid creating aerosols.

  • Reaction Setup: If the chemical is to be used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.

  • Heating: If heating is required, use a heating mantle, water bath, or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.

3. Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

  • Segregation: Store separately from flammable materials.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and adhere to regulatory requirements.

1. Waste Segregation and Collection:

  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials.

    • Liquid Waste: Unused or waste this compound, reaction mixtures containing the chemical, and contaminated solvents. As this is a chlorinated aromatic compound, it should be disposed of in a designated halogenated organic waste container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

2. Disposal Procedure:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent. Place the contaminated absorbent into a sealed, labeled hazardous waste container. Ventilate the area and clean the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Empty Containers: "Empty" containers may still contain hazardous residue. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for disposal as regular waste after the label has been defaced.

  • Chemical Waste: All chemical waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Do not pour this chemical down the drain.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or accident.

Table 3: Emergency and First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[7][9]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Visual Guides

To further clarify the safety and handling protocols, the following diagrams illustrate the key workflows and logical relationships.

Hazard_PPE_Relationship cluster_hazards Chemical Hazards cluster_ppe Required PPE H302 Harmful if Swallowed H315 Skin Irritation Gloves Chemical-Resistant Gloves H315->Gloves Protects Coat Lab Coat / Apron H315->Coat Protects H317 Allergic Skin Reaction H317->Gloves Protects H318 Serious Eye Damage Goggles Safety Goggles & Face Shield H318->Goggles Protects H335 Respiratory Irritation Respirator Fume Hood / Respirator H335->Respirator Protects

Caption: Relationship between chemical hazards and required PPE.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Required PPE B Work in Fume Hood A->B C Prepare Spill Kit B->C D Weighing and Transfer C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose via EHS G->H

Caption: Step-by-step workflow for handling this compound.

References

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